molecular formula C40H37K3N2O12S4 B12373507 Sulfo-Cy7.5 dimethyl

Sulfo-Cy7.5 dimethyl

Cat. No.: B12373507
M. Wt: 983.3 g/mol
InChI Key: WJGKEWOIVDPUAP-UHFFFAOYSA-K
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Description

Sulfo-Cy7.5 dimethyl is a useful research compound. Its molecular formula is C40H37K3N2O12S4 and its molecular weight is 983.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H37K3N2O12S4

Molecular Weight

983.3 g/mol

IUPAC Name

tripotassium;(2E)-1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3

InChI Key

WJGKEWOIVDPUAP-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

Unveiling the Spectral Profile of Sulfo-Cy7.5 Dimethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Sulfo-Cy7.5 dimethyl, a near-infrared (NIR) fluorescent dye. Designed for professionals in research and drug development, this document outlines key quantitative data, details the experimental methodologies for their determination, and visually represents the fundamental principles of fluorescence.

Core Spectral Properties

This compound is a water-soluble, non-functionalized cyanine dye recognized for its bright fluorescence in the near-infrared spectrum.[1] Its high molar absorption coefficient makes it a valuable tool for various technical applications.[1] The key spectral characteristics of this compound are summarized in the table below, providing a clear reference for experimental design and application.

Spectral PropertyValueUnit
Excitation Maximum (λex) 778nm
Emission Maximum (λem) 797nm
Molar Extinction Coefficient (ε) 222,000L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) 0.21
Stokes Shift 19nm
Solubility Good in water, DMF, DMSO
Appearance Green powder

Note: Spectral properties can be influenced by the solvent and other environmental factors. The provided values are based on supplier data.[1]

Experimental Protocols

The accurate determination of the spectral properties of a fluorophore is critical for its effective application. The following sections detail the standard experimental methodologies used to measure the key spectral parameters of dyes like this compound.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance (excitation) and fluorescence emission.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically water, DMF, or DMSO, in a standard 10 mm path length quartz cuvette. To minimize inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.

  • Instrumentation: A calibrated spectrofluorometer is used for these measurements.

  • Absorption Spectrum Acquisition: The absorption spectrum is recorded by scanning a range of wavelengths (e.g., 600-850 nm) and measuring the absorbance at each wavelength. The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).

  • Emission Spectrum Acquisition: The sample is excited at its absorption maximum (778 nm). The emitted fluorescence is then scanned over a range of longer wavelengths (e.g., 780-900 nm) to obtain the fluorescence emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

Methodology:

The molar extinction coefficient is determined using the Beer-Lambert law (A = εlc), which relates absorbance (A) to the molar concentration (c), the path length of the cuvette (l), and the molar extinction coefficient (ε).

  • Preparation of Standard Solutions: A series of solutions of this compound of known concentrations are prepared in a suitable solvent.

  • Absorbance Measurement: The absorbance of each solution is measured at the excitation maximum (778 nm) using a spectrophotometer.

  • Data Analysis: A plot of absorbance versus concentration is generated. The slope of the resulting linear regression line corresponds to the molar extinction coefficient (assuming a path length of 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology:

The relative method, comparing the dye to a well-characterized standard, is commonly employed.

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission properties that are as close as possible to this compound is chosen.

  • Sample and Standard Preparation: Solutions of both the this compound (sample) and the standard are prepared in the same solvent. The concentrations are adjusted so that their absorbances are identical at the same excitation wavelength.

  • Fluorescence Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φst * (Ix / Ist) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).

Visualizing Fluorescence Principles

The following diagram illustrates the fundamental process of fluorescence, including the absorption of a photon, the excited state lifetime, and the subsequent emission of a photon at a longer wavelength, which gives rise to the Stokes shift.

Fluorescence_Principle Fluorescence Principle cluster_0 Energy Levels cluster_1 Spectral Representation Ground_State Ground State (S0) Excited_State Excited Singlet State (S1) Ground_State->Excited_State Absorption (Excitation) Excited_State->Ground_State Fluorescence (Emission) Excitation_Spectrum Excitation Spectrum (λex) Emission_Spectrum Emission Spectrum (λem) Stokes_Shift Stokes Shift

Caption: The process of fluorescence, from excitation to emission and the resulting Stokes shift.

References

Sulfo-Cy7.5 Dimethyl: A Technical Guide to Absorption and Emission Spectra for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Sulfo-Cy7.5 dimethyl, a near-infrared (NIR) fluorescent dye. This document details its absorption and emission characteristics, outlines experimental protocols for its use, and presents key data in a structured format to support researchers and professionals in drug development and other scientific fields.

Core Spectroscopic Properties

This compound is a water-soluble cyanine dye known for its bright fluorescence in the near-infrared spectrum. Its exceptional molar absorption coefficient makes it a valuable tool for various technical applications, including in vivo imaging.[1] The key spectral properties are summarized in the table below.

PropertyValueReference
Excitation/Absorption Maximum (λabs) 778 nm[1]
Emission Maximum (λem) 797 nm[1]
Molar Extinction Coefficient (ε) 222,000 L·mol-1·cm-1[1]
Fluorescence Quantum Yield (Φ) 0.21[1]
Solubility Good in water, DMF, DMSO

Experimental Protocols

Measurement of Absorption and Emission Spectra

A detailed protocol for accurately measuring the absorption and emission spectra of this compound is crucial for reliable experimental outcomes.

Objective: To determine the maximal absorption and emission wavelengths of this compound.

Materials:

  • This compound

  • Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

  • Solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or water)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • Dilute the stock solution to a working concentration, typically in the micromolar range, in the desired final solvent (e.g., PBS pH 7.4). Ensure the absorbance at the maximum wavelength is within the linear range of the spectrophotometer (generally below 0.1 AU) to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a second quartz cuvette with the this compound solution.

    • Scan a wavelength range from approximately 600 nm to 900 nm.

    • Record the wavelength of maximum absorbance (λabs).

  • Emission Spectrum Measurement:

    • Use a spectrofluorometer.

    • Use the same cuvette with the this compound solution.

    • Set the excitation wavelength to the determined λabs (e.g., 778 nm).

    • Set the emission scan range from slightly above the excitation wavelength to approximately 900 nm (e.g., 785 nm to 900 nm).

    • Record the wavelength of maximum fluorescence emission (λem).

Diagram of the Experimental Workflow for Spectral Measurement:

G Workflow for Spectral Characterization cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_em Emission Measurement prep1 Prepare Stock Solution (e.g., in DMSO) prep2 Dilute to Working Concentration (e.g., in PBS) prep1->prep2 abs1 Set up Spectrophotometer prep2->abs1 em1 Set up Spectrofluorometer prep2->em1 abs2 Measure Blank (Solvent) abs1->abs2 abs3 Measure Sample abs2->abs3 abs4 Record λabs abs3->abs4 em2 Excite at λabs em1->em2 em3 Scan Emission Spectrum em2->em3 em4 Record λem em3->em4

Caption: Workflow for determining the absorption and emission spectra of this compound.

Protein Labeling with Sulfo-Cy7.5

Sulfo-Cy7.5 is often supplied with a reactive group, such as an NHS ester, for covalent labeling of proteins.

Objective: To covalently label a protein with Sulfo-Cy7.5 NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a calculated molar excess of the dye solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of dye to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

Diagram of the Protein Labeling Workflow:

G Protein Labeling Workflow A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Mix Protein and Dye Solutions (Molar excess of dye) A->C B Prepare Dye Solution (Sulfo-Cy7.5 NHS ester in DMSO) B->C D Incubate (1-2 hours at RT, protected from light) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Collect Labeled Protein Fractions E->F

Caption: General workflow for labeling proteins with Sulfo-Cy7.5 NHS ester.

Factors Influencing Spectral Properties

The absorption and emission spectra of cyanine dyes can be influenced by their environment.

  • Solvent Polarity: While Sulfo-Cy7.5 is designed for aqueous environments, changes in the local microenvironment's polarity can cause slight shifts in its spectral peaks.

  • pH: Many cyanine dyes are relatively insensitive to pH within the physiological range. For instance, Cy7 has been shown to be generally insensitive to pH changes between 3 and 10.

  • Aggregation: At high concentrations, cyanine dyes can form aggregates, which can lead to changes in their absorption and emission spectra, often resulting in a broadening or shifting of the peaks. It is therefore recommended to work at concentrations where the dye exists predominantly in its monomeric form for consistent spectral properties.

Applications in Research and Drug Development

The favorable near-infrared spectral properties of this compound make it a powerful tool for various applications:

  • In Vivo Imaging: The emission in the NIR window (700-900 nm) allows for deep tissue penetration and reduced autofluorescence, making it ideal for non-invasive imaging in small animal models.

  • Fluorescence Microscopy: Labeled antibodies and other biomolecules can be used to visualize specific targets in cells and tissues.

  • Flow Cytometry: Its strong fluorescence signal allows for the detection and sorting of labeled cells.

This technical guide provides foundational information for the effective use of this compound. For specific applications, further optimization of protocols may be required.

References

A Technical Guide to the Water Solubility of Near-Infrared Cyanine Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Near-infrared (NIR) cyanine dyes have emerged as indispensable tools in biomedical research and drug development, primarily due to their favorable optical properties that allow for deep tissue imaging with minimal autofluorescence. However, the inherent hydrophobicity of the cyanine core structure often limits their application in aqueous biological environments, leading to challenges such as aggregation, reduced quantum yield, and poor biocompatibility. This technical guide provides an in-depth exploration of the strategies employed to enhance the water solubility of NIR cyanine dyes, with a focus on chemical modifications and their impact on the physicochemical properties of these fluorophores. This guide also presents detailed experimental protocols and visual representations of relevant biological pathways to aid researchers in the practical application of these vital imaging agents.

Enhancing Water Solubility: Key Strategies and Their Impact

The poor water solubility of early cyanine dyes like Indocyanine Green (ICG) has driven the development of various chemical modification strategies to improve their performance in biological systems. The primary approach involves the introduction of hydrophilic functional groups to the cyanine scaffold.

1. Sulfonation: The most common and effective method for increasing the water solubility of cyanine dyes is the introduction of sulfonate groups (-SO₃⁻) to the aromatic rings of the indolenine or benzindole moieties.[1][2] These negatively charged groups significantly enhance the hydrophilicity of the dye molecule, allowing for direct dissolution in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[1][2] This is particularly advantageous when working with sensitive biological molecules, such as proteins, that can be denatured by organic solvents.[2] Furthermore, the presence of sulfonate groups can reduce the tendency of the dyes to aggregate in aqueous solutions, which helps to maintain their fluorescence quantum yield.

3. Zwitterionic Dyes: The development of zwitterionic cyanine dyes, which contain both a positively and a negatively charged group, represents a more recent approach to improving solubility and reducing non-specific binding. These dyes are designed to have a net neutral charge, which can minimize interactions with biological macromolecules and improve their in vivo performance.

The impact of these modifications on the water solubility of various NIR cyanine dyes is summarized in the table below.

Quantitative Water Solubility of Selected NIR Cyanine Dyes

Dye Name/DerivativeModificationWater SolubilityReference(s)
Indocyanine Green (ICG)Two sulfonate groups1 mg/mL
Sulfo-Cy5 carboxylic acidMultiple sulfonate groups240 g/L (0.35 M)
Sulfo-Cy5.5 derivativeSulfonate groups≥ 5 mg/mL
IRDye800CWMultiple sulfonate groupsGood water solubility (quantitative data not specified)
Non-sulfonated Cyanines (e.g., Cy5, Cy7)NoneLow aqueous solubility, requires organic co-solvents (5-20% DMF or DMSO)

Experimental Protocols

General Protocol for Synthesis of a Water-Soluble Sulfonated Cyanine Dye (Sulfo-Cy5 Carboxylic Acid)

This protocol is a generalized procedure based on methodologies reported in the literature.

Materials:

  • 4-Hydrazinobenzenesulfonic acid

  • 3-Methyl-2-butanone

  • Acetic acid

  • Iodomethane

  • 6-Bromohexanoic acid

  • Malonaldehyde dianilide hydrochloride

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Sulfonated Indolenine: Reflux 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone in acetic acid to form the sulfonated indolenine derivative.

  • Quaternization: Alkylate the sulfonated indolenine with iodomethane and 6-bromohexanoic acid in separate reactions to introduce the N-alkyl and N-carboxypentyl groups, respectively.

  • Dye Condensation: React the N-carboxypentyl sulfonated indolenine with malonaldehyde dianilide hydrochloride in acetic anhydride.

  • Asymmetric Dye Formation: Add the N-alkyl sulfonated indolenine to the reaction mixture in pyridine to form the asymmetric sulfo-Cy5 dye.

  • Purification: Precipitate the crude dye with ethyl acetate and purify by silica gel column chromatography using a gradient of ethyl acetate and methanol.

General Protocol for Bioconjugation of a Water-Soluble NIR Cyanine Dye to an Antibody

This protocol outlines the general steps for labeling an antibody with an NHS-ester functionalized water-soluble cyanine dye.

Materials:

  • Water-soluble cyanine dye with N-hydroxysuccinimide (NHS) ester functional group

  • Antibody in an amine-free buffer (e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if necessary for dye dissolution, though often not required for sulfonated dyes)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Ensure the antibody is at a suitable concentration (e.g., 1-2 mg/mL) in an amine-free buffer.

  • Prepare the Dye Solution: Dissolve the cyanine dye-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution. For highly water-soluble sulfonated dyes, direct dissolution in the reaction buffer may be possible.

  • Conjugation Reaction: Add the dye stock solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye to antibody). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unconjugated dye from the labeled antibody using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorption wavelength of the dye and at 280 nm for the protein.

Experimental Workflow for Measuring Water Solubility

A standardized method for determining the precise water solubility of novel cyanine dyes is crucial for their characterization. The following workflow is adapted from protocols for determining the solubility of nanoparticles and can be applied to dye molecules.

G Workflow for Determining Water Solubility of NIR Cyanine Dyes A Prepare supersaturated solution of the dye in deionized water B Equilibrate the solution at a constant temperature with continuous stirring for a defined period (e.g., 24-48 hours) A->B C Separate the undissolved dye from the saturated solution (e.g., by centrifugation or filtration) B->C D Carefully collect the supernatant C->D E Measure the concentration of the dye in the supernatant using UV-Vis spectrophotometry D->E F Calculate the water solubility in mg/mL or mol/L based on the measured concentration and a standard curve E->F

Caption: A generalized workflow for the experimental determination of the water solubility of a near-infrared cyanine dye.

Signaling Pathways in Drug Development and Research

Water-soluble NIR cyanine dyes are frequently used to label targeting moieties, such as peptides or antibodies, to visualize and quantify biological processes. Understanding the underlying signaling pathways is critical for the effective design and interpretation of these molecular imaging studies.

Caspase-3 Signaling Pathway in Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of programmed cell death. NIR fluorescent probes that are activated by caspase-3 are valuable tools for monitoring therapeutic efficacy of anticancer drugs that induce apoptosis.

G Caspase-3 Activation Pathway in Apoptosis Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (e.g., DNA damage, cellular stress) Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Pro-caspase-3) Caspase8->Caspase3 Caspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: A simplified diagram illustrating the activation of Caspase-3 through both the extrinsic and intrinsic apoptotic pathways.

uMUC-1 Signaling in Pancreatic Cancer

The underglycosylated mucin 1 (uMUC-1) is a tumor-associated antigen that is overexpressed in several cancers, including pancreatic cancer. It serves as a target for novel immunotherapies. Water-soluble NIR dyes conjugated to uMUC-1 targeting peptides or antibodies can be used to visualize tumor margins and assess therapeutic response.

G uMUC-1 Signaling in Pancreatic Cancer uMUC1 uMUC-1 EGFR EGFR uMUC1->EGFR Interaction PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified representation of the uMUC-1 signaling pathway promoting cell proliferation and survival in pancreatic cancer.

Conclusion

The development of water-soluble near-infrared cyanine dyes has been a significant advancement in the field of biomedical imaging and diagnostics. Through chemical modifications such as sulfonation and PEGylation, the challenges associated with the hydrophobicity of the cyanine core have been largely overcome, enabling their widespread use in aqueous environments. This guide has provided a comprehensive overview of the strategies to enhance water solubility, presented available quantitative data, and offered detailed experimental protocols to facilitate the application of these powerful fluorescent probes in research and drug development. The continued innovation in dye chemistry promises to yield even more robust and versatile tools for elucidating complex biological processes and advancing therapeutic interventions.

References

Sulfo-Cy7.5 dimethyl structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cy7.5 dimethyl, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols and visualizations are included to facilitate its use in research and development.

Core Chemical Properties and Structure

This compound is a non-functionalized, water-soluble cyanine dye that exhibits bright fluorescence in the near-infrared spectrum.[1][2][3][4] Its high molar absorption coefficient and good quantum yield make it a valuable tool for various technical applications, including its use as a non-reactive fluorophore for control experiments and for the calibration of imaging systems.[2]

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C40H37K3N2O12S4
Molecular Weight 983.30 g/mol
Appearance Green powder
Excitation Maximum (λex) 778 nm
Emission Maximum (λem) 797 nm
Molar Extinction Coefficient (ε) 222,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) 0.21
Solubility Good in water, DMF, and DMSO
Chemical Structure

The structure of this compound is characterized by a polymethine chain connecting two indolenine rings, with sulfonate groups that confer its water solubility.

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. Based on the available information, the exact structural representation can be found on vendor websites such as Lumiprobe.)

Applications in Research and Drug Development

As a non-functionalized dye, this compound is primarily utilized in the following applications:

  • Control Experiments: It serves as a negative control in labeling experiments to assess non-specific binding and background fluorescence.

  • System Calibration: Its stable and bright fluorescence is ideal for calibrating and standardizing fluorescence imaging systems, including microscopes and in vivo imaging instruments.

  • In Vivo Imaging: Due to its emission in the NIR window (700-900 nm), where tissue autofluorescence and light scattering are minimized, it is suitable for deep-tissue imaging studies in small animals.

Experimental Protocols

While this compound is not used for direct labeling, the following protocols are representative of how a similar, functionalized NIR dye (e.g., Sulfo-Cy7.5 NHS ester) would be used. These workflows are also relevant for understanding the context in which this compound would be used as a control.

General Protocol for In Vivo Imaging in a Small Animal Model

This protocol outlines a typical workflow for assessing the biodistribution of a NIR-labeled agent.

  • Probe Preparation: Dissolve the NIR dye in a biocompatible solvent like sterile phosphate-buffered saline (PBS) or a minimal amount of DMSO, ensuring the final concentration is non-toxic. A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg of body weight.

  • Animal Preparation: Anesthetize the animal model (e.g., mouse) following approved institutional guidelines.

  • Administration: Administer the dye solution, typically via intravenous (IV) injection into the tail vein. The injection volume is usually between 100-200 µL.

  • Image Acquisition: Place the animal in an in vivo imaging system equipped with the appropriate excitation and emission filters for the NIR dye. Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.

  • Data Analysis: Analyze the images to quantify the fluorescence intensity in different organs and tissues over time.

in_vivo_workflow In Vivo Imaging Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Prepare NIR Dye Solution administer Administer Dye (e.g., IV Injection) prep_probe->administer prep_animal Anesthetize Animal prep_animal->administer acquire Acquire Images at Time Points administer->acquire analyze Quantify Fluorescence Intensity acquire->analyze biodistribution Determine Biodistribution and Clearance analyze->biodistribution

A typical workflow for in vivo imaging experiments.
Protocol for Calibration of a Fluorescence Microscope

This protocol describes how a non-functionalized dye like this compound can be used to calibrate a fluorescence microscope.

  • Prepare Standard Solutions: Create a dilution series of this compound in PBS to generate a standard curve of known concentrations.

  • Sample Preparation: Load the standard solutions into a 96-well plate or onto microscope slides.

  • Image Acquisition: Using the fluorescence microscope with the appropriate NIR filter set, acquire images of each standard solution. Ensure that the imaging settings (e.g., exposure time, gain) are kept constant and are within the linear range of the detector.

  • Data Analysis: Measure the mean fluorescence intensity of each image.

  • Generate Standard Curve: Plot the mean fluorescence intensity against the corresponding dye concentration. This curve can then be used to convert arbitrary fluorescence units from experimental samples into equivalent dye concentrations.

microscope_calibration_workflow Fluorescence Microscope Calibration Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Application prep_solutions Prepare Dye Standard Solutions prep_samples Load Samples (Plate/Slide) prep_solutions->prep_samples acquire_images Acquire Images of Standards prep_samples->acquire_images measure_intensity Measure Mean Fluorescence Intensity acquire_images->measure_intensity generate_curve Generate Standard Curve measure_intensity->generate_curve apply_curve Apply to Experimental Data generate_curve->apply_curve

Workflow for calibrating a fluorescence microscope.

Conceptual Visualization of a Signaling Pathway

While this compound itself is not used to label specific molecules in a signaling pathway, a functionalized version (e.g., conjugated to an antibody) would be. The following diagram illustrates how a fluorescently labeled antibody targeting the Epidermal Growth Factor Receptor (EGFR) could be used to visualize this key component in a signaling cascade.

egfr_signaling_visualization Visualization of EGFR Signaling Pathway Component EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream Activates Microscope Fluorescence Microscope EGFR->Microscope Visualized by Antibody Anti-EGFR Antibody (conjugated to Sulfo-Cy7.5) Antibody->EGFR Targets

Conceptual diagram of EGFR signaling visualization.

Storage and Handling

For optimal stability, this compound should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. Prolonged exposure to light should be avoided.

References

The Ultimate Guide to Sulfo-Cy7.5: A Deep Dive into its Applications in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of biomedical research, the demand for sensitive, stable, and versatile molecular probes is ever-increasing. Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye, has emerged as a powerful tool for a myriad of applications, from in vivo imaging to quantitative immunoassays. This technical guide provides a comprehensive overview of Sulfo-Cy7.5, its properties, and its applications, complete with detailed experimental protocols and data to empower your research and development endeavors.

Core Properties of Sulfo-Cy7.5: A Comparative Overview

Sulfo-Cy7.5 is a sulfonated heptamethine cyanine dye characterized by its exceptional water solubility, high photostability, and intense fluorescence in the near-infrared spectrum.[1][2] Its spectral properties, with an absorption maximum around 778-788 nm and an emission maximum around 797-808 nm, fall within the NIR "optical window" (700-900 nm), where light penetration through biological tissues is maximal and autofluorescence is minimal.[3][4] This makes it an ideal candidate for deep-tissue and in vivo imaging.[1]

Structurally similar to Indocyanine Green (ICG), a clinically approved NIR dye, Sulfo-Cy7.5 incorporates a rigidized trimethylene chain that enhances its fluorescence quantum yield. The presence of sulfonate groups not only improves its water solubility but also reduces non-specific binding and aggregation in aqueous environments, leading to improved performance in biological assays.

Table 1: Comparative Spectral and Physicochemical Properties of Sulfo-Cy7.5 Derivatives and ICG

PropertySulfo-Cy7.5 NHS EsterSulfo-Cy7.5 MaleimideSulfo-Cy7.5 AmineSulfo-Cy7.5 Carboxylic AcidIndocyanine Green (ICG)
Excitation Max (nm) ~778~788~778~778~780
Emission Max (nm) ~797~808~797~797~820
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~222,000Not specified~222,000~222,000~200,000
Quantum Yield Higher than ICGHigher than ICGHigher than ICGHigher than ICGLow
Solubility High in water, DMF, DMSOHigh in waterHigh in water, DMF, DMSOHigh in water, DMF, DMSOSoluble in water
Reactive Group N-hydroxysuccinimide esterMaleimidePrimary amineCarboxylic acidN/A
Target Functional Group Primary aminesThiols (Sulfhydryls)Carboxylic acids, activated estersPrimary amines (after activation)N/A

Bioconjugation: Linking Sulfo-Cy7.5 to Your Molecule of Interest

The versatility of Sulfo-Cy7.5 lies in its availability with a range of reactive moieties, enabling covalent labeling of various biomolecules, including antibodies, peptides, and small molecules.

Labeling of Primary Amines with Sulfo-Cy7.5 NHS Ester

Sulfo-Cy7.5 NHS ester is widely used for labeling proteins and other molecules containing primary amines (e.g., the ε-amino group of lysine residues). The reaction is efficient at a slightly alkaline pH (7.5-8.5).

Experimental Protocol: Antibody Labeling with Sulfo-Cy7.5 NHS Ester

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Dye Preparation:

    • Shortly before use, dissolve the Sulfo-Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1 to 15:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The degree of labeling (DOL) can be determined spectrophotometrically.

Labeling of Thiols with Sulfo-Cy7.5 Maleimide

Sulfo-Cy7.5 maleimide is ideal for labeling molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins and peptides. The reaction is highly specific and occurs at a neutral pH (6.5-7.5).

Experimental Protocol: Protein Labeling with Sulfo-Cy7.5 Maleimide

Materials:

  • Protein with free thiol groups in a degassed, amine-free buffer (e.g., PBS, pH 7.2)

  • Sulfo-Cy7.5 maleimide

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP or DTT)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Dye Preparation:

    • Dissolve the Sulfo-Cy7.5 maleimide in DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the dye solution to the protein solution. A typical molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column as described for the NHS ester labeling.

G General Workflow for Biomolecule Conjugation with Sulfo-Cy7.5 cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Biomolecule Biomolecule in appropriate buffer Mix Mix Biomolecule and Dye (optimized molar ratio) Biomolecule->Mix Dye Sulfo-Cy7.5 reactive dye (NHS ester or Maleimide) Dye->Mix Incubate Incubate at RT or 4°C (protected from light) Mix->Incubate Purify Purify conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Characterize conjugate (e.g., Degree of Labeling) Purify->Analyze G Experimental Workflow for In Vivo Tumor Imaging Animal Tumor-bearing animal model Inject Inject Sulfo-Cy7.5 labeled probe (IV) Animal->Inject Image Acquire NIR fluorescence images at various time points Inject->Image Analyze Quantify tumor and background fluorescence Image->Analyze TBR Calculate Tumor-to-Background Ratio (TBR) Analyze->TBR G Workflow for Imaging EGFR with Sulfo-Cy7.5-Cetuximab cluster_0 Probe Preparation cluster_1 Cellular Imaging cluster_2 Analysis Cetuximab Cetuximab (anti-EGFR mAb) Conjugate Sulfo-Cy7.5-Cetuximab conjugate Cetuximab->Conjugate SulfoCy7_5 Sulfo-Cy7.5 NHS ester SulfoCy7_5->Conjugate Treat Treat cells with Sulfo-Cy7.5-Cetuximab Conjugate->Treat Cells EGFR-positive cancer cells Cells->Treat Image Acquire NIR fluorescence microscopy images Treat->Image Quantify Quantify membrane and internalized fluorescence Image->Quantify Analyze Analyze receptor localization and trafficking Quantify->Analyze

References

An In-depth Technical Guide to Sulfo-Cy7.5 Dimethyl for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy7.5 and its derivatives, detailing the core mechanisms that make it a powerful tool for non-invasive in vivo fluorescence imaging. We will explore its chemical properties, the principles of near-infrared (NIR) imaging, experimental workflows, and the quantitative data that underpins its application in preclinical research.

The Core Principles of Near-Infrared (NIR) In Vivo Imaging

In vivo fluorescence imaging is a technique that utilizes specialized cameras to detect light emitted from fluorescent molecules (fluorophores) within a living organism.[1] The choice of fluorophore is critical for obtaining high-quality data. Imaging in the near-infrared (NIR) window, typically between 650 nm and 1700 nm, offers significant advantages over imaging with visible light.[2]

Biological tissues contain components like hemoglobin, water, and lipids that absorb and scatter light. This effect is much less pronounced in the NIR-I window (700-900 nm), leading to two key benefits:

  • Deeper Tissue Penetration: NIR light can travel several millimeters to centimeters through tissue, enabling the visualization of deep-seated structures and processes.[3][4]

  • Low Background Autofluorescence: Tissues naturally emit their own fluorescence when excited by light, creating background noise. This autofluorescence is minimal in the NIR region, resulting in a much higher signal-to-noise ratio and clearer, more sensitive detection.[2]

Furthermore, the lower energy of NIR light minimizes phototoxicity, making it ideal for longitudinal studies in living animals. Cyanine dyes, such as Sulfo-Cy7.5, are a prominent class of molecules designed to operate within this advantageous NIR window.

Fig 1. Advantage of the NIR window for in vivo imaging.

Understanding Sulfo-Cy7.5 Dimethyl and Its Derivatives

Sulfo-Cy7.5 is a water-soluble, near-infrared cyanine dye. It is structurally similar to Indocyanine Green (ICG), the only NIR dye approved by the FDA for clinical use, but has been engineered to possess a significantly higher fluorescence quantum yield, making it a brighter and more efficient imaging agent.

The specific compound, This compound , is a non-functionalized version of the dye. This means it lacks a reactive group for conjugation to other molecules. Its primary uses are:

  • As a non-reactive control agent in targeted imaging studies.

  • For applications not requiring specific targeting , such as vascular imaging or assessing vessel permeability.

  • As a calibration standard for imaging systems.

For most in vivo imaging applications, particularly in oncology and drug development, the goal is to visualize a specific biological target (e.g., a tumor, a receptor, or an enzyme). This is achieved using reactive derivatives of Sulfo-Cy7.5, such as:

  • Sulfo-Cy7.5 NHS ester: Reacts with primary amines (-NH2) on proteins, antibodies, and peptides.

  • Sulfo-Cy7.5 Maleimide: Reacts with thiol groups (-SH) found in cysteine residues of proteins and peptides.

By conjugating these reactive dyes to a targeting molecule (like an antibody), a highly specific imaging probe is created. The targeting molecule acts as a guide, delivering the fluorescent dye to the site of interest.

Mechanism of Action for Targeted Imaging

The workflow for targeted in vivo imaging involves several key steps, from probe creation to data analysis. The fundamental principle is that the Sulfo-Cy7.5 dye acts as a reporter, generating a detectable signal only where the targeting molecule has accumulated.

Targeted_Imaging_Workflow Targeting_Molecule Targeting Molecule (e.g., Antibody, Peptide) Conjugation Step 1: Bioconjugation Targeting_Molecule->Conjugation Probe Targeted NIR Probe Conjugation->Probe Administration Step 2: Systemic Administration (e.g., IV Injection) Probe->Administration Animal_Model Animal Model with Target (e.g., Tumor) Administration->Animal_Model Binding Step 3: Probe Accumulation (Binding to Target) Animal_Model->Binding Imaging Step 4: NIR Fluorescence Imaging Binding->Imaging Analysis Step 5: Data Analysis (Signal Quantification) Imaging->Analysis Output Biodistribution Map Target Signal Intensity Analysis->Output

Fig 2. Experimental workflow for targeted in vivo imaging.

Quantitative Data and Properties

The effectiveness of a fluorophore is defined by its photophysical properties. Sulfo-Cy7.5 is engineered for high performance in biological systems.

PropertyValueSignificance for In Vivo Imaging
Excitation Maximum (λex) ~778 nmFalls within the NIR-I window, allowing for excitation with deep-penetrating light sources (e.g., 785 nm laser).
Emission Maximum (λem) ~797 nmEmitted light is well within the NIR window, ensuring minimal tissue absorption and low background for sensitive detection.
Molar Extinction Coefficient (ε) 222,000 L·mol⁻¹·cm⁻¹A measure of how strongly the dye absorbs light. A high value indicates efficient light absorption, contributing to a brighter signal.
Fluorescence Quantum Yield (Φ) 0.21The ratio of photons emitted to photons absorbed. A higher value means the dye is more efficient at converting absorbed light into a fluorescent signal.
Solubility High in Water, DMSO, DMFExcellent water solubility, conferred by the "sulfo-" groups, prevents aggregation in biological buffers and ensures biocompatibility.
Molecular Weight ~983.3 g/mol Relevant for calculating concentrations and conjugation ratios.

Generalized Experimental Protocols

The following protocols provide a general framework. Specific parameters such as concentration, incubation time, and animal models should be optimized for each application.

Protocol: Antibody Labeling with Sulfo-Cy7.5 NHS Ester

This protocol describes the conjugation of a Sulfo-Cy7.5 NHS ester to an antibody via primary amines.

  • Antibody Preparation:

    • Dialyze or buffer-exchange the antibody into a phosphate-buffered saline (PBS) solution at pH 8.0-8.5. Ensure the buffer is amine-free (e.g., no Tris).

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Dye Preparation:

    • Allow the Sulfo-Cy7.5 NHS ester vial to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to create a 10 mM stock solution. This should be done immediately before use.

  • Conjugation Reaction:

    • Calculate the volume of dye stock needed for a 5-10 molar excess relative to the antibody. (Molar excess = [moles of dye] / [moles of antibody]).

    • Add the calculated volume of dye stock to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated ("free") dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against PBS (pH 7.4).

    • The labeled antibody conjugate will elute first as a colored fraction.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye) and applying the appropriate calculations.

Protocol: Small Animal In Vivo Imaging

This protocol outlines the general steps for imaging a tumor-bearing mouse model with a targeted Sulfo-Cy7.5 probe.

  • Animal Preparation:

    • Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

    • If necessary, remove fur from the imaging area to reduce light scattering and absorption.

    • Place the anesthetized animal on the imaging stage of an in vivo imaging system (e.g., IVIS, Pearl). Maintain body temperature with a warming pad.

  • Probe Administration:

    • Acquire a baseline "pre-injection" image of the animal to measure background autofluorescence.

    • Administer the Sulfo-Cy7.5-labeled probe, typically via intravenous (tail vein) injection. A common dose is 1-10 nmol of the probe in 100-200 µL of sterile PBS.

  • Imaging:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 24h, 48h) to monitor probe biodistribution and target accumulation.

    • Use the appropriate filter set for Sulfo-Cy7.5 (e.g., ~780 nm excitation, ~810 nm emission).

    • Acquire a white light or photographic image to co-register the fluorescence signal with the animal's anatomy.

  • Data Analysis:

    • Using the system's software, draw Regions of Interest (ROI) around the target tissue (e.g., tumor) and control tissues (e.g., muscle).

    • Quantify the fluorescence signal in each ROI, typically expressed as radiant efficiency or average fluorescence intensity.

    • Calculate the tumor-to-background ratio to assess the specificity of the probe.

    • For terminal studies, organs can be explanted and imaged ex vivo to confirm biodistribution.

References

Understanding the Fluorescence Quantum Yield of Sulfo-Cy7.5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye. This document details the photophysical properties of Sulfo-Cy7.5, the factors influencing its fluorescence quantum yield, and a meticulous protocol for its experimental determination.

Introduction to Sulfo-Cy7.5

Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye that is structurally similar to Indocyanine Green (ICG).[1] It is widely utilized in various biological and biomedical research applications, including in vivo imaging, due to its deep tissue penetration and minimal background autofluorescence.[2] The presence of sulfonate groups enhances its water solubility, making it suitable for use in aqueous environments without the need for organic solvents. The dye's rigidized trimethylene chain contributes to a higher fluorescence quantum yield compared to ICG.[1]

Photophysical Properties of Sulfo-Cy7.5

The efficiency of a fluorophore is characterized by its fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient dye. The key spectral properties of Sulfo-Cy7.5 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~788 nm[2][3]
Emission Maximum (λem)~808 nm
Molar Extinction Coefficient (ε)222,000 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φf)0.21
Stokes Shift~20 nm

Factors Influencing the Fluorescence Quantum Yield of Sulfo-Cy7.5

The fluorescence quantum yield of cyanine dyes like Sulfo-Cy7.5 is highly sensitive to their local environment. Understanding these factors is critical for accurate and reproducible fluorescence measurements.

FactorEffect on Quantum YieldMechanism
Solvent Viscosity Increases with increasing viscosityThe primary non-radiative decay pathway for cyanine dyes is cis-trans isomerization of the polymethine chain. Higher solvent viscosity restricts this molecular motion, thus favoring the radiative decay pathway (fluorescence).
Temperature Decreases with increasing temperatureIncreased thermal energy promotes vibrational relaxation and other non-radiative decay processes, including cis-trans isomerization, leading to a lower fluorescence quantum yield.
Aggregation Decreases with increasing concentration (aggregation)At high concentrations, dye molecules can form non-fluorescent aggregates, leading to self-quenching of fluorescence. The sulfonation of Sulfo-Cy7.5 helps to mitigate this by increasing its water solubility.
Conjugation to Biomolecules Can increase or decreaseThe local environment of the dye can change upon conjugation to a protein or other biomolecule. This can alter the quantum yield by affecting the dye's conformational mobility and interactions with its surroundings.

Experimental Protocol for Determining the Fluorescence Quantum Yield of Sulfo-Cy7.5

The most reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing its fluorescence to that of a standard with a known quantum yield. For near-infrared dyes like Sulfo-Cy7.5, a suitable standard is Indocyanine Green (ICG). The high-accuracy gradient method is detailed below.

Required Equipment and Materials
  • Spectrofluorometer: Capable of measuring corrected emission spectra in the near-infrared range.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • Quantum Yield Standard: Indocyanine Green (ICG) with a known quantum yield in a specific solvent (e.g., Φf = 0.13 in DMSO).

  • Sulfo-Cy7.5

  • High-Purity Solvent: Spectroscopic grade Dimethyl Sulfoxide (DMSO).

  • Volumetric flasks and micropipettes

Experimental Workflow

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare ICG Stock Solution dilute_standard Prepare Serial Dilutions of ICG prep_standard->dilute_standard prep_sample Prepare Sulfo-Cy7.5 Stock Solution dilute_sample Prepare Serial Dilutions of Sulfo-Cy7.5 prep_sample->dilute_sample measure_abs_standard Measure Absorbance of ICG Dilutions dilute_standard->measure_abs_standard measure_abs_sample Measure Absorbance of Sulfo-Cy7.5 Dilutions dilute_sample->measure_abs_sample measure_fluor_standard Measure Fluorescence of ICG Dilutions measure_abs_standard->measure_fluor_standard measure_fluor_sample Measure Fluorescence of Sulfo-Cy7.5 Dilutions measure_abs_sample->measure_fluor_sample integrate_fluor Integrate Fluorescence Spectra measure_fluor_standard->integrate_fluor measure_fluor_sample->integrate_fluor plot_data Plot Integrated Fluorescence vs. Absorbance integrate_fluor->plot_data calculate_gradient Calculate Gradients (Slopes) plot_data->calculate_gradient calculate_qy Calculate Quantum Yield of Sulfo-Cy7.5 calculate_gradient->calculate_qy

Caption: Workflow for Quantum Yield Determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the standard (ICG) and the sample (Sulfo-Cy7.5) in the same high-purity solvent (e.g., DMSO). The concentration should be accurately known.

  • Preparation of Serial Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.

    • Determine the absorbance at the chosen excitation wavelength (e.g., 750 nm, where both ICG and Sulfo-Cy7.5 absorb).

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the instrument settings (e.g., slit widths) are kept constant for all measurements.

Data Analysis
  • Integrate Fluorescence Spectra:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Data:

    • For both the standard and the sample, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate Gradients:

    • Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear with a y-intercept close to zero.

  • Calculate Quantum Yield:

    • The fluorescence quantum yield of Sulfo-Cy7.5 (Φf_X) can be calculated using the following equation:

    Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φf_ST is the known quantum yield of the standard (ICG).

    • Grad_X is the gradient of the plot for the sample (Sulfo-Cy7.5).

    • Grad_ST is the gradient of the plot for the standard (ICG).

    • η_X is the refractive index of the solvent used for the sample.

    • η_ST is the refractive index of the solvent used for the standard.

    Note: If the same solvent is used for both the sample and the standard, the refractive index term (η_X² / η_ST²) becomes 1 and can be omitted from the equation.

Conclusion

The fluorescence quantum yield is a critical parameter for evaluating the performance of fluorescent dyes like Sulfo-Cy7.5 in various applications. By understanding the factors that influence this property and by employing a rigorous experimental protocol, researchers can obtain accurate and reliable data, ensuring the quality and reproducibility of their fluorescence-based assays. This guide provides the necessary framework for achieving a thorough understanding and precise measurement of the fluorescence quantum yield of Sulfo-Cy7.5.

References

Technical Guide: Molar Extinction Coefficient of Sulfo-Cy7.5 Dimethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of Sulfo-Cy7.5 dimethyl, a water-soluble, near-infrared (NIR) fluorescent dye. This document outlines the spectral properties of the dye, a detailed experimental protocol for the determination of its molar extinction coefficient, and illustrates its application in common laboratory workflows.

Core Properties of this compound

This compound is a non-functionalized cyanine dye characterized by its bright fluorescence in the near-infrared spectrum. Its high molar absorption coefficient makes it a valuable tool for various technical applications, including its use as a non-reactive fluorophore for control experiments and calibration.[1][2] The sulfonate groups enhance its water solubility, making it suitable for use in aqueous environments without the need for organic co-solvents.

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of this compound.

PropertyValueUnit
Molar Extinction Coefficient (ε) 222,000L⋅mol⁻¹⋅cm⁻¹
Excitation Maximum (λmax) 778nm
Emission Maximum (λem) 797nm
Fluorescence Quantum Yield (Φ) 0.21
Molecular Weight 983.30 g/mol
Molecular Formula C₄₀H₃₇K₃N₂O₁₂S₄
Solubility Water, DMF, DMSO

Data sourced from multiple suppliers and databases.[1][2]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law.

The Beer-Lambert Law is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • c is the concentration of the substance (mol/L)

  • l is the path length of the cuvette (typically 1 cm)

Materials and Equipment
  • This compound powder

  • High-purity solvent (e.g., deionized water, DMSO, or methanol)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure
  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound powder using an analytical balance.

    • Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to create a concentrated stock solution. For example, to create a 1 mM stock solution, dissolve 0.9833 mg of the dye in 1 mL of solvent.

    • Ensure the dye is completely dissolved. Gentle vortexing or sonication may be necessary.

  • Preparation of Serial Dilutions:

    • Perform a series of dilutions from the stock solution to prepare several solutions of known, lower concentrations.

    • It is recommended to prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the spectrophotometer to measure the absorbance at the maximum absorption wavelength (λmax) of this compound, which is 778 nm.

    • Use the same solvent that the dye is dissolved in as a blank to zero the spectrophotometer.

    • Measure the absorbance of each of the prepared dilutions, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next solution to be measured before filling it.

  • Data Analysis:

    • Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) on the x-axis.

    • Perform a linear regression analysis on the data points. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law.

    • The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

Visualizations

Experimental Workflow for Molar Extinction Coefficient Determination

G cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Water, DMSO) weigh->dissolve stock Prepare Concentrated Stock Solution dissolve->stock dilute Create Serial Dilutions stock->dilute blank Blank Spectrophotometer with Solvent dilute->blank measure Measure Absorbance of each Dilution at 778 nm blank->measure plot Plot Absorbance vs. Concentration measure->plot regress Perform Linear Regression plot->regress slope Determine Slope of the Line regress->slope molar_ext Molar Extinction Coefficient (ε) = Slope / Path Length slope->molar_ext

Caption: Workflow for determining the molar extinction coefficient.

Application in Immunofluorescence Microscopy Workflow

Sulfo-Cy7.5, as a member of the Cy7.5 dye family, is often used in bioconjugation to label proteins, antibodies, and nucleic acids for applications such as fluorescence microscopy and in vivo imaging.[3] The following diagram illustrates a typical workflow for an immunofluorescence experiment.

G cluster_conjugation Bioconjugation cluster_staining Cell Staining cluster_imaging Imaging antibody Primary Antibody conjugate Antibody-Dye Conjugate antibody->conjugate dye Sulfo-Cy7.5 NHS Ester dye->conjugate incubation Incubate with Labeled Antibody conjugate->incubation cells Fix & Permeabilize Cells blocking Block Non-specific Sites cells->blocking blocking->incubation wash Wash Excess Antibody incubation->wash microscope Fluorescence Microscope wash->microscope excitation Excite at ~780 nm microscope->excitation emission Detect Emission at ~800 nm excitation->emission image Acquire Image emission->image

Caption: Immunofluorescence microscopy workflow using a labeled antibody.

References

A Technical Guide to Near-Infrared Fluorescence Imaging: Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescence imaging has emerged as a powerful, non-invasive tool in biomedical research and drug development. Its ability to visualize biological processes in real-time, deep within living tissue, offers unparalleled insights into disease mechanisms, therapeutic efficacy, and pharmacokinetic profiles. This guide provides an in-depth exploration of the fundamental principles of NIR fluorescence imaging, from the underlying physics to its practical applications, tailored for professionals in the life sciences.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. This phenomenon is governed by the principles of quantum mechanics and can be understood through the Jablonski diagram.

Upon absorbing a photon of light, a fluorophore transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This process is nearly instantaneous. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the fluorophore can return to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence that is detected. Due to the energy lost during the non-radiative relaxation, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. This difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.

A competing and often undesirable process is photobleaching , the irreversible photochemical destruction of a fluorophore upon prolonged exposure to excitation light.[1][2] This occurs when the excited fluorophore transitions to a highly reactive triplet state, leading to reactions with surrounding molecules, particularly oxygen, that permanently damage the fluorophore and extinguish its fluorescence.[3] Minimizing photobleaching is a critical consideration in experimental design.

Jablonski cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 Triplet State (T₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence (Photobleaching)

Jablonski diagram illustrating the electronic transitions involved in fluorescence and photobleaching.

The Near-Infrared Advantage in Biological Imaging

Biological tissues contain endogenous molecules, such as collagen, elastin, NADH, and flavins, that naturally fluoresce, a phenomenon known as autofluorescence .[4][5] This autofluorescence is most prominent in the ultraviolet and visible regions of the electromagnetic spectrum and can create a high background signal, obscuring the signal from fluorescent probes. Additionally, light in the visible spectrum is strongly absorbed by hemoglobin and water and is subject to significant scattering by tissues, limiting its penetration depth.

The near-infrared (NIR) region of the spectrum offers a "biological window" where the absorption and scattering of light by biological tissues are significantly reduced. This leads to several key advantages for in vivo imaging:

  • Deeper Tissue Penetration: NIR light can penetrate several millimeters to centimeters into tissue, enabling the visualization of deeper structures.

  • Reduced Autofluorescence: The intrinsic fluorescence of biological tissues is minimal in the NIR range, resulting in a lower background signal and a significantly improved signal-to-background ratio (SBR).

  • Minimized Photodamage: The lower energy of NIR photons reduces the risk of light-induced damage to biological tissues compared to higher-energy visible or UV light.

The NIR window is further subdivided into two main regions, NIR-I and NIR-II, with the emerging NIR-II window offering further enhancements in imaging quality.

NIR_Windows cluster_spectrum Electromagnetic Spectrum cluster_properties Imaging Properties Visible (400-650 nm) Visible (400-650 nm) NIR-I (650-950 nm) NIR-I (650-950 nm) High_Autofluorescence High Autofluorescence & Scattering Low_Penetration Low Penetration NIR-II (1000-1700 nm) NIR-II (1000-1700 nm) Reduced_Autofluorescence Reduced Autofluorescence & Scattering Improved_Penetration Improved Penetration Minimal_Autofluorescence Minimal Autofluorescence & Scattering Deepest_Penetration Deepest Penetration

Comparison of biological imaging windows from visible to NIR-II.
Comparison of NIR-I and NIR-II Windows

While the NIR-I window provides significant advantages over visible light imaging, the NIR-II window (also known as the short-wave infrared or SWIR window) further reduces light scattering and almost completely eliminates autofluorescence. This results in even deeper tissue penetration and higher spatial resolution, enabling clearer visualization of fine anatomical structures.

FeatureNIR-I WindowNIR-II Window
Wavelength Range650–950 nm1000–1700 nm
Tissue PenetrationGood (up to 10 mm)Excellent (deeper than NIR-I)
AutofluorescenceLowNegligible
Light ScatteringReducedFurther reduced
Spatial ResolutionGoodHigh
Signal-to-Background RatioHighVery High

Classes of Near-Infrared Fluorophores

The development of bright, stable, and biocompatible NIR fluorophores is crucial for advancing NIR imaging. These probes can be broadly categorized into small organic molecules, quantum dots, and various nanoparticles.

Small Organic Molecule Dyes

Small organic molecules are the most widely used class of NIR fluorophores due to their well-defined chemical structures, ease of synthesis and modification, and favorable biocompatibility.

  • Cyanine Dyes: This class includes the FDA-approved Indocyanine Green (ICG). ICG has a peak absorption around 800 nm and emission between 750 nm and 950 nm. It binds tightly to plasma proteins, confining it to the vascular system, and is exclusively cleared by the liver. These properties make it highly valuable for applications such as angiography, perfusion imaging, and sentinel lymph node mapping.

  • BODIPY Dyes: Boron-dipyrromethane (BODIPY) dyes are known for their high stability and quantum yields. However, they are often hydrophobic, which can present challenges for in vivo applications.

Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals that exhibit quantum confinement effects, leading to unique optical properties. Their emission wavelength can be precisely tuned by changing their size and composition, allowing for the generation of probes across the NIR-I and NIR-II windows.

Key advantages of QDs include high photostability, high quantum yields, and narrow, symmetric emission spectra, which are ideal for multiplexed imaging. However, concerns about their potential long-term toxicity, primarily due to the presence of heavy metals like cadmium and lead, remain a challenge for clinical translation.

Nanoparticles

A diverse range of nanoparticles are being developed as platforms for NIR fluorescence imaging. These include:

  • Dye-Containing Nanoparticles: Encapsulating small molecule NIR dyes within nanoparticle carriers (e.g., silica nanoparticles, liposomes) can improve their solubility, stability, and pharmacokinetic properties.

  • Rare-Earth-Doped Nanoparticles: These nanoparticles can be engineered to have long luminescence lifetimes and high resistance to photobleaching.

  • Single-Walled Carbon Nanotubes (SWCNTs): SWCNTs possess intrinsic NIR-II fluorescence and have been explored for deep-tissue imaging.

Fluorophore ClassExamplesWavelength RangeKey AdvantagesKey Disadvantages
Small Molecules ICG, other Cyanines, BODIPYNIR-I, NIR-IIGood biocompatibility, ease of modification, FDA-approved options (ICG)Lower photostability and quantum yield compared to QDs, potential for rapid clearance
Quantum Dots CdTe, PbS, Ag₂SNIR-I, NIR-IIHigh quantum yield, high photostability, tunable emissionPotential long-term toxicity due to heavy metals
Nanoparticles Dye-loaded silica, Rare-earth doped, SWCNTsNIR-I, NIR-IIHigh stability, multifunctional capabilities (theranostics), improved pharmacokineticsComplex synthesis, potential for immunogenicity, larger size may affect biodistribution

Instrumentation for In Vivo NIR Fluorescence Imaging

A typical in vivo NIR fluorescence imaging system consists of several key components designed to excite the fluorophore and detect the emitted fluorescence with high sensitivity.

Imaging_System Light_Source NIR Light Source (e.g., Laser, LED) Excitation_Filter Excitation Filter Light_Source->Excitation_Filter Broadband Light Animal_Stage Anesthetized Animal on Imaging Stage Excitation_Filter->Animal_Stage Excitation Wavelength Emission_Filter Emission Filter Animal_Stage->Emission_Filter Emitted Fluorescence + Scattered Light Detector Sensitive Detector (e.g., CCD, InGaAs Camera) Emission_Filter->Detector Isolated Fluorescence Computer Computer & Software Detector->Computer Image Data

Schematic of a typical in vivo NIR fluorescence imaging system.
  • Excitation Source: A light source, such as a laser or a filtered broadband lamp, provides the light to excite the fluorophores. For NIR imaging, sources emitting in the 670-808 nm range are common.

  • Filters: An excitation filter is placed after the light source to select the specific wavelength range for fluorophore excitation. An emission filter is placed before the detector to block scattered excitation light and autofluorescence, allowing only the longer-wavelength fluorescence from the probe to be detected.

  • Imaging Chamber: The anesthetized animal is placed in a light-tight imaging chamber to minimize background light.

  • Detector: A highly sensitive camera, such as a cooled charge-coupled device (CCD) for the NIR-I range or an Indium Gallium Arsenide (InGaAs) camera for the NIR-II range, captures the emitted fluorescence.

  • Software: Dedicated software is used to control the imaging system, acquire images, and perform data analysis.

Experimental Protocol: In Vivo Imaging in Mice

The following provides a generalized protocol for performing in vivo NIR fluorescence imaging in a mouse model. Specific parameters will need to be optimized based on the fluorophore, animal model, and biological question.

Materials
  • NIR fluorophore (e.g., ICG, dye-conjugated antibody, or nanoparticle)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • 6-8 week old mice (e.g., nude mice to minimize signal attenuation by fur)

  • In vivo NIR fluorescence imaging system

  • Sterile saline or other appropriate vehicle for probe administration

  • Syringes and needles for injection

Methodology
  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer for isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Place the anesthetized animal on the imaging stage within the system. Maintain body temperature using a warming pad.

  • Baseline Imaging: Acquire a pre-injection (baseline) image of the animal to assess background autofluorescence.

  • Probe Administration: Administer the NIR fluorescent probe. The route of administration will depend on the study's objective (e.g., intravenous tail vein injection for biodistribution studies, intradermal injection for lymphatic imaging). A typical injection volume is 100-200 µL.

  • Image Acquisition: Begin acquiring images immediately after injection or at predetermined time points. Imaging can be performed dynamically (as a video) to track initial distribution or at static time points (e.g., 1, 4, 24, 48 hours) to assess accumulation and clearance.

  • Ex Vivo Imaging (Optional): At the end of the in vivo imaging session, the animal can be euthanized, and major organs (liver, spleen, kidneys, tumor, etc.) can be excised and imaged to confirm the in vivo biodistribution and quantify probe accumulation.

  • Data Analysis: Use the imaging software to quantify the fluorescent signal in regions of interest (ROIs). The signal is typically expressed as radiant efficiency or average fluorescence intensity. Background correction using the pre-injection images is essential for accurate quantification.

Applications in Drug Development

NIR fluorescence imaging is a versatile tool that can be applied at various stages of the drug development pipeline.

  • Pharmacokinetics and Biodistribution: By labeling a drug candidate or a surrogate molecule with an NIR fluorophore, its absorption, distribution, metabolism, and excretion (ADME) can be tracked non-invasively in real-time. This provides crucial information about whether the drug reaches its intended target and avoids off-target accumulation.

  • Target Engagement and Efficacy: "Smart" or activatable probes can be designed to fluoresce only upon interaction with a specific enzyme or biomarker associated with the disease state. This allows for the direct visualization of target engagement and can serve as an early indicator of therapeutic efficacy.

  • Image-Guided Surgery: NIR fluorescence can be used intraoperatively to delineate tumor margins, helping surgeons to resect cancerous tissue more completely while sparing healthy tissue. ICG is widely used for this application, as well as for mapping sentinel lymph nodes to assess cancer metastasis.

  • Inflammation and Immunology: NIR probes can be targeted to specific immune cell populations or markers of inflammation, enabling the non-invasive monitoring of inflammatory processes and the effects of anti-inflammatory drugs.

Drug_Development cluster_Preclinical NIR Imaging Applications cluster_Clinical NIR Imaging Applications Discovery Drug Discovery (Target ID & Validation) Preclinical Preclinical Development Discovery->Preclinical Clinical Clinical Trials Preclinical->Clinical PK_PD Pharmacokinetics & Biodistribution Efficacy Target Engagement & Efficacy Tox Toxicology Approval Regulatory Approval Clinical->Approval Surgery Image-Guided Surgery PD_Biomarkers Pharmacodynamic Biomarkers

Role of NIR fluorescence imaging in the drug development pipeline.

Conclusion

Near-infrared fluorescence imaging offers a unique combination of high sensitivity, deep tissue penetration, and real-time visualization capabilities. As NIR fluorophore chemistry and imaging instrumentation continue to advance, particularly in the NIR-II window, the impact of this technology on biomedical research and drug development will undoubtedly continue to grow. For scientists and researchers, a thorough understanding of its core principles is essential to effectively harness its potential to accelerate the translation of novel therapeutics from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7.5 Dimethyl Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following provides a detailed protocol for the conjugation of Sulfo-Cy7.5 dimethyl, a near-infrared fluorescent dye, to antibodies. This process is critical for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[1]

Introduction

Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye ideal for applications requiring deep tissue penetration and minimal background autofluorescence.[1][2] Its NHS ester derivative reacts efficiently with primary amine groups on antibodies, such as the ε-amino groups of lysine residues, to form stable covalent bonds.[3][4] This protocol outlines the materials, procedures, and calculations necessary to successfully label antibodies with Sulfo-Cy7.5 for downstream applications. The stability of the final conjugate is primarily determined by the antibody itself, rather than the fluorophore or the chemical bond.

Key Applications of Sulfo-Cy7.5 Labeled Antibodies:

  • In Vivo Imaging: Enables deep tissue imaging with low background interference.

  • Fluorescence Microscopy: Facilitates high-resolution imaging of cells and tissues.

  • Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Sulfo-Cy7.5 and the antibody labeling reaction.

Table 1: Spectral and Physicochemical Properties of Sulfo-Cy7.5

PropertyValueReference
Excitation Maximum (λabs)~778 nm
Emission Maximum (λem)~797-808 nm
Extinction Coefficient222,000 M-1cm-1
Stokes Shift~20 nm
SolubilityGood in water, DMSO, DMF
Storage (NHS ester)≤ -15°C, desiccated and protected from light

Table 2: Recommended Reaction Parameters for Antibody Labeling

ParameterRecommended ValueReference
Antibody Concentration1-2 mg/mL (minimum 1 mg/mL)
Reaction BufferPBS (pH 7.4) or Tris-HCl (pH 7.4-8.0)
Dye:Antibody Molar Ratio5:1 to 20:1 (start with 10:1)
Optimal Dye/Antibody Ratio (Final Conjugate)2-3 fluorophores per antibody
Incubation Time30-60 minutes at room temperature
Quenching Agent (Optional)Tris or Glycine (50-100 mM final concentration)

Experimental Protocol

This protocol is a general guideline for labeling approximately 100 µg of an antibody like IgG. Optimization may be required for different antibodies or scales.

Materials Required
  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or Sodium Bicarbonate buffer (1 M, pH 8.5-9.5)

  • Purification Column: Desalting spin column (e.g., Sephadex G-25) or protein concentrator

  • Collection tubes

Procedure

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction.
  • The antibody concentration should be at least 1 mg/mL. If the concentration is lower, it should be concentrated. For optimal results, a concentration of 2 mg/mL is recommended.
  • If the buffer pH is below 8.0, adjust it to a pH of 8.5 ± 0.5 with 1 M sodium bicarbonate.

2. Preparation of Dye Stock Solution:

  • Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
  • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be used promptly as its activity can decrease with extended storage. It can be stored for up to two weeks at -20°C, protected from light and moisture.

3. Labeling Reaction:

  • For a starting point, use a 10:1 molar ratio of dye to antibody.
  • Add the calculated volume of the 10 mM Sulfo-Cy7.5 stock solution to your antibody solution. Ensure the volume of DMSO is less than 10% of the total reaction volume.
  • Mix the solution gently by pipetting.
  • Incubate the reaction for 30-60 minutes at room temperature, protected from light. Gentle shaking or rotation during incubation can improve efficiency.

4. Purification of the Labeled Antibody:

  • The goal of this step is to remove any unconjugated Sulfo-Cy7.5 dye.
  • Using a Desalting Spin Column:
  • Equilibrate the spin column according to the manufacturer's instructions, typically by centrifuging with PBS to remove the storage solution.
  • Apply the reaction mixture to the center of the column.
  • Centrifuge the column to elute the labeled antibody. The larger antibody conjugate will pass through, while the smaller, unconjugated dye molecules are retained.

5. Storage of the Conjugate:

  • Store the purified labeled antibody at 4°C for short-term use and at -20°C for long-term storage. It's recommended to add a stabilizer like 0.1% bovine serum albumin and/or a bacteriostatic agent like sodium azide. Avoid repeated freeze-thaw cycles.

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, Amax).

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.

    • The correction factor (CF) for Sulfo-Cy7.5 at 280 nm is approximately 0.09.

    • Corrected A280 = A280 - (Amax x CF)

  • Calculate the molar concentrations of the antibody and the dye.

    • Antibody concentration (M) = Corrected A280 / εAntibody (For IgG, ε280 is ~210,000 M-1cm-1)

    • Dye concentration (M) = Amax / εDye (For Sulfo-Cy7.5, ε778 is ~222,000 M-1cm-1)

  • Calculate the DOL:

    • DOL = Molar concentration of dye / Molar concentration of antibody

An optimal DOL is typically between 2 and 3. Higher ratios can lead to fluorescence quenching and may affect the antibody's binding affinity.

Visualized Experimental Workflow

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Ab_Prep Antibody Preparation (1-2 mg/mL, pH 8.0-9.0) Mixing Mix Antibody and Dye (10:1 molar ratio) Ab_Prep->Mixing Dye_Prep Dye Stock Preparation (10 mM in DMSO) Dye_Prep->Mixing Incubation Incubate (30-60 min, RT, dark) Mixing->Incubation Purify Purify Conjugate (Spin Column) Incubation->Purify Analyze Calculate DOL (Spectrophotometry) Purify->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

Caption: Workflow for Sulfo-Cy7.5 antibody labeling.

Signaling Pathway Diagram Example: Antibody-Drug Conjugate (ADC) Internalization

Sulfo-Cy7.5 labeled antibodies are often used to track the delivery and internalization of antibody-based therapeutics. The following diagram illustrates a generalized pathway for ADC internalization.

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Sulfo-Cy7.5 Labeled ADC Receptor Target Receptor ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release & Cytotoxicity Lysosome->Drug_Release Degradation

Caption: ADC binding, internalization, and drug release.

References

Application Notes and Protocols for Protein Conjugation with Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed guide for the conjugation of proteins with Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester, a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] The sulfonated nature of this dye enhances its water solubility, making it ideal for labeling proteins and antibodies in aqueous environments.[1] The NHS ester functional group readily reacts with primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[3][4] This protocol is designed to be a comprehensive resource, offering step-by-step instructions from reagent preparation to post-conjugation analysis.

I. Chemical Principle of Conjugation

The conjugation reaction involves the nucleophilic attack of a primary amine from the protein on the NHS ester of Sulfo-Cy7.5. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Sulfo-Cy7.5 (Stable Amide Bond) Protein->Conjugate + Sulfo-Cy7.5-NHS Ester (pH 8.3-8.5) SulfoCy75 Sulfo-Cy7.5-NHS Ester SulfoCy75->Conjugate NHS N-hydroxysuccinimide (Byproduct) SulfoCy75->NHS - NHS

Chemical reaction of Sulfo-Cy7.5 NHS ester with a protein.

II. Materials and Reagents

Table 1: Required Materials and Reagents

Material/ReagentRecommended Specifications
Protein of Interest Purified protein (e.g., antibody) at a concentration of 2-10 mg/mL. Must be in an amine-free buffer.
Sulfo-Cy7.5 NHS Ester High-quality, stored desiccated at -20°C and protected from light.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris or glycine.
Anhydrous DMSO For reconstituting the Sulfo-Cy7.5 NHS ester.
Purification Column Sephadex G-25 or similar size-exclusion chromatography (SEC) spin column.
Elution Buffer Phosphate Buffered Saline (PBS), pH 7.2-7.4.
Spectrophotometer Capable of measuring absorbance at 280 nm and ~778 nm.

III. Experimental Protocols

The overall workflow for protein conjugation with Sulfo-Cy7.5 is depicted below.

G A 1. Protein Preparation (Buffer Exchange) C 3. Molar Ratio Calculation A->C B 2. Sulfo-Cy7.5 NHS Ester Preparation B->C D 4. Conjugation Reaction C->D E 5. Purification of Conjugate D->E F 6. Characterization (DOL Calculation) E->F

Experimental workflow for protein conjugation.

Protocol 1: Protein Preparation

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein solution contains Tris or glycine, it must be dialyzed against PBS or purified using a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency. Protein concentrations below 2 mg/mL can significantly reduce labeling efficiency.

  • pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.

Protocol 2: Sulfo-Cy7.5 NHS Ester Preparation

  • Equilibrate the vial of Sulfo-Cy7.5 NHS ester to room temperature before opening to prevent condensation.

  • Add the required volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

  • Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh and used immediately.

Protocol 3: Molar Ratio Calculation

The molar ratio of dye to protein is a critical parameter that affects the degree of labeling (DOL). A common starting point is a 10:1 molar ratio.

Table 2: Recommended Molar Ratios of Sulfo-Cy7.5 to Protein

Molar Ratio (Dye:Protein)Expected Degree of Labeling (DOL)Notes
5:1LowMay be suitable for proteins sensitive to over-labeling.
10:1ModerateA good starting point for most proteins.
15:1HighCan be used to achieve a higher DOL.
20:1Very HighIncreased risk of protein precipitation and fluorescence quenching.

Example Calculation for a 10:1 Molar Ratio:

  • Protein: 1 mg of IgG (Molecular Weight ≈ 150,000 g/mol ) in 0.5 mL.

  • Moles of IgG: (1 mg) / (150,000 mg/mmol) = 6.67 x 10-6 mmol

  • Moles of Sulfo-Cy7.5 needed: (6.67 x 10-6 mmol IgG) x 10 = 6.67 x 10-5 mmol

  • Volume of 10 mM Sulfo-Cy7.5 stock needed: (6.67 x 10-5 mmol) / (10 mmol/L) = 6.67 µL

Protocol 4: Conjugation Reaction

  • Slowly add the calculated volume of the 10 mM Sulfo-Cy7.5 stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle shaking or rotation during incubation can improve labeling efficiency.

Protocol 5: Purification of the Conjugate

It is crucial to remove unconjugated Sulfo-Cy7.5 from the reaction mixture. Size-exclusion chromatography (SEC) using a desalting column is a common and effective method.

  • Column Preparation: Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions. Equilibrate the column with PBS (pH 7.2-7.4).

  • Sample Loading: Load the entire reaction mixture onto the top of the column.

  • Elution: Add PBS to the column to begin elution. The larger protein-dye conjugate will elute first, appearing as the first colored band. The smaller, unconjugated dye will elute later as a more intense colored band.

  • Fraction Collection: Collect the fractions containing the purified protein-dye conjugate.

Protocol 6: Characterization - Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5, which is approximately 778 nm (Amax).

  • DOL Calculation: Use the following formula to calculate the DOL:

    DOL = (Amax × εprotein) / [(A280 - (Amax × CF280)) × εdye]

    Where:

    • Amax = Absorbance of the conjugate at ~778 nm.

    • A280 = Absorbance of the conjugate at 280 nm.

    • εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).

    • εdye = Molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (e.g., ~222,000 M-1cm-1).

    • CF280 = Correction factor for the dye's absorbance at 280 nm (e.g., ~0.09 for Sulfo-Cy7.5).

Table 3: Spectral Properties of Sulfo-Cy7.5

PropertyValue
Maximum Excitation Wavelength ~778 nm
Maximum Emission Wavelength ~808 nm
Molar Extinction Coefficient (ε) ~222,000 M-1cm-1
Correction Factor (CF280) ~0.09

IV. Troubleshooting

Table 4: Troubleshooting Guide for Protein Conjugation

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Protein concentration is too low.- Reaction buffer contains primary amines.- pH of the reaction is not optimal.- Sulfo-Cy7.5 NHS ester has hydrolyzed.- Concentrate the protein to 2-10 mg/mL.- Perform buffer exchange into an amine-free buffer.- Adjust the pH to 8.3-8.5.- Use a fresh stock of Sulfo-Cy7.5 NHS ester.
Protein Precipitation - Over-labeling of the protein.- High concentration of organic solvent (DMSO).- Reduce the molar ratio of dye to protein.- Ensure the volume of DMSO is less than 10% of the total reaction volume.
Poor Recovery After Purification - Non-specific binding of the protein to the purification column.- Follow the column manufacturer's protocol carefully.- Consider a different purification method if the problem persists.

Storage of Conjugates:

Store the purified Sulfo-Cy7.5 protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA) and store at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the successful labeling of proteins, antibodies, and other biomolecules with Sulfo-Cy7.5 NHS ester, a water-soluble, near-infrared fluorescent dye. Adherence to these recommendations will help ensure optimal conjugation efficiency and preserve the biological activity of the labeled molecule.

Introduction to Sulfo-Cy7.5 Labeling

Sulfo-Cy7.5 is a bright and photostable cyanine dye that emits fluorescence in the near-infrared (NIR) spectrum. Its water-soluble nature, due to the presence of sulfonate groups, makes it ideal for labeling biologically sensitive molecules that may be compromised by the presence of organic solvents.[] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy7.5 reacts efficiently with primary amine groups (-NH2) on biomolecules, such as the side chain of lysine residues, to form stable amide bonds.[2][3] Proper buffer conditions are critical to ensure the specific and efficient labeling of the target molecule.

Recommended Buffer Conditions

The choice of buffer is paramount for a successful conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the Sulfo-Cy7.5 NHS ester, leading to significantly reduced labeling efficiency.[4][5]

Table 1: Recommended Buffers for Sulfo-Cy7.5 Labeling

Buffer ComponentRecommended ConcentrationOptimal pH RangeNotes
Sodium Bicarbonate0.1 M8.3 - 8.5Optimal for NHS ester reaction with primary amines.
Sodium Borate0.1 M8.0 - 9.0An alternative to bicarbonate buffer.
Phosphate-Buffered Saline (PBS)1X (e.g., 0.1 M phosphate, 0.15 M NaCl)7.2 - 8.0Can be used, but the pH should be adjusted to the higher end of the range for optimal labeling. If the pH is lower than 8.0, it can be adjusted with 1 M sodium bicarbonate.

Table 2: Incompatible Buffer Components

Buffer ComponentReason for Incompatibility
Tris (e.g., Tris-HCl)Contains primary amines that compete with the target molecule.
GlycineContains primary amines that compete with the target molecule.
Ammonium Salts (e.g., Ammonium Bicarbonate)Contain primary amines that interfere with the labeling reaction.
Sodium AzideCan interfere with the NHS ester reaction. If present, it should be removed by dialysis or buffer exchange prior to labeling.

Experimental Protocols

Preparation of Biomolecule

Prior to labeling, it is crucial to ensure your protein or other biomolecule is in an appropriate amine-free buffer at a suitable concentration.

Methodology:

  • Buffer Exchange: If your biomolecule is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange into a recommended labeling buffer such as 0.1 M sodium bicarbonate, pH 8.3. This can be achieved through dialysis, desalting columns, or spin filtration.

  • Concentration Adjustment: For optimal labeling, adjust the concentration of the biomolecule to 1-10 mg/mL. Lower concentrations can lead to reduced labeling efficiency.

Preparation of Sulfo-Cy7.5 NHS Ester Stock Solution

Sulfo-Cy7.5 NHS ester is sensitive to moisture and should be handled accordingly.

Methodology:

  • Equilibrate the vial of Sulfo-Cy7.5 NHS ester to room temperature before opening to prevent condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of the dye in 100 µL of DMSO to create a 10 mg/mL stock solution.

  • The dye solution in DMSO should be used immediately. For storage, it is recommended to aliquot the stock solution and store it at -20°C, protected from light and moisture.

Labeling Reaction

The following protocol is a general guideline. The optimal dye-to-biomolecule molar ratio may need to be determined empirically for each specific application.

Methodology:

  • Add the prepared biomolecule solution to a reaction tube.

  • Slowly add the calculated volume of the Sulfo-Cy7.5 NHS ester stock solution to the biomolecule solution while gently mixing. A molar dye-to-protein ratio of 10:1 to 20:1 is a good starting point for optimization.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rotation can facilitate the reaction.

  • (Optional) Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

Table 3: Recommended Reaction Parameters

ParameterRecommended Value
Dye:Biomolecule Molar Ratio5:1 to 20:1 (start with 10:1)
Reaction TemperatureRoom Temperature
Reaction Time1 - 2 hours
Purification of the Labeled Conjugate

After the labeling reaction, it is necessary to remove the unreacted, free dye from the labeled biomolecule.

Methodology:

  • Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled biomolecule from the smaller, unreacted dye molecules.

  • Equilibrate the column with an appropriate storage buffer, such as PBS, pH 7.4.

  • Apply the reaction mixture to the column and collect the fractions containing the labeled conjugate. The colored fractions corresponding to the labeled protein will elute first.

Storage of the Labeled Conjugate

Proper storage is essential to maintain the stability and functionality of the Sulfo-Cy7.5 labeled biomolecule.

Methodology:

  • Store the purified conjugate at 4°C for short-term storage, protected from light.

  • For long-term storage, it is recommended to add a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 0.1% and a bacteriostatic agent such as 0.05% sodium azide.

  • Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the Sulfo-Cy7.5 labeling process.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product biomolecule Biomolecule in Amine-Free Buffer reaction Incubate 1-2h at RT (Protected from Light) biomolecule->reaction dye Sulfo-Cy7.5 NHS Ester in DMSO dye->reaction purify Size-Exclusion Chromatography reaction->purify conjugate Purified Sulfo-Cy7.5 Labeled Conjugate purify->conjugate

Caption: Experimental workflow for Sulfo-Cy7.5 labeling of biomolecules.

reaction_pathway protein Protein (with -NH2 group) intermediate + protein->intermediate dye Sulfo-Cy7.5 NHS Ester dye->intermediate conjugate Stable Amide Bond (Sulfo-Cy7.5-Protein) intermediate->conjugate pH 8.3-8.5 nhs NHS (byproduct) intermediate->nhs

Caption: Reaction scheme for Sulfo-Cy7.5 NHS ester conjugation to a primary amine.

References

Application Note: Preparation of a Sulfo-Cy7.5 Dimethyl Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent dyes in their experimental workflows.

Introduction: Sulfo-Cy7.5 dimethyl is a water-soluble, near-infrared (NIR) cyanine dye commonly used for in vivo imaging, calibration, and as a non-reactive fluorescent marker in various biological applications.[1][2] Its bright fluorescence and high molar absorption coefficient make it a valuable tool for deep-tissue imaging.[2][3] Proper preparation of a concentrated stock solution is a critical first step to ensure reproducibility and accuracy in subsequent experiments. Dimethyl sulfoxide (DMSO) is an excellent solvent for dissolving this dye before its further dilution into aqueous buffers for experimental use.[1]

This document provides a detailed protocol for the preparation, handling, and storage of a this compound stock solution using anhydrous DMSO.

Quantitative Data Summary

The key chemical and spectral properties of this compound are summarized below. This data is essential for calculating concentrations and setting up imaging equipment.

Table 1: Chemical and Spectral Properties of this compound

PropertyValueReference
Molecular Weight (MW)983.3 g/mol
AppearanceGreen Powder
SolubilityWater, DMF, DMSO
Excitation Maximum (λex)~778 nm
Emission Maximum (λem)~797 nm
Molar Extinction Coefficient (ε)222,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)0.21

Table 2: DMSO Volumes for Stock Solution Preparation

This table provides pre-calculated volumes of DMSO needed to prepare common stock concentrations from 1 mg of solid this compound powder.

Mass of DyeDesired Stock ConcentrationRequired Volume of Anhydrous DMSO
1 mg1 mM1017 µL
1 mg5 mM203.4 µL
1 mg10 mM101.7 µL

Calculation Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

Experimental Protocols

2.1. Materials and Equipment

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Calibrated micropipettes and tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

2.2. Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution from 1 mg of dye.

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature for approximately 15-20 minutes. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can degrade the dye.

  • Solvent Addition: Using a calibrated micropipette, add 101.7 µL of anhydrous DMSO directly to the vial containing 1 mg of the dye powder.

  • Dissolution: Cap the vial tightly and vortex at high speed for at least 2 minutes, or until all the solid dye is completely dissolved. The solution should be clear with no visible particulates.

  • Light Protection: Throughout this process, protect the dye from direct and prolonged exposure to light to prevent photobleaching. Use amber tubes or wrap standard tubes in aluminum foil.

2.3. Protocol 2: Preparation of a Working Solution

Stock solutions must be diluted to a final working concentration in an appropriate experimental buffer (e.g., PBS, cell culture media).

  • Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer to achieve the desired final concentration.

  • DMSO Concentration: Ensure the final concentration of DMSO in the working solution is minimal, as it can be toxic to cells at higher concentrations. For cell-based assays, the final DMSO concentration should ideally be less than 0.5%.

  • Usage: Use the freshly prepared working solution immediately for best results. Do not store aqueous solutions of the dye for more than one day.

Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Aliquoting start Start: This compound (Solid Powder) equilibrate Equilibrate Vial to Room Temperature start->equilibrate 15-20 min add_dmso Add Anhydrous DMSO equilibrate->add_dmso Avoids Condensation vortex Vortex Until Dissolved add_dmso->vortex Ensure Complete Solubilization stock 10 mM Stock Solution in DMSO vortex->stock aliquot Aliquot into Light-Protected Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store Avoid Freeze-Thaw

Caption: Workflow for preparing and storing this compound stock solution.

Storage and Stability

  • Solid Dye: The solid, powdered form of this compound should be stored at -20°C in a desiccator.

  • Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.

  • Aqueous Solutions: Working solutions diluted in aqueous buffers are significantly less stable and should be prepared fresh for each experiment and used within the same day.

Safety Precautions

  • This product is for research use only and has not been tested for safety in food, drugs, or cosmetics.

  • Always handle the chemical with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with the skin.

  • Consult the Safety Data Sheet (SDS) for the specific product for comprehensive safety information.

References

Application Notes: Sulfo-Cy7.5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that is increasingly utilized in flow cytometry. Its emission in the NIR spectrum (around 800 nm) offers significant advantages, primarily the reduction of background autofluorescence from cells and tissues, which is more prominent in the visible range of the light spectrum.[1][2] This characteristic leads to an improved signal-to-noise ratio and enhanced sensitivity, making it particularly valuable for detecting low-abundance targets.[1] The sulfonated form of Cy7.5 enhances its water solubility, making it suitable for biological applications in aqueous buffers without the need for organic co-solvents.[]

These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy7.5, particularly Sulfo-Cy7.5 NHS ester for antibody conjugation and subsequent analysis of stained cells by flow cytometry.

Spectral Properties

Proper setup of the flow cytometer is critical for the successful use of Sulfo-Cy7.5. The selection of appropriate lasers and emission filters should be guided by the dye's spectral characteristics.

PropertyWavelength (nm)Recommended LaserRecommended Emission Filter
Excitation Maximum~778 - 788 nm[4]Red Laser (e.g., 633, 640 nm) or NIR Laser (e.g., 785 nm)780/60 nm bandpass filter
Emission Maximum~797 - 808 nm

Note: The exact excitation and emission maxima can vary slightly depending on the conjugation partner and the local chemical environment.

Experimental Protocols

Antibody Conjugation with Sulfo-Cy7.5 NHS Ester

This protocol describes the conjugation of Sulfo-Cy7.5 NHS ester to a primary antibody. The NHS ester reacts with primary amines on the antibody to form a stable covalent bond.

Materials:

  • Purified antibody (1-5 mg/mL in an amine-free buffer like PBS)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous DMSO

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 1 M sodium bicarbonate, pH 8.5-9.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the conjugation buffer.

  • Prepare the Dye: Dissolve a small amount of Sulfo-Cy7.5 NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL or 10 mM).

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Add the calculated volume of the Sulfo-Cy7.5 NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~780 nm (for Sulfo-Cy7.5).

Cell Staining for Flow Cytometry

This protocol outlines the staining of a single-cell suspension with a Sulfo-Cy7.5-conjugated antibody.

Materials:

  • Single-cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 5% FBS)

  • Sulfo-Cy7.5-conjugated primary antibody

  • Flow cytometer with appropriate laser (e.g., 633 nm or 640 nm) and emission filter for Cy7.5

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer. Ensure the cell preparation is a homogenous single-cell suspension, free of clumps and debris, at a density of 10^6-10^7 cells/mL. For adherent cells, use enzymatic digestion (e.g., trypsin) followed by mechanical dissociation. To prevent cell clumping, samples can be filtered through a 35-micron strainer cap, and 0.5 mM EDTA or 100-200 U/ml DNase can be added to the buffer.

  • Staining:

    • Add the Sulfo-Cy7.5-conjugated antibody to the cell suspension at a pre-determined optimal concentration.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with cold staining buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer. For live cell analysis, a viability dye such as Propidium Iodide (PI), 7-AAD, or DAPI can be added just before analysis to exclude dead cells.

Intracellular Staining

For intracellular targets, a permeabilization step is required.

Procedure:

  • Surface Staining: Perform surface staining as described above.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Add the Sulfo-Cy7.5-conjugated antibody (specific for an intracellular target) diluted in Permeabilization Buffer.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_conjugation Antibody Conjugation cluster_staining Cell Staining & Analysis Antibody_Prep Prepare Antibody (Amine-free buffer) Conjugation Conjugation Reaction (1-2h, RT, dark) Antibody_Prep->Conjugation Dye_Prep Prepare Sulfo-Cy7.5 NHS Ester Stock (DMSO) Dye_Prep->Conjugation Quenching Quench Reaction (e.g., Tris-HCl) Conjugation->Quenching Purification Purify Conjugate (Size-exclusion) Quenching->Purification Staining Stain Cells with Conjugated Antibody (20-30 min, 4°C) Purification->Staining Cell_Prep Prepare Single-Cell Suspension Cell_Prep->Staining Wash Wash Cells (2x) Staining->Wash Analysis Flow Cytometry Analysis Wash->Analysis

Caption: Workflow for Antibody Conjugation and Cell Staining.

nir_flow_principle cluster_visible Visible Spectrum cluster_nir Near-Infrared (NIR) Spectrum Visible_Laser Visible Laser (e.g., 488 nm) Visible_Emission Visible Emission (e.g., FITC, PE) Visible_Laser->Visible_Emission Autofluorescence High Cellular Autofluorescence Visible_Laser->Autofluorescence Signal_Detection Lower Signal-to-Noise Ratio Visible_Emission->Signal_Detection Signal Autofluorescence->Signal_Detection Noise NIR_Laser NIR Laser (e.g., 640 nm) NIR_Emission Sulfo-Cy7.5 Emission (~800 nm) NIR_Laser->NIR_Emission Low_Autofluorescence Low Cellular Autofluorescence NIR_Laser->Low_Autofluorescence Improved_Detection Higher Signal-to-Noise Ratio NIR_Emission->Improved_Detection Signal Low_Autofluorescence->Improved_Detection Reduced Noise

Caption: Principle of NIR Flow Cytometry with Sulfo-Cy7.5.

References

Application Notes and Protocols for In Vivo Imaging of Small Animals Using Sulfo-Cy7.5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of preclinical research, the ability to non-invasively visualize and quantify biological processes within a living organism is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool, offering deep tissue penetration and high signal-to-background ratios. Sulfo-Cy7.5, a water-soluble, heptamethine cyanine dye, is a prominent NIR fluorophore utilized for in vivo imaging applications. Its spectral properties, with an excitation maximum around 788 nm and an emission maximum at approximately 808 nm, fall within the NIR window (700-900 nm), where light scattering and tissue autofluorescence are significantly reduced.[1] This characteristic enables sensitive and high-resolution imaging of deep-seated structures and biological events in small animals.

These application notes provide a comprehensive guide to the use of Sulfo-Cy7.5 for in vivo imaging, covering its physicochemical properties, detailed experimental protocols for both passive and active targeting strategies, and data presentation for quantitative analysis.

Physicochemical and Spectral Properties of Sulfo-Cy7.5

Sulfo-Cy7.5 is favored for in vivo imaging due to its excellent water solubility, high quantum yield, and photostability.[2] The presence of sulfonate groups enhances its hydrophilicity, making it suitable for biological applications in aqueous environments.[2] It can be readily conjugated to various biomolecules, including antibodies, peptides, and nanoparticles, to create targeted imaging probes.[2][3]

Table 1: Physicochemical and Spectral Properties of Sulfo-Cy7.5

PropertyValueReference Compound
Molecular FormulaC47H52N2O10S2Cy7.5 diacid(diso3)
Molecular Weight869.06 g/mol Cy7.5 diacid(diso3)
Excitation Maximum (λex)~788 nmCyanine7.5 carboxylic acid
Emission Maximum (λem)~808 nmCyanine7.5 carboxylic acid
Molar Extinction Coefficient (ε)~223,000 cm-1M-1Cyanine7.5 carboxylic acid
Quantum Yield (Φ)~0.10Cyanine7.5 carboxylic acid
SolubilityGood in water, DMSO, DMFsulfo-Cyanine7.5 dicarboxylic acid

Note: The spectral properties listed are for a closely related compound and should be experimentally verified for specific Sulfo-Cy7.5 derivatives.

Experimental Workflows

A typical in vivo imaging experiment using a Sulfo-Cy7.5 labeled probe involves several key stages, from probe preparation to data analysis. The specific workflow can be adapted based on the research question and the nature of the imaging probe (passive vs. active targeting).

G cluster_prep Probe Preparation cluster_animal Animal Handling cluster_imaging Imaging & Analysis Probe_Selection Probe Selection (e.g., Antibody, Peptide) Conjugation Sulfo-Cy7.5 Conjugation Probe_Selection->Conjugation Targeting Moiety Purification Purification & Characterization Conjugation->Purification Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Purification->Animal_Model Validated Probe Probe_Admin Probe Administration (e.g., Intravenous) Animal_Model->Probe_Admin InVivo_Imaging In Vivo Imaging (Longitudinal) Probe_Admin->InVivo_Imaging ExVivo_Imaging Ex Vivo Organ Imaging InVivo_Imaging->ExVivo_Imaging Terminal Timepoint Data_Analysis Data Analysis (ROI, TBR) InVivo_Imaging->Data_Analysis ExVivo_Imaging->Data_Analysis

A generalized workflow for in vivo imaging experiments using Sulfo-Cy7.5 labeled probes.

Application 1: Passive Tumor Targeting via the EPR Effect

Unconjugated Sulfo-Cy7.5 or Sulfo-Cy7.5 labeled nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of solid tumors facilitate the passive accumulation of these probes.

Quantitative Data: Biodistribution

The biodistribution of a Sulfo-Cy5 labeled nanoparticle, which serves as a representative example for passively targeted probes, was quantified in a murine model. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Representative Biodistribution of a Sulfo-Cy5 Labeled Nanoparticle in a Murine Tumor Model

Organ%ID/g (Mean ± SD) at 5h post-injection
Tumor15.5 ± 3.2
Liver45.2 ± 8.7
Spleen8.1 ± 2.1
Kidneys25.7 ± 5.9
Lungs3.5 ± 1.2
Heart1.8 ± 0.5
Blood2.1 ± 0.8

Data is adapted from a study on Sulfo-Cy5 labeled nanoparticles and should be considered representative. Actual biodistribution will vary based on the specific probe, animal model, and experimental conditions.

Detailed Experimental Protocol: Passive Targeting

I. Animal Preparation

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old) for tumor xenograft studies.

  • Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Housing: House animals in a specific pathogen-free (SPF) facility with ad libitum access to food and water.

  • Hair Removal: 24 hours prior to imaging, remove fur from the imaging area using a depilatory cream to minimize light scattering and absorption.

II. Probe Preparation and Administration

  • Reconstitution: Dissolve the Sulfo-Cy7.5 labeled probe in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.

  • Dosage: A typical dose for cyanine dyes is in the range of 0.5-5 mg/kg body weight.

  • Administration: Administer the probe via intravenous (IV) tail vein injection. The typical injection volume is 100-200 µL.

III. In Vivo Imaging

  • Anesthesia: Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Positioning: Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

  • Imaging Parameters:

    • Excitation: Use a bandpass filter appropriate for Sulfo-Cy7.5 (e.g., 745 nm or 760 nm).

    • Emission: Use a bandpass filter appropriate for Sulfo-Cy7.5 (e.g., 810-875 nm or a long-pass filter >800 nm).

    • Exposure Time: Adjust the exposure time to achieve an optimal signal-to-noise ratio without saturation (typically 100-1000 ms).

  • Longitudinal Imaging: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor probe accumulation and clearance.

IV. Ex Vivo Analysis

  • Euthanasia and Organ Harvest: At the final time point, euthanize the animal and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Imaging: Arrange the harvested tissues in the imaging system and acquire a final fluorescence image using the same parameters as the in vivo imaging.

  • Quantitative Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and organs to quantify the average fluorescence intensity. Calculate the %ID/g for each tissue.

Application 2: Active Targeting of Cancer Biomarkers

Sulfo-Cy7.5 can be conjugated to targeting ligands such as antibodies or peptides to specifically bind to receptors or antigens overexpressed on cancer cells. This active targeting strategy can significantly enhance tumor accumulation and improve the tumor-to-background ratio (TBR).

Signaling Pathways in Cancer Targeted by Sulfo-Cy7.5 Probes

1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis. Monoclonal antibodies like Cetuximab, which target EGFR, can be labeled with Sulfo-Cy7.5 for in vivo imaging of EGFR-positive tumors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Cetuximab_Cy7_5 Cetuximab-Sulfo-Cy7.5 Cetuximab_Cy7_5->EGFR Blocks & Images RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

EGFR signaling pathway and imaging with Cetuximab-Sulfo-Cy7.5.

2. Vascular Endothelial Growth Factor (VEGF) Signaling Pathway:

VEGF is a key signaling protein that stimulates vasculogenesis and angiogenesis. It is often overexpressed in tumors to support their growth and metastasis. Bevacizumab, a monoclonal antibody that targets VEGF-A, can be labeled with Sulfo-Cy7.5 to visualize tumor angiogenesis.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR Binds Bevacizumab_Cy7_5 Bevacizumab-Sulfo-Cy7.5 Bevacizumab_Cy7_5->VEGF Sequesters & Images PLCg PLCγ VEGFR->PLCg Activates RAS_MAPK RAS-MAPK Pathway VEGFR->RAS_MAPK Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Promotes RAS_MAPK->Angiogenesis Promotes

VEGF signaling pathway and imaging with Bevacizumab-Sulfo-Cy7.5.
Quantitative Data: Tumor-to-Background Ratio (TBR)

The TBR is a critical metric for evaluating the efficacy of a targeted imaging probe. It is calculated as the ratio of the fluorescence intensity in the tumor to that in the adjacent normal tissue.

Table 3: Representative Tumor-to-Background Ratios for Cy7-Labeled Probes

Probe TypeTargeting MoietyTumor ModelTBR at 24hTBR at 48hTBR at 96h
AntibodyCetuximab (anti-EGFR)A431 Epidermoid Carcinoma5.9 ± 1.27.2 ± 1.58.1 ± 1.8
AntibodyBevacizumab (anti-VEGF)SKOV-3 Ovarian Cancer4.8 ± 0.96.5 ± 1.37.5 ± 1.6
PeptideRGD (integrin αvβ3)U87MG Glioblastoma3.1 ± 0.62.5 ± 0.51.9 ± 0.4

Data is compiled from representative studies and will vary based on the specific probe, animal model, and experimental conditions.

Detailed Experimental Protocol: Active Targeting with a Sulfo-Cy7.5 Labeled Antibody

I. Probe Preparation

  • Antibody Preparation: Obtain the purified monoclonal antibody of interest (e.g., Cetuximab).

  • Conjugation:

    • Use a Sulfo-Cy7.5 NHS ester for conjugation to primary amines on the antibody.

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 8.0-8.5).

    • Dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO.

    • Add the dye solution to the antibody solution at a molar ratio of approximately 5-10 moles of dye per mole of antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored fraction to elute will be the antibody-dye conjugate.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~788 nm (for Sulfo-Cy7.5).

II. Animal Preparation and Probe Administration

  • Follow the same procedures as described in the passive targeting protocol for animal model preparation, housing, and hair removal.

  • Administer the Sulfo-Cy7.5 labeled antibody intravenously at a typical dose of 10-50 µg per mouse.

III. In Vivo and Ex Vivo Imaging and Analysis

  • Follow the same procedures as described in the passive targeting protocol for in vivo imaging, ex vivo analysis, and quantitative analysis.

  • For active targeting, the optimal imaging time window may be longer (e.g., 24-96 hours post-injection) to allow for clearance of the probe from non-target tissues and maximal accumulation in the tumor.

  • Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of an adjacent non-tumor tissue ROI.

Conclusion

Sulfo-Cy7.5 is a versatile and powerful near-infrared fluorophore for in vivo imaging of small animals. Its favorable physicochemical and spectral properties make it an ideal candidate for both passive and active targeting strategies in preclinical research. By following the detailed protocols outlined in these application notes, researchers can effectively utilize Sulfo-Cy7.5 to visualize and quantify biological processes, such as tumor growth, angiogenesis, and receptor expression, thereby accelerating the development of novel diagnostics and therapeutics. The quantitative data and workflow diagrams provided serve as a valuable resource for designing and executing robust and reproducible in vivo imaging studies.

References

Application Notes and Protocols for Sulfo-Cy7.5 Dimethyl in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sulfo-Cy7.5 dimethyl, a non-functionalized, water-soluble near-infrared (NIR) fluorescent dye. Its primary utility lies in serving as a non-reactive fluorophore for control experiments and calibration in various fluorescence microscopy setups.

Introduction

This compound is a bright, water-soluble cyanine dye that fluoresces in the near-infrared spectrum.[1][2][3] Unlike functionalized cyanine dyes, this compound lacks a reactive group, preventing it from forming covalent bonds with biomolecules.[1][2] This characteristic makes it an ideal tool for establishing baseline fluorescence, assessing non-specific dye accumulation, and calibrating imaging systems in the NIR range. Its high molar extinction coefficient and good quantum yield ensure a strong signal for these purposes. The NIR emission of this compound is particularly advantageous for deep tissue and in vivo imaging applications, as it minimizes interference from tissue autofluorescence.

Physicochemical and Spectral Properties

The key characteristics of this compound are summarized in the table below. These properties are essential for configuring fluorescence microscopy imaging systems for optimal detection.

PropertyValueReference
Molecular Formula C40H37K3N2O12S4
Molecular Weight 983.3 g/mol
Excitation Maximum (λex) 778 nm
Emission Maximum (λem) 797 nm
Molar Extinction Coefficient (ε) 222,000 cm-1M-1
Fluorescence Quantum Yield (Φ) 0.21
Solubility Good in water, DMF, DMSO
Appearance Green powder

Applications in Fluorescence Microscopy

Due to its non-reactive nature, this compound is not intended for direct labeling of specific biological targets. Instead, it serves as a crucial control in a variety of fluorescence microscopy experiments:

  • Control for In Vivo Imaging: When imaging animals with targeted NIR probes, this compound can be injected into a control group of animals to assess the biodistribution and clearance profile of a non-targeted dye. This helps to distinguish between specific probe accumulation at the target site and non-specific uptake or retention in various organs.

  • Calibration of Imaging Systems: The stable and bright fluorescence of this compound makes it suitable for calibrating and standardizing the performance of NIR fluorescence imaging systems.

  • Vascular Imaging: Due to its high water solubility and tendency to remain within the vasculature for a period post-injection, it can be used as a non-specific blood pool imaging agent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which can be further diluted for various applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the vial of this compound powder to room temperature.

  • Add the appropriate volume of anhydrous DMSO or sterile PBS to the vial to create a stock solution of a desired concentration (e.g., 1 mM).

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

G Workflow for Stock Solution Preparation A Equilibrate Sulfo-Cy7.5 dimethyl to Room Temp. B Add Anhydrous DMSO or Sterile PBS A->B C Vortex Until Completely Dissolved B->C D Aliquot and Store at -20°C (Protected from Light) C->D

Caption: Workflow for preparing this compound stock solution.

Protocol 2: In Vivo Imaging Control in Mice

This protocol outlines the use of this compound as a negative control for in vivo imaging studies in mice to assess non-specific dye accumulation.

Materials:

  • This compound stock solution

  • Sterile PBS (pH 7.4)

  • Anesthetized mice

  • In vivo fluorescence imaging system equipped with appropriate excitation and emission filters

Procedure:

  • Thaw an aliquot of the this compound stock solution and protect it from light.

  • Dilute the stock solution with sterile PBS to the desired final concentration for injection. A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg body weight.

  • Anesthetize the mouse according to approved institutional protocols.

  • Inject the diluted this compound solution intravenously (e.g., via the tail vein). The injection volume should typically be around 100-200 µL.

  • Place the anesthetized animal in the in vivo imaging system.

  • Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 h, 4 h, 24 h) to monitor the biodistribution and clearance of the dye. Use excitation and emission filters appropriate for Sulfo-Cy7.5 (Ex: ~778 nm, Em: ~797 nm).

  • At the end of the experiment, euthanize the animal and perform ex vivo imaging of major organs to confirm biodistribution.

G Experimental Workflow for In Vivo Control Imaging cluster_prep Preparation cluster_animal Animal Procedure cluster_imaging Imaging cluster_analysis Analysis A Dilute this compound Stock Solution in PBS C Inject Diluted Dye (Intravenous) A->C B Anesthetize Mouse B->C D Place Mouse in In Vivo Imaging System C->D E Acquire Images at Multiple Time Points D->E F Euthanize and Perform Ex Vivo Organ Imaging E->F

Caption: Workflow for using this compound as an in vivo imaging control.

Data Interpretation and Logical Relationships

The use of this compound as a control is fundamental for the correct interpretation of data from targeted fluorescence imaging studies. The diagram below illustrates the logical relationship in data analysis.

G Logical Framework for Control Experiment Interpretation cluster_exp Experimental Groups cluster_obs Observations cluster_conc Conclusion A Targeted NIR Probe (e.g., Sulfo-Cy7.5-Antibody) C Fluorescence Signal in Target Tissue A->C D Fluorescence Signal in Non-Target Tissues A->D B Control: this compound E Background Fluorescence (Non-specific accumulation) B->E F Specific Targeting Signal (C - E) C->F G Assessment of Non-specific Uptake D->G E->F E->G

Caption: Logical diagram for interpreting targeted imaging data using a non-functionalized control.

Storage and Handling

This compound powder should be stored at -20°C in the dark and desiccated. Stock solutions in an appropriate solvent can also be stored at -20°C for several weeks, protected from light. Avoid prolonged exposure to light.

Conclusion

This compound is an essential tool for researchers utilizing near-infrared fluorescence microscopy. While not suitable for direct labeling, its role as a non-reactive control is critical for validating the specificity of targeted imaging agents and for the accurate calibration of imaging instrumentation. The protocols and data provided here serve as a guide for the effective implementation of this compound in a research setting.

References

Application Note: Accurate Determination of Dye-to-Protein Ratio for Sulfo-Cy7.5 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and drug development. Sulfo-Cy7.5, a near-infrared (NIR) cyanine dye, is frequently used for in vivo imaging and other applications requiring deep tissue penetration and low autofluorescence. The dye-to-protein (D/P) ratio, also known as the degree of labeling (DOL), is a critical quality attribute of these conjugates. It influences the brightness, photostability, and biological activity of the final product. An optimal D/P ratio ensures a strong signal without causing issues like protein aggregation or altered function. This document provides a detailed protocol for calculating the D/P ratio of Sulfo-Cy7.5 conjugated to proteins, typically antibodies like IgG.

Key Quantitative Data

A summary of the essential quantitative data required for the calculation is presented below.

ParameterSymbolValue
Molar Extinction Coefficient of Sulfo-Cy7.5 at 749 nmε_dye_271,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of IgG at 280 nmε_protein_210,000 M⁻¹cm⁻¹
Correction Factor (CF) for Sulfo-Cy7.5 at 280 nmCFA₂₈₀ / A_max_ = 0.05
Molecular Weight of IgGMW_protein_~150,000 g/mol

Experimental Protocol

This protocol outlines the steps for determining the D/P ratio of a Sulfo-Cy7.5-protein conjugate using UV-Vis spectrophotometry.

Materials and Reagents:

  • Sulfo-Cy7.5 conjugated protein (e.g., IgG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Dissolve the Sulfo-Cy7.5 protein conjugate in PBS to a final concentration that gives an absorbance reading at the dye's λ_max_ (around 749 nm) between 0.5 and 1.5.

    • Use the same batch of PBS as a blank for the spectrophotometer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance of the conjugate solution at the absorption maximum of Sulfo-Cy7.5, which is approximately 749 nm (A_max_).

  • Calculation of Dye-to-Protein Ratio:

    • Step 1: Calculate the molar concentration of the dye.

      (Assuming a standard 1 cm path length cuvette)

    • Step 2: Correct the absorbance at 280 nm. The dye also absorbs light at 280 nm, so this contribution must be subtracted from the total A₂₈₀ reading to determine the absorbance of the protein alone.

    • Step 3: Calculate the molar concentration of the protein.

      (Assuming a standard 1 cm path length cuvette)

    • Step 4: Calculate the Dye-to-Protein Ratio (D/P).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the calculation.

G cluster_workflow Experimental Workflow A Prepare Sulfo-Cy7.5 Protein Conjugate Solution B Measure Absorbance at 280 nm (A₂₈₀) A->B C Measure Absorbance at ~749 nm (A_max_) A->C D Calculate Dye-to-Protein Ratio B->D C->D G cluster_calculation D/P Ratio Calculation Logic A_max A_max Calc_Dye_Conc [Dye] = A_max / ε_dye A_max->Calc_Dye_Conc Calc_Prot_A280 Corrected A₂₈₀ = A₂₈₀ - (A_max * CF) A_max->Calc_Prot_A280 A280 A₂₈₀ A280->Calc_Prot_A280 CF Correction Factor (CF) CF->Calc_Prot_A280 E_dye ε_dye E_dye->Calc_Dye_Conc E_prot ε_protein Calc_Prot_Conc [Protein] = Corrected A₂₈₀ / ε_protein E_prot->Calc_Prot_Conc DP_Ratio D/P Ratio = [Dye] / [Protein] Calc_Dye_Conc->DP_Ratio Calc_Prot_A280->Calc_Prot_Conc Calc_Prot_Conc->DP_Ratio

Application Notes and Protocols for Tracking Nanoparticles in vivo with Sulfo-Cy7.5 Dimethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 dimethyl is a water-soluble, near-infrared (NIR) fluorescent dye ideal for in vivo imaging applications. Its fluorescence emission in the NIR window (750-900 nm) minimizes tissue autofluorescence and allows for deep tissue penetration, making it a powerful tool for tracking nanoparticles in preclinical research.[1][2] As a non-functionalized dye, this compound is suited for non-covalent labeling of nanoparticles, such as through physical adsorption or encapsulation. This document provides detailed application notes and protocols for utilizing this compound to track nanoparticles in vivo, aiding in the investigation of their biodistribution and pharmacokinetics.

Properties of this compound

A clear understanding of the physicochemical and spectral properties of this compound is crucial for its effective use.

PropertyValueReference
Molecular Formula C40H37K3N2O12S4[3]
Molecular Weight 983.30 g/mol [3][4]
Appearance Green powder
Solubility Good in water, DMF, DMSO
Excitation Maximum (λex) ~778 nm
Emission Maximum (λem) ~797 nm
Molar Extinction Coefficient (ε) 222,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.21
Storage Conditions Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks.

Experimental Protocols

Protocol 1: Non-Covalent Labeling of Nanoparticles by Passive Adsorption

This protocol describes a general method for labeling nanoparticles with this compound via passive adsorption. Optimization of the dye-to-nanoparticle ratio and incubation time is critical for successful labeling.

Materials:

  • Nanoparticles (e.g., polymeric nanoparticles with a charged surface)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • Dialysis tubing or centrifugal filter units for purification

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or sterile deionized water to a concentration of 1-5 mg/mL. Protect the solution from light.

  • Nanoparticle Suspension: Disperse the nanoparticles in PBS at a desired concentration (e.g., 1-10 mg/mL).

  • Labeling Reaction:

    • Add the this compound stock solution to the nanoparticle suspension. The optimal dye-to-nanoparticle weight ratio should be determined empirically, but a starting point of 1:10 to 1:100 (dye:nanoparticle) is recommended.

    • Mix the solution thoroughly by gentle vortexing or pipetting.

    • Incubate the mixture for 2-4 hours at room temperature on an orbital shaker, protected from light.

  • Purification of Labeled Nanoparticles:

    • Remove unbound dye by dialysis against PBS or by using centrifugal filter units.

    • Continue purification until the supernatant/dialysate is free of fluorescence.

  • Characterization:

    • Measure the absorbance of the labeled nanoparticle suspension using a UV-Vis spectrophotometer to confirm the presence of the dye.

    • Determine the hydrodynamic diameter and zeta potential of the labeled nanoparticles to assess colloidal stability.

dot

Nanoparticle_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_characterization Characterization Dye_Prep Prepare Sulfo-Cy7.5 Stock Solution Mix Mix Dye and Nanoparticles Dye_Prep->Mix NP_Prep Prepare Nanoparticle Suspension NP_Prep->Mix Incubate Incubate (2-4h, RT, in dark) Mix->Incubate Purify Remove Unbound Dye (Dialysis/Centrifugation) Incubate->Purify Characterize Analyze Labeled Nanoparticles Purify->Characterize

Caption: Workflow for non-covalent labeling of nanoparticles.

Protocol 2: In Vivo Imaging of Sulfo-Cy7.5 Labeled Nanoparticles in Mice

This protocol outlines the procedure for in vivo imaging of mice intravenously injected with Sulfo-Cy7.5 labeled nanoparticles.

Materials:

  • Sulfo-Cy7.5 labeled nanoparticles suspended in sterile PBS

  • SPF-grade BALB/c nude mice (6-8 weeks old, 18-20 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • In vivo imaging system (IVIS) equipped for NIR fluorescence imaging

  • Sterile syringes and needles

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least 24 hours with free access to food and water.

    • Anesthetize the mouse using an appropriate protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • Administration of Labeled Nanoparticles:

    • Place the anesthetized mouse in the imaging chamber.

    • Inject 100-200 µL of the Sulfo-Cy7.5 labeled nanoparticle suspension (typically 0.5-5 mg/kg body weight) via the tail vein.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 h, 4 h, 24 h, 48 h).

    • Use appropriate excitation and emission filters for Sulfo-Cy7.5 (e.g., excitation ~745-770 nm, emission ~790-810 nm). The optimal exposure time should be determined to achieve a good signal-to-noise ratio without saturation.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mouse according to institutional guidelines.

    • Immediately dissect major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

    • Arrange the organs on a non-fluorescent surface and acquire a final fluorescence image using the same imaging parameters as the in vivo scans.

  • Quantitative Analysis:

    • Draw regions of interest (ROIs) around the organs in the ex vivo images to measure the average radiant efficiency.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g) for quantitative comparison.

dot

InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_injection Injection cluster_imaging Imaging cluster_analysis Analysis Acclimatize Acclimatize Mouse Anesthetize Anesthetize Mouse Acclimatize->Anesthetize Inject Inject Labeled Nanoparticles (IV, Tail Vein) Anesthetize->Inject InVivo_Image In Vivo Imaging (Multiple Time Points) Inject->InVivo_Image Euthanize Euthanize Animal InVivo_Image->Euthanize Dissect Dissect Organs Euthanize->Dissect ExVivo_Image Ex Vivo Organ Imaging Dissect->ExVivo_Image Analyze Quantitative Analysis of Organ Fluorescence ExVivo_Image->Analyze

Caption: Workflow for in vivo nanoparticle tracking.

Data Presentation

The following tables provide representative quantitative data for the biodistribution of cyanine dye-labeled nanoparticles in a mouse model. These values should be considered as examples, and actual results will vary depending on the nanoparticle formulation, animal model, and imaging parameters.

Table 1: Representative In Vivo Imaging Parameters

ParameterValue
Animal Model BALB/c nude mice
Nanoparticle Type Polymeric Nanoparticles
Injection Route Intravenous (tail vein)
Nanoparticle Dose 1-5 mg/kg
Imaging System IVIS Spectrum
Excitation Filter 745 nm
Emission Filter 800 nm
Exposure Time 1-5 seconds
Imaging Time Points 5 min, 1h, 4h, 24h

Table 2: Example Biodistribution of Cy7-Labeled Nanoparticles in a Tumor-Bearing Mouse Model (24 hours post-injection)

OrganAverage Radiant Efficiency (photons/s/cm²/sr)% Injected Dose per Gram (%ID/g)
Tumor 1.5 x 10⁸8.2 ± 2.1
Liver 5.8 x 10⁸35.5 ± 5.7
Spleen 2.1 x 10⁸12.3 ± 3.4
Kidneys 9.5 x 10⁷4.1 ± 1.5
Lungs 6.7 x 10⁷3.5 ± 1.2
Heart 2.3 x 10⁷1.2 ± 0.5

Note: Data are presented as mean ± standard deviation and are representative examples from published literature.

Important Considerations for Quantitative Analysis

While in vivo fluorescence imaging is a powerful tool for visualizing nanoparticle distribution, researchers should be aware of several factors that can affect quantitative accuracy:

  • Fluorescence Quenching: High concentrations of the dye within nanoparticles can lead to self-quenching, resulting in a non-linear relationship between fluorescence intensity and nanoparticle concentration.

  • Dye Stability and Leakage: The stability of the non-covalent interaction between the dye and the nanoparticle is crucial. Dye leakage in vivo can lead to inaccurate biodistribution data. It is important to assess dye stability in relevant biological media (e.g., serum) prior to in vivo studies.

  • Tissue Optical Properties: Different tissues absorb and scatter light differently, which can attenuate the fluorescence signal from deeper organs like the liver and spleen more than from superficial tumors. This can lead to an overestimation of nanoparticle accumulation in tumors when performing whole-body imaging. Ex vivo organ imaging is therefore recommended for more accurate quantification.

  • Autofluorescence: Although NIR imaging reduces autofluorescence, some background signal may still be present. It is essential to include control animals that have not been injected with nanoparticles to determine the background fluorescence levels in each organ.

By carefully considering these factors and implementing rigorous experimental controls, researchers can effectively utilize this compound for reliable in vivo tracking of nanoparticles.

References

Application Notes: High-Sensitivity Western Blot Detection with Sulfo-Cy7.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. The advent of near-infrared (NIR) fluorescent dyes has significantly enhanced the sensitivity and quantitative accuracy of this method. Sulfo-Cy7.5, a water-soluble, near-infrared fluorescent dye, offers a superior alternative to traditional chemiluminescent and visible-range fluorescent detection methods. Its emission maximum in the 800 nm range minimizes background autofluorescence from biological samples and membranes, leading to a higher signal-to-noise ratio.[1][2] This application note provides a detailed protocol for performing Western blot analysis using antibodies directly labeled with Sulfo-Cy7.5, enabling highly sensitive and quantitative protein detection.

The key advantages of using Sulfo-Cy7.5 labeled antibodies in Western blotting include:

  • High Sensitivity: The low background in the NIR spectrum allows for the detection of low-abundance proteins.[2]

  • Quantitative Accuracy: Fluorescent signals are directly proportional to the amount of protein, offering a wide linear dynamic range for quantification.[2][3]

  • Multiplexing Capabilities: The distinct spectral properties of Sulfo-Cy7.5 allow for simultaneous detection of multiple proteins when combined with other fluorophores with non-overlapping emission spectra.

  • High Photostability: Sulfo-Cy7.5 exhibits excellent photostability, allowing for repeated imaging and robust data acquisition.

Signaling Pathway Visualization

To illustrate a common application of Western blotting, the following diagram depicts a simplified generic signaling pathway that can be investigated using this technique. By using antibodies specific to different proteins within the pathway, their activation or expression levels can be quantified in response to various stimuli.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Ligand Ligand Ligand->Receptor Binds Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces

Caption: A generic signaling cascade illustrating ligand-receptor binding, kinase activation, and downstream gene expression.

Experimental Protocols

This section provides detailed protocols for antibody labeling with Sulfo-Cy7.5 and subsequent Western blot detection.

Sulfo-Cy7.5 Antibody Labeling Protocol

This protocol is for labeling primary or secondary antibodies with a Sulfo-Cy7.5 NHS ester. Kits for this purpose are commercially available and typically contain all necessary reagents.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris), a buffer exchange is necessary using a desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO.

  • Labeling Reaction:

    • Add the reaction buffer to the antibody solution to raise the pH to 8.3-8.5, which is optimal for the NHS ester reaction.

    • Add the calculated amount of Sulfo-Cy7.5 NHS ester stock solution to the antibody solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a desalting spin column according to the manufacturer's instructions to remove unconjugated dye.

    • Apply the reaction mixture to the column and centrifuge to elute the labeled antibody.

  • Storage:

    • Store the labeled antibody at 4°C for short-term use and at -20°C for long-term storage, protected from light. Adding a stabilizer like BSA and a bacteriostatic agent like sodium azide can prolong shelf life.

Western Blot Protocol Using Sulfo-Cy7.5 Labeled Antibodies

1. Sample Preparation and Protein Extraction:

  • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE:

  • Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene fluoride (LF-PVDF) or nitrocellulose membrane.

  • A wet transfer system is generally recommended for consistent results. Ensure no air bubbles are trapped between the gel and the membrane.

4. Membrane Blocking:

  • Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

5. Antibody Incubation:

  • Primary Antibody: Incubate the membrane with the unlabeled primary antibody diluted in blocking buffer. The optimal dilution and incubation time (typically overnight at 4°C or 1-2 hours at room temperature) should be empirically determined.

  • Wash: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with the Sulfo-Cy7.5 labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. The recommended starting dilution is typically around 1:2,500 to 1:5,000.

  • Wash: Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

6. Signal Detection and Imaging:

  • Image the blot using a digital imaging system equipped with a laser or light source capable of exciting the Sulfo-Cy7.5 dye (around 788 nm) and a detector that can capture its emission (around 808 nm).

  • Ensure that the signal is within the linear range of the detector to allow for accurate quantification.

7. Data Analysis:

  • Use appropriate software to quantify the band intensities. The signal intensity should be normalized to a loading control (e.g., a housekeeping protein or total protein stain) to account for variations in sample loading and transfer.

Experimental Workflow

The following diagram outlines the key steps in a Western blot experiment using a Sulfo-Cy7.5 labeled secondary antibody.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation & Protein Extraction SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to LF-PVDF membrane) SDS_PAGE->Transfer Blocking 4. Membrane Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Wash_1 6. Washing Primary_Ab->Wash_1 Secondary_Ab 7. Sulfo-Cy7.5 Secondary Antibody Incubation Wash_1->Secondary_Ab Wash_2 8. Washing Secondary_Ab->Wash_2 Imaging 9. NIR Imaging & Detection Wash_2->Imaging Analysis 10. Data Analysis & Quantification Imaging->Analysis

Caption: Workflow for Western blotting with NIR fluorescent detection.

Data Presentation

Quantitative data from Western blot experiments should be carefully recorded and presented. The following tables provide a template for organizing key experimental parameters and results.

Table 1: Sulfo-Cy7.5 Dye Properties
PropertyValueReference
Excitation Maximum~788 nm
Emission Maximum~808 nm
Stokes Shift~20 nm
SolubilityExcellent in aqueous environments
Table 2: Recommended Antibody Dilutions and Incubation Times
AntibodyStarting Dilution RangeIncubation TimeTemperature
Primary AntibodyEmpirically Determined1-2 hours or OvernightRoom Temp or 4°C
Sulfo-Cy7.5 Secondary Antibody1:2,500 - 1:5,0001 hourRoom Temperature
Table 3: Example Quantitative Western Blot Data Analysis
SampleTarget Protein SignalLoading Control SignalNormalized Signal (Target/Control)Fold Change (vs. Control)
Control150,000145,0001.031.0
Treatment 1280,000155,0001.811.76
Treatment 275,000140,0000.540.52

Troubleshooting

This section provides a logical approach to troubleshooting common issues encountered during fluorescent Western blotting.

Troubleshooting_Logic cluster_no_signal No or Weak Signal cluster_high_bg High Background Problem Problem Cause Cause Problem->Cause Investigate Solution Solution Cause->Solution Implement No_Signal No/Weak Signal Cause_Ab Antibody Issue? No_Signal->Cause_Ab Cause_Transfer Transfer Issue? No_Signal->Cause_Transfer Solution_Ab Optimize Ab concentration Check Ab activity Cause_Ab->Solution_Ab Solution_Transfer Verify transfer efficiency (e.g., Ponceau S stain) Cause_Transfer->Solution_Transfer High_BG High Background Cause_Blocking Insufficient Blocking? High_BG->Cause_Blocking Cause_Washing Inadequate Washing? High_BG->Cause_Washing Solution_Blocking Increase blocking time Try different blocking agent Cause_Blocking->Solution_Blocking Solution_Washing Increase wash duration/ number of washes Cause_Washing->Solution_Washing

Caption: A troubleshooting guide for common Western blot issues.

By following these detailed protocols and guidelines, researchers can effectively utilize Sulfo-Cy7.5 labeled antibodies to achieve high-sensitivity and quantitative Western blot results, advancing their research in cellular biology, drug discovery, and diagnostics.

References

Troubleshooting & Optimization

Low labeling efficiency with Sulfo-Cy7.5 dimethyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding low labeling efficiency with Sulfo-Cy7.5 dyes. It is intended for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am experiencing low labeling efficiency with Sulfo-Cy7.5 dimethyl. What could be the issue?

A critical point to verify is the exact reagent you are using. "this compound" is a non-functionalized dye. This means it lacks a reactive group (like an NHS ester) to form a covalent bond with proteins or other molecules. Its primary use is as a non-reactive fluorophore for control experiments or for calibration. For covalent labeling, you need a reactive form of the dye, most commonly Sulfo-Cy7.5 NHS ester . Please confirm the catalog number and product name of your reagent. The rest of this guide assumes you are using an amine-reactive Sulfo-Cy7.5, such as the NHS ester.

Q2: What is the optimal pH for labeling with Sulfo-Cy7.5 NHS ester?

The reaction between an NHS ester and a primary amine (like the lysine residues on an antibody) is highly pH-dependent. The optimal pH range is typically 8.0 to 8.5 [1]. At a lower pH, the primary amine groups on the protein are protonated (-NH3+) and are not available to react with the NHS ester[2]. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency[2][3].

Q3: Can I use any buffer for the labeling reaction?

No, the choice of buffer is critical. You must use a buffer that is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible with NHS ester reactions because they will compete with the target protein for reaction with the dye, leading to significantly reduced labeling efficiency[2]. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer at the appropriate pH.

Q4: How does protein concentration affect labeling efficiency?

Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis of the NHS ester. It is recommended to use a protein concentration of at least 2 mg/mL for optimal results. Higher protein concentrations can improve labeling efficiency.

Q5: How should I prepare and store the Sulfo-Cy7.5 NHS ester?

Sulfo-Cy7.5 NHS ester is moisture-sensitive and should be stored desiccated at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. The dye should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions of the dye in DMSO can be stored at -20°C or -80°C in the dark, but should be used promptly as extended storage may reduce the dye's activity. Avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Guide for Low Labeling Efficiency

If you are experiencing low labeling efficiency with a reactive Sulfo-Cy7.5 dye, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Incorrect Reagent Confirm you are using a reactive form of Sulfo-Cy7.5, such as Sulfo-Cy7.5 NHS ester , not the non-functionalized this compound.
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 8.0-8.5. Use a freshly calibrated pH meter to verify. Adjust the pH with 1 M sodium bicarbonate if necessary.
Incompatible Buffer Verify that your protein solution and reaction buffer are free of primary amines (e.g., Tris, glycine) and ammonium ions. If necessary, perform a buffer exchange into an appropriate buffer like PBS or sodium bicarbonate using dialysis or a desalting column.
Low Protein Concentration Concentrate your protein to at least 2 mg/mL. The recommended range for optimal labeling is 2-10 mg/mL.
Degraded Dye Use a fresh vial of Sulfo-Cy7.5 NHS ester. Ensure it has been stored properly (desiccated at -20°C). Prepare the dye solution in anhydrous DMSO or DMF immediately before the reaction.
Suboptimal Dye-to-Protein Ratio The optimal molar ratio of dye to protein can vary. A common starting point is a 10:1 to 20:1 molar excess of dye to antibody. You may need to optimize this ratio for your specific protein.
Insufficient Incubation Time/Temperature Reactions are typically performed for 1-2 hours at room temperature, protected from light. If you suspect hydrolysis is an issue, you can try performing the reaction at 4°C overnight.
Inefficient Purification Ensure that the purification method (e.g., desalting column) is effectively removing unreacted dye. Incomplete removal of free dye can interfere with the accurate determination of labeling efficiency.

Part 3: Experimental Protocols

Protocol for Antibody Labeling with Sulfo-Cy7.5 NHS Ester

This protocol is a general guideline for labeling an antibody. Optimization may be required for your specific antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting spin column (e.g., Sephadex G-25)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.2-7.4.

    • Adjust the antibody concentration to 2 mg/mL in PBS.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. This solution should be used immediately.

  • Labeling Reaction:

    • For a 1 mg antibody sample (at 2 mg/mL, this would be 0.5 mL), add 50 µL of 1 M sodium bicarbonate to adjust the pH to ~8.3.

    • Calculate the required volume of the 10 mM dye stock solution for a desired molar excess (e.g., 10:1).

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light. Gently mix every 10-15 minutes.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

    • Incubate for 15 minutes to stop the reaction.

  • Purification:

    • Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column and centrifuge to collect the purified, labeled antibody. The labeled antibody will elute first, while the smaller, unreacted dye molecules will be retained.

  • Characterization and Storage:

    • Determine the degree of labeling (see protocol below).

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C in aliquots.

Protocol for Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. It can be determined using a spectrophotometer.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, Aₘₐₓ).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye Concentration (M)] = Aₘₐₓ / (ε_dye × path length)

    • Where ε_dye for Sulfo-Cy7.5 is ~222,000 M⁻¹cm⁻¹.

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

    • The correction factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its maximum absorbance. This value is dye-specific and should be provided by the manufacturer.

  • Calculate the concentration of the protein:

    • [Protein Concentration (M)] = Corrected A₂₈₀ / (ε_protein × path length)

    • Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm (e.g., for IgG, it is ~210,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = [Dye Concentration] / [Protein Concentration]

Part 4: Visual Guides

Experimental Workflow for Antibody Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis a 1. Prepare Antibody (2 mg/mL in PBS, pH 7.2-7.4) c 3. Adjust pH of Antibody (to pH 8.0-8.5 with NaHCO3) a->c b 2. Prepare Dye (10 mM Sulfo-Cy7.5 NHS in anhydrous DMSO) d 4. Add Dye to Antibody (e.g., 10:1 molar ratio) b->d c->d e 5. Incubate (1 hr, RT, dark) d->e f 6. Quench Reaction (Optional, with Tris buffer) e->f g 7. Purify Conjugate (Desalting Column) f->g h 8. Characterize (Calculate DOL) g->h

Caption: Workflow for labeling antibodies with Sulfo-Cy7.5 NHS ester.

Troubleshooting Logic for Low Labeling Efficiency

G start Low Labeling Efficiency q1 Is the reagent Sulfo-Cy7.5 NHS ester? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Use a reactive dye (e.g., NHS ester) q1->a1_no No q2 Is the buffer amine-free? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Perform buffer exchange (e.g., into PBS) q2->a2_no No q3 Is the pH 8.0-8.5? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Adjust pH (e.g., with NaHCO3) q3->a3_no No q4 Is the protein concentration >2 mg/mL? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No: Concentrate protein q4->a4_no No end Optimize dye ratio & incubation time a4_yes->end

Caption: Decision tree for troubleshooting low labeling efficiency.

References

How to reduce background fluorescence with Sulfo-Cy7.5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence when using Sulfo-Cy7.5 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy7.5 and why is it used?

Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that is highly water-soluble due to the presence of sulfonate groups.[1][2][3][4][5] Its fluorescence emission in the NIR spectrum (~776 nm) is advantageous for in vivo imaging and other applications where minimizing background autofluorescence from tissues and cells is crucial. The enhanced water solubility of the "sulfo-" version helps to reduce dye aggregation, which can otherwise lead to fluorescence quenching and non-specific binding.

Q2: What are the primary causes of high background fluorescence with Sulfo-Cy7.5?

High background fluorescence when using Sulfo-Cy7.5 conjugates typically stems from two main sources:

  • Non-specific Binding: This occurs when the fluorescent conjugate binds to unintended cellular components. Key contributors include:

    • Electrostatic Interactions: The negatively charged sulfonate groups on Sulfo-Cy7.5 can interact with positively charged molecules in the sample.

    • Hydrophobic Interactions: Although reduced by sulfonation, residual hydrophobic regions on the dye or the conjugated molecule can still bind non-specifically to lipids and other non-polar structures.

    • Fc Receptor Binding: If using an antibody conjugate, the Fc region of the antibody can bind to Fc receptors on cells like macrophages and B cells.

    • Dye Aggregation: Aggregates of the fluorescent conjugate can be taken up by cells, leading to punctate, non-specific signals.

  • Autofluorescence: This is the natural fluorescence emitted by biological materials when excited by light. Common sources include:

    • Endogenous Molecules: Molecules like collagen, elastin, NADH, and lipofuscin (in aging cells) can fluoresce.

    • Fixation: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence.

Q3: How does the sulfonation of Cy7.5 help in reducing background fluorescence?

The addition of sulfonate groups to the cyanine dye structure significantly increases its hydrophilicity (water solubility). This is beneficial for several reasons:

  • Reduced Aggregation: Hydrophobic dye molecules tend to clump together (aggregate) in aqueous environments, which can lead to fluorescence quenching and an increased propensity for non-specific binding. The high water solubility of Sulfo-Cy7.5 minimizes this aggregation.

  • Decreased Non-Specific Hydrophobic Interactions: The hydrophilic nature of the dye reduces its tendency to stick to hydrophobic structures within cells and tissues, thereby lowering background signal.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Sample

This is often due to issues with non-specific binding of the Sulfo-Cy7.5 conjugate or problems with the experimental protocol.

Troubleshooting High Background Signal A High Background Observed B Review Antibody/Probe Concentration A->B C Optimize Blocking Step A->C D Improve Washing Protocol A->D E Check for Dye Aggregates A->E F Perform Antibody Titration B->F G Choose Appropriate Blocking Buffer C->G H Increase Wash Steps/Duration D->H I Centrifuge Conjugate Before Use E->I J Background Reduced? F->J G->J H->J I->J K Problem Solved J->K Yes L Consider Autofluorescence or Other Issues J->L No

Caption: A flowchart to diagnose and resolve high background fluorescence.

  • Optimize Antibody/Probe Concentration: Using too high a concentration of the Sulfo-Cy7.5 conjugate is a common cause of high background.

    • Action: Perform a titration to determine the optimal concentration that provides the best signal-to-noise ratio.

    • Experimental Protocol: Antibody Titration

      • Prepare a series of dilutions of your Sulfo-Cy7.5 conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).

      • Stain your cells or tissue sections with each dilution under your standard protocol conditions.

      • Include a "secondary only" control (if applicable) and an unstained control.

      • Image all samples using identical settings (e.g., laser power, exposure time, gain).

      • Analyze the images to identify the dilution that gives a bright specific signal with minimal background. A staining index (SI) can be calculated to quantify this.

  • Enhance the Blocking Step: Inadequate blocking of non-specific binding sites is a major contributor to background noise.

    • Action: Ensure you are using an appropriate blocking buffer and allowing sufficient incubation time.

    • Experimental Protocol: Blocking Optimization

      • Prepare different blocking buffers for comparison (see table below).

      • After fixation and permeabilization, incubate your samples in the chosen blocking buffer for at least 1 hour at room temperature or overnight at 4°C.

      • For antibody staining, it is often recommended to dilute the primary and secondary antibodies in the same blocking buffer.

      • If using an antibody conjugate, consider adding an Fc block to prevent binding to Fc receptors on certain cell types.

  • Improve Washing Steps: Insufficient washing will not adequately remove unbound or weakly bound conjugates.

    • Action: Increase the number and/or duration of your wash steps.

    • Recommended Protocol:

      • After primary and secondary antibody incubations, wash the samples at least 3-5 times for 5-10 minutes each with a wash buffer (e.g., PBS or TBS with 0.05% to 0.1% Tween-20).

      • Ensure gentle agitation during washing to enhance the removal of non-specifically bound molecules.

Issue 2: Punctate or Speckled Background

This pattern often suggests the presence of aggregated dye-conjugates.

  • Centrifuge the Conjugate: Before use, spin down your Sulfo-Cy7.5 conjugate solution at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for staining.

  • Filter the Conjugate: If centrifugation is not sufficient, you can filter the conjugate solution through a 0.22 µm spin filter.

  • Storage Conditions: Ensure your Sulfo-Cy7.5 conjugate is stored according to the manufacturer's instructions, as improper storage can lead to aggregation. Avoid repeated freeze-thaw cycles.

Issue 3: High Background in Unstained/Control Samples (Autofluorescence)

If you observe significant fluorescence in your unstained samples, the issue is likely autofluorescence from the biological specimen itself.

Troubleshooting Autofluorescence A High Background in Unstained Control B Review Fixation Method A->B C Use a Quenching Agent A->C D Spectral Unmixing A->D E Switch to Alcohol-Based Fixation B->E F Treat with Sodium Borohydride or Sudan Black B C->F G Use Imaging Software to Separate Signals D->G H Autofluorescence Reduced? E->H F->H G->H I Problem Solved H->I Yes J Optimize Imaging Parameters H->J No

Caption: A flowchart for identifying and mitigating autofluorescence.

  • Modify Fixation Protocol: Aldehyde fixatives can increase autofluorescence.

    • Action: Consider switching to an alcohol-based fixative like ice-cold methanol or ethanol.

    • Protocol: Methanol Fixation

      • Wash cells briefly with PBS.

      • Add ice-cold 100% methanol to cover the cells.

      • Incubate for 10 minutes at -20°C.

      • Wash three times with PBS before proceeding with blocking.

  • Use a Quenching Agent: If aldehyde fixation is necessary, you can treat the sample to reduce autofluorescence.

    • Action: Treat with sodium borohydride or a commercial quenching agent.

    • Protocol: Sodium Borohydride Treatment

      • After fixation and washing, prepare a fresh solution of 0.1% sodium borohydride in PBS.

      • Incubate the sample in this solution for 15-30 minutes at room temperature.

      • Wash thoroughly with PBS (3-4 times) before blocking.

Data Presentation

Comparison of Blocking Buffers for Near-Infrared Fluorescence

While specific quantitative data for Sulfo-Cy7.5 in immunofluorescence is limited in the literature, data from fluorescent western blotting provides valuable insights into the performance of different blocking buffers. A higher signal-to-noise ratio (SNR) indicates better performance.

Blocking BufferRelative Signal IntensityRelative BackgroundQualitative Signal-to-Noise Ratio (SNR)Notes
Commercial NIR Blocking Buffer HighVery LowExcellentOften protein-free or contain non-mammalian proteins to reduce cross-reactivity. Recommended for quantitative applications.
5% Bovine Serum Albumin (BSA) in TBS/PBS Moderate-HighLow-ModerateGoodA common and effective blocking agent. Ensure it is high-purity and IgG-free.
5% Non-fat Dry Milk in TBS/PBS HighModerate-HighFair-GoodCan sometimes lead to higher background in the 700-800 nm range. Not recommended for biotin-streptavidin detection.
Fish Gelatin ModerateLowGoodA good alternative to mammalian protein-based blockers.

This table is a qualitative summary based on general knowledge and data from fluorescent western blotting, which may be indicative for immunofluorescence.

Effect of Tween-20 Concentration in Wash Buffer

The addition of a non-ionic detergent like Tween-20 to wash buffers is crucial for reducing non-specific binding.

Tween-20 ConcentrationEffect on BackgroundPotential IssuesRecommendation
0% HighIneffective removal of non-specifically bound conjugates.Not Recommended
0.05% - 0.1% Significant Reduction-Recommended Range
> 0.2% Further Reduction PossibleMay start to disrupt specific antibody-antigen interactions, leading to a weaker signal.Use with caution and optimize for your specific assay.

Experimental Workflows

General Immunofluorescence Workflow with Sulfo-Cy7.5

Immunofluorescence Staining Workflow A 1. Sample Preparation (Cell Seeding/Tissue Sectioning) B 2. Fixation (e.g., 4% PFA or Methanol) A->B C 3. Permeabilization (e.g., 0.1-0.25% Triton X-100) (If targeting intracellular antigens) B->C D 4. Blocking (e.g., 5% BSA for 1 hour) C->D E 5. Primary Antibody Incubation (Overnight at 4°C) D->E F 6. Washing (3x with PBS-T) E->F G 7. Secondary Antibody Incubation (Sulfo-Cy7.5 Conjugate, 1 hour, in dark) F->G H 8. Final Washing (3-5x with PBS-T, in dark) G->H I 9. Counterstaining (Optional) (e.g., DAPI) H->I J 10. Mounting (with antifade mounting medium) I->J K 11. Imaging (NIR filter set) J->K

Caption: A typical experimental workflow for immunofluorescence staining.

References

Impact of primary amines in buffers on Sulfo-Cy7.5 conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy7.5 NHS ester conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Sulfo-Cy7.5 NHS ester conjugation?

Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye. The NHS ester moiety reacts with primary amine groups (-NH₂), such as the side chain of lysine residues and the N-terminus of a protein, to form a stable, covalent amide bond. This reaction is the basis for labeling proteins and other biomolecules.[1][2]

Q2: Why are primary amine-containing buffers, like Tris, incompatible with Sulfo-Cy7.5 NHS ester reactions?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not recommended for NHS ester conjugation reactions.[1][2] The primary amine in the buffer competes with the primary amines on the target molecule (e.g., your protein of interest) for reaction with the Sulfo-Cy7.5 NHS ester.[1] This competitive inhibition leads to significantly lower labeling efficiency, as a portion of the dye will react with the buffer molecules instead of your target.

Q3: What are the recommended buffers and optimal pH for this conjugation?

The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5. Within this range, the primary amines on the protein are sufficiently deprotonated to be nucleophilic and react with the NHS ester.

Recommended Amine-Free Buffers:

  • Phosphate-Buffered Saline (PBS)

  • Carbonate-Bicarbonate buffers

  • HEPES buffers

  • Borate buffers

A common choice is 0.1 M sodium bicarbonate buffer at a pH of 8.3-8.5.

Q4: Can Tris buffer ever be used in the context of NHS ester conjugation?

Yes, while Tris buffer is incompatible with the labeling reaction itself, it is often used to quench or stop the reaction. After the desired incubation time, adding a solution of Tris or glycine (typically to a final concentration of 20-50 mM) will consume any unreacted Sulfo-Cy7.5 NHS ester, preventing further labeling of your target molecule.

Troubleshooting Guide

Issue: Low or No Conjugation Efficiency (Low Degree of Labeling - DOL)

Low labeling efficiency is one of the most common issues encountered. The following guide will help you troubleshoot potential causes.

Troubleshooting Workflow

G start Low Conjugation Yield buffer_check Is the reaction buffer amine-free (e.g., PBS, Bicarbonate)? start->buffer_check ph_check Is the buffer pH between 7.2 and 8.5? buffer_check->ph_check Yes amine_buffer Problem: Amine Buffer Interference Solution: Perform buffer exchange into an amine-free buffer (e.g., PBS). buffer_check->amine_buffer No reagent_check Is the Sulfo-Cy7.5 NHS ester reagent fresh and stored correctly? ph_check->reagent_check Yes incorrect_ph Problem: Suboptimal pH Solution: Adjust pH to 8.3-8.5 for optimal reaction kinetics. ph_check->incorrect_ph No concentration_check Is the protein concentration adequate (e.g., >1 mg/mL)? reagent_check->concentration_check Yes hydrolyzed_reagent Problem: Inactive Reagent Solution: Use fresh, anhydrous DMSO/DMF to prepare the dye stock solution immediately before use. reagent_check->hydrolyzed_reagent No low_concentration Problem: Low Reactant Concentration Solution: Concentrate the protein to favor the conjugation reaction over hydrolysis. concentration_check->low_concentration No success Successful Conjugation concentration_check->success Yes G cluster_0 Reaction Environment cluster_1 Potential Outcomes Sulfo-Cy7.5 NHS Ester Sulfo-Cy7.5 NHS Ester Desired Conjugate Desired Conjugate Sulfo-Cy7.5 NHS Ester->Desired Conjugate Reacts with Inactivated Dye Inactivated Dye Sulfo-Cy7.5 NHS Ester->Inactivated Dye Competitively Reacts with Target Protein (-NH2) Target Protein (-NH2) Target Protein (-NH2)->Desired Conjugate Primary Amine Buffer (e.g., Tris) Primary Amine Buffer (e.g., Tris) Primary Amine Buffer (e.g., Tris)->Inactivated Dye

References

Optimizing Protein Concentration for Sulfo-Cy7.5 Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protein concentration for successful labeling with Sulfo-Cy7.5 NHS ester. Navigate through our frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure efficient and reproducible conjugation for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protein concentration for Sulfo-Cy7.5 labeling?

A1: For optimal labeling efficiency, a protein concentration of 2-10 mg/mL is recommended.[1][2] While labeling is possible at lower concentrations, such as 1 mg/mL, the efficiency may be reduced.[3][4] If your protein concentration is below 2 mg/mL, it is advisable to concentrate the protein solution before labeling.[1]

Q2: How does protein concentration affect labeling efficiency?

A2: Higher protein concentrations generally lead to improved labeling efficiency. At lower protein concentrations (e.g., less than 2.5 mg/mL), the proportion of the dye that reacts with the protein is lower. For very low protein concentrations (< 1 mg/ml), a significant decrease in labeling efficiency can be expected. To compensate for low protein concentration, you may need to increase the incubation time or the molar ratio of dye to protein.

Q3: What is the minimum protein concentration for Sulfo-Cy7.5 labeling?

A3: A minimum protein concentration of 2.0 mg/mL is recommended for achieving an optimal degree of labeling. While labeling can be attempted at concentrations as low as 0.1 mg/mL, it may not be ideal for spectrophotometric analysis and the labeling efficiency will be lower.

Q4: Can I label a small amount of protein?

A4: Yes, labeling can be performed on a small scale. If you are labeling a low amount of a biomolecule, it is recommended to keep the reaction volume to a minimum (e.g., 10-20 µL). For labeling 10 µg of an antibody, you can dissolve the lyophilized dye in 10 µL of anhydrous DMSO and use 1 µL of this solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Degree of Labeling (DOL) Low Protein Concentration: The protein concentration is below the optimal range (2-10 mg/mL).Concentrate the protein solution to at least 2 mg/mL before labeling. If concentration is not possible, consider increasing the molar excess of the Sulfo-Cy7.5 NHS ester and/or extending the incubation time.
Suboptimal pH: The pH of the reaction buffer is not within the ideal range of 8.3-8.5.Adjust the pH of the protein solution using 1 M sodium bicarbonate or a similar amine-free buffer.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) or ammonium ions compete with the protein for reaction with the NHS ester.Perform buffer exchange into an amine-free buffer such as PBS (pH 7.2-7.4) or 0.1 M sodium bicarbonate (pH 8.3-8.5) before labeling.
Inconsistent Labeling Results Inaccurate Protein Concentration Measurement: Variability in the initial protein concentration will lead to inconsistent dye-to-protein ratios.Accurately determine the protein concentration using a reliable method (e.g., A280 measurement or BCA assay) before initiating the labeling reaction.
Hydrolysis of Sulfo-Cy7.5 NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, reducing their reactivity.Prepare the Sulfo-Cy7.5 NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.
Protein Precipitation After Labeling High Degree of Labeling: Over-labeling can lead to protein aggregation and precipitation.Optimize the dye-to-protein molar ratio. Start with a 10:1 to 15:1 molar excess and adjust as needed.
Poor Dye Solubility: Although Sulfo-Cy7.5 is water-soluble, high concentrations in the reaction mixture can sometimes lead to aggregation.Ensure the dye is fully dissolved in the solvent before adding it to the protein solution. The final concentration of the organic solvent should typically not exceed 10%.

Experimental Protocols

Protein Preparation for Labeling
  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform dialysis or use a desalting column to exchange the buffer to 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.

  • Concentration Adjustment: Adjust the protein concentration to a range of 2-10 mg/mL for optimal labeling. If the protein concentration is lower, use a spin concentrator to achieve the desired concentration.

Sulfo-Cy7.5 NHS Ester Stock Solution Preparation
  • Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening.

  • Prepare a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh immediately before use.

Labeling Reaction
  • pH Adjustment: If the protein is in a neutral pH buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.

  • Calculate Dye Volume: Determine the required volume of the 10 mM Sulfo-Cy7.5 NHS ester stock solution to achieve the desired molar excess. A typical starting point is a 10:1 to 15:1 molar ratio of dye to protein.

  • Add Dye to Protein: While gently vortexing or stirring the protein solution, add the calculated volume of the dye stock solution in a dropwise manner.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light. For unstable proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended to 24-48 hours.

  • Quenching (Optional): To stop the reaction, add a quenching solution such as 1 M Tris-HCl, pH 8.0, or 1 M glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

Purification of the Labeled Protein
  • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration or desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Collect the colored fractions corresponding to the labeled protein. The labeled protein will typically elute first.

Determination of Degree of Labeling (DOL)
  • Dilute the purified protein-dye conjugate to approximately 0.1 mg/mL.

  • Measure the absorbance of the solution at 280 nm (for the protein) and at the maximum absorbance wavelength for Sulfo-Cy7.5 (approximately 778 nm).

  • Calculate the corrected A280 using the following equation: A280c = A280 - (Amax x CF), where CF is the correction factor for the dye at 280 nm.

  • Calculate the molar concentrations of the protein and the dye.

  • The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (2-10 mg/mL in Amine-Free Buffer) mix Mix Protein and Dye (10-15:1 Molar Ratio) protein_prep->mix dye_prep Dye Preparation (10 mM Sulfo-Cy7.5 in DMSO) dye_prep->mix incubate Incubate (1 hr, Room Temperature, Dark) mix->incubate purify Purify (Gel Filtration / Desalting) incubate->purify analyze Analyze (Calculate DOL) purify->analyze

Caption: Experimental workflow for protein labeling with Sulfo-Cy7.5.

troubleshooting_logic start Low Degree of Labeling? check_conc Is Protein Concentration 2-10 mg/mL? start->check_conc Yes check_ph Is Reaction pH 8.3-8.5? check_conc->check_ph Yes concentrate Concentrate Protein check_conc->concentrate No check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No optimize_ratio Optimize Dye:Protein Ratio check_buffer->optimize_ratio Yes

Caption: Troubleshooting logic for low degree of labeling.

References

Sulfo-Cy7.5 Technical Support Center: Enhancing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy7.5 and why is it used for in vivo imaging?

Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2][3] Its spectral properties fall within the NIR window (700-900 nm), which is advantageous for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence.[4] These characteristics, combined with a high molar extinction coefficient and good quantum yield, result in a high signal-to-background ratio, enabling sensitive detection within living organisms.[4] The sulfonate groups in its structure enhance its water solubility, which is crucial for biological applications.

Q2: What are the key spectral properties of Sulfo-Cy7.5?

The spectral properties of Sulfo-Cy7.5 make it well-suited for NIR imaging systems.

PropertyValue
Excitation Maximum (λex)~778-788 nm
Emission Maximum (λem)~797-808 nm
Molar Extinction Coefficient (ε)~222,000 - 223,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.10 - 0.21
Stokes Shift~20 nm

Q3: How should Sulfo-Cy7.5 and its conjugates be stored?

Proper storage is critical to maintaining the dye's activity. Unconjugated Sulfo-Cy7.5 should be stored at -20°C in the dark and desiccated. Reconstituted dye stock solutions in anhydrous DMSO can be stored at -20°C for up to two weeks, but repeated freeze-thaw cycles should be avoided. For long-term storage, it is recommended to aliquot single-use amounts. Labeled protein conjugates should be stored at >0.5 mg/mL with a carrier protein like 0.1% bovine serum albumin (BSA). Aliquots can be stored at +4°C for short-term use and at -20°C for longer periods.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Sulfo-Cy7.5 and provides solutions to improve your signal-to-noise ratio.

Issue 1: Low Fluorescence Signal

A weak signal can be due to several factors, from improper labeling to suboptimal imaging parameters.

Q: My Sulfo-Cy7.5 conjugate is showing a weak signal. What are the possible causes and how can I fix this?

A: A low fluorescence signal can be addressed by optimizing your labeling protocol and imaging setup.

Possible Causes & Solutions:

  • Suboptimal Dye-to-Protein Ratio: Over-labeling can cause fluorescence quenching, while under-labeling results in a weak signal. The optimal degree of substitution (DOS) for most antibodies is between 2 and 10. It is recommended to perform labeling with different molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal ratio for your specific protein.

  • Low Labeling Efficiency: Ensure the protein concentration is adequate, ideally between 2-10 mg/mL, as concentrations below 2 mg/mL can significantly reduce labeling efficiency. The pH of the protein solution should be between 8.5 and 9.5 for efficient conjugation with NHS esters. Also, make sure your protein buffer is free of primary amines (e.g., Tris) and ammonium ions.

  • Inactive Dye: Extended storage of the dye stock solution can reduce its activity. Always use freshly prepared dye solutions for labeling.

  • Incorrect Imaging Settings: Verify that the excitation and emission filters on your imaging system are appropriate for Sulfo-Cy7.5's spectral properties (Ex: ~788 nm, Em: ~808 nm).

Workflow for Optimizing Antibody Labeling with Sulfo-Cy7.5 NHS Ester

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_optimization Optimization A Prepare Antibody (2-10 mg/mL in amine-free buffer, pH 8.5-9.5) C Perform Conjugation Reaction (Test molar ratios: 5:1, 10:1, 15:1, 20:1 dye:protein) A->C B Prepare Sulfo-Cy7.5 NHS Ester (10 mM in anhydrous DMSO, use promptly) B->C D Incubate for 30-60 min at room temperature in the dark C->D E Purify Conjugate (e.g., Sephadex G-25 spin column) D->E F Characterize Conjugate (Measure absorbance at 280 nm and ~788 nm) E->F G Calculate Degree of Substitution (DOS) F->G H Select Conjugate with Optimal DOS (typically 2-10 for antibodies) G->H

Caption: Workflow for optimizing Sulfo-Cy7.5 antibody labeling.

Issue 2: High Background Signal

A high background signal can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.

Q: I am observing high background fluorescence in my experiment. How can I reduce it?

A: High background can be minimized through careful protocol optimization, particularly in the blocking and washing steps.

Possible Causes & Solutions:

  • Non-Specific Binding: Insufficient blocking can lead to non-specific binding of the fluorescent conjugate. Incorporate a blocking step before adding the Sulfo-Cy7.5 conjugate. For immunofluorescence, use a blocking buffer containing serum from the same species as the secondary antibody.

  • Excessive Dye Concentration: Using too high a concentration of the fluorescent conjugate can increase background. Titrate the concentration to find the optimal balance between signal intensity and background noise.

  • Inadequate Washing: Insufficient washing will leave unbound conjugate, contributing to high background. Ensure thorough washing after the labeling/incubation step. For immunofluorescence, wash the cells at least three times with PBST for 5 minutes each.

  • Autofluorescence: Biological samples can have endogenous fluorescence. Examine an unstained control sample to assess the level of autofluorescence. For in vivo imaging, fasting animals for 4-6 hours before imaging can help reduce autofluorescence from food.

Decision Tree for Troubleshooting High Background

G Start High Background Signal Q1 Did you include a blocking step? Start->Q1 Sol1 Incorporate a blocking step (e.g., BSA or serum) Q1->Sol1 No Q2 Did you optimize the conjugate concentration? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Titrate the conjugate concentration (start with a lower concentration) Q2->Sol2 No Q3 Are your washing steps adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase the number and/or duration of washes Q3->Sol3 No Q4 Have you checked for autofluorescence? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Image an unstained control sample Q4->Sol4 No End Background Reduced Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting high background with Sulfo-Cy7.5.

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-Cy7.5 NHS Ester

This protocol is a general guideline for labeling IgG antibodies. Optimization may be required for other proteins.

Materials:

  • Antibody solution (>2 mg/mL in amine-free buffer, e.g., PBS)

  • 1 M Sodium Bicarbonate solution

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody concentration is at least 2 mg/mL.

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M Sodium Bicarbonate.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO to make a 10 mM stock solution.

  • Run the Conjugation Reaction:

    • Add the dye stock solution to the antibody solution. A starting molar ratio of 10:1 (dye to antibody) is recommended.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring, protected from light.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25).

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Sulfo-Cy7.5).

    • Calculate the Degree of Substitution (DOS) to determine the number of dye molecules per antibody. An optimal DOS is typically between 2 and 10 for most antibodies.

Protocol 2: In Vivo Imaging

This protocol provides a general workflow for small animal in vivo imaging.

Procedure:

  • Animal Preparation:

    • To reduce autofluorescence, fast animals for 4-6 hours prior to imaging, with continued access to water.

  • Dye Administration:

    • Dissolve the Sulfo-Cy7.5 conjugate in a biocompatible solvent like sterile PBS.

    • Inject the conjugate intravenously. A typical dosage is in the range of 0.5-5 mg/kg body weight, but should be optimized for the specific application.

  • Imaging:

    • Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h, 48 h) to monitor biodistribution and clearance.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the animal and dissect major organs.

    • Acquire a final fluorescence image of the harvested organs to confirm biodistribution.

Protocol 3: Immunofluorescence Staining

This is a typical workflow for immunofluorescence staining of fixed cells.

Procedure:

  • Sample Preparation:

    • Fix cells with 4% formalin in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

    • If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific binding by incubating cells in a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy7.5-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells in the dark for 1 hour at room temperature.

  • Final Washes and Mounting:

    • Wash the cells three times with PBST for 5 minutes each in the dark.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

References

Effect of pH on Sulfo-Cy7.5 labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy7.5 NHS ester. Our goal is to help you overcome common challenges and optimize your labeling efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Sulfo-Cy7.5 labeling experiments.

Issue 1: Low or No Fluorescence Signal After Labeling

Question: I have performed the labeling reaction, but I am observing a very weak or no fluorescence signal from my Sulfo-Cy7.5 conjugate. What could be the cause?

Answer: Low or no fluorescence is most commonly due to inefficient labeling. The pH of your reaction buffer is a critical factor. The reaction between the Sulfo-Cy7.5 NHS ester and primary amines on your target molecule is highly pH-dependent.

  • pH is too low (e.g., < 7.2): At acidic or neutral pH, the primary amine groups (like the side chain of lysine) on your protein are protonated (R-NH3+). This protonated form is not a strong nucleophile and will not react efficiently with the NHS ester, resulting in poor labeling.[1][2]

  • pH is too high (e.g., > 9.0): In highly alkaline conditions, the hydrolysis of the Sulfo-Cy7.5 NHS ester is accelerated. The dye will react with water and become inactivated before it can bind to your target molecule.[1][2][3]

Recommended Action:

  • Verify Buffer pH: Ensure your reaction buffer has a pH in the optimal range of 8.3-8.5. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are commonly used.

  • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris, will compete with your target molecule for the dye, reducing labeling efficiency. Always use amine-free buffers for the conjugation reaction.

  • Check Reagent Quality: Ensure your Sulfo-Cy7.5 NHS ester has been stored correctly and is not hydrolyzed. Dissolve the dye in anhydrous DMSO or DMF immediately before use.

Issue 2: Inconsistent Labeling Results Between Experiments

Question: I am getting variable labeling efficiency in different experimental runs, even though I am following the same protocol. Why is this happening?

Answer: Inconsistent results often point to subtle variations in reaction conditions, with pH being a primary suspect.

  • Buffer Degradation: The pH of your stock buffer solution may change over time due to absorption of CO2 from the atmosphere.

  • Acidification during Reaction: Large-scale labeling reactions can lead to a drop in pH due to the hydrolysis of the NHS ester, which releases N-hydroxysuccinimide.

Recommended Action:

  • Fresh Buffer Preparation: Prepare fresh reaction buffer for each experiment or regularly check and adjust the pH of your stock solution.

  • Monitor pH During Reaction: For large-scale labeling, it is advisable to monitor the pH of the reaction mixture and adjust if necessary.

  • Consistent Reagent Handling: Ensure that the Sulfo-Cy7.5 NHS ester is handled consistently. Allow it to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy7.5 labeling?

The optimal pH for reacting Sulfo-Cy7.5 NHS ester with primary amines is between 8.3 and 8.5. This pH range offers the best compromise between having a reactive, deprotonated amine on the target molecule and minimizing the hydrolysis of the NHS ester.

Q2: How does pH affect the stability of the Sulfo-Cy7.5 NHS ester?

The stability of the NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis (reaction with water) accelerates significantly. This competing reaction inactivates the dye, making it unable to label your target molecule.

Q3: Can I use Tris buffer for my labeling reaction?

It is not recommended to use buffers containing primary amines, such as Tris, because they will compete with the target molecule for reaction with the NHS ester. While some protocols mention that Tris can sometimes be used, it is best to avoid it to ensure optimal labeling efficiency. You can, however, use Tris buffer to quench the reaction after it is complete.

Q4: Does the fluorescence of Sulfo-Cy7.5 change with pH?

The fluorescence of cyanine dyes like Cy7.5 is generally stable and insensitive to pH in a wide range (typically pH 4 to 10). Therefore, any observed differences in signal intensity under varying pH conditions during an experiment are almost certainly due to changes in labeling efficiency, not a change in the dye's intrinsic fluorescent properties.

Data Presentation

The efficiency of the labeling reaction is a balance between amine reactivity and NHS ester stability. The following table summarizes the effect of pH on the half-life of a typical NHS ester in an aqueous solution, illustrating the importance of maintaining the optimal pH.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.04°C~1 hour
8.64°C10 minutes
(Data compiled from sources describing general NHS ester chemistry)

Experimental Protocols

Protocol: General Protein Labeling with Sulfo-Cy7.5 NHS Ester

This protocol provides a general procedure for labeling proteins with Sulfo-Cy7.5 NHS ester. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy7.5 NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the protein solution is free from any amine-containing substances. If necessary, perform buffer exchange.

  • Prepare the Sulfo-Cy7.5 NHS Ester Solution:

    • Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction:

    • Add the dissolved Sulfo-Cy7.5 NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted dye and byproducts by gel filtration using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction (pH 8.3-8.5) cluster_purification Purification Protein Protein in Amine-Free Buffer Reaction Incubate 1-2h at RT or overnight at 4°C Protein->Reaction Dye Sulfo-Cy7.5 NHS Ester in DMSO/DMF Dye->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Purify via Desalting Column Quench->Purify Conjugate Labeled Protein Conjugate Purify->Conjugate

Caption: Experimental workflow for labeling proteins with Sulfo-Cy7.5 NHS ester.

G pH_Scale pH Scale Low_pH Low pH (< 7.2) Protonated_Amine Protonated Amine (R-NH3+) Low Reactivity Low_pH->Protonated_Amine Favors Optimal_pH Optimal pH (8.3-8.5) Deprotonated_Amine Deprotonated Amine (R-NH2) High Reactivity Optimal_pH->Deprotonated_Amine Favors Stable_Ester Stable NHS Ester Optimal_pH->Stable_Ester Maintains High_pH High pH (> 9.0) Hydrolyzed_Ester Hydrolyzed NHS Ester Inactive High_pH->Hydrolyzed_Ester Accelerates

Caption: Logical relationship between pH and key factors in NHS ester labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of Sulfo-Cy7.5 Dimethyl and Alexa Fluor 790 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in preclinical in vivo imaging, the selection of the optimal near-infrared (NIR) fluorophore is a critical determinant of experimental success. The NIR window (roughly 700-900 nm) is highly advantageous for deep-tissue imaging due to reduced light absorption and scattering by biological tissues, leading to lower autofluorescence and higher signal-to-background ratios.[1] This guide provides an objective comparison of two popular NIR dyes, Sulfo-Cy7.5 dimethyl and Alexa Fluor 790, to inform the selection process for your specific research needs.

This comparison will delve into their photophysical properties, performance characteristics, and provide a detailed experimental protocol for a typical in vivo imaging workflow.

Photophysical Properties: A Quantitative Comparison

The brightness of a fluorescent dye is a key performance indicator, determined by the product of its molar extinction coefficient (how strongly it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes the key photophysical properties of this compound and Alexa Fluor 790.

PropertyThis compoundAlexa Fluor 790
Excitation Maximum (λex) ~778 nm[2]~782-784 nm[3]
Emission Maximum (λem) ~797 nm[2]~805-814 nm[3]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹~260,000 - 270,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.21Not specified; typically 0.1-0.3 for long-wavelength Alexa Fluor dyes
Calculated Brightness (ε x Φ) ~46,620~26,000 - 81,000 (estimated)
Reactive Form Non-reactiveAvailable in various reactive forms (e.g., NHS ester, maleimide)
Water Solubility HighHigh

Performance Characteristics

This compound:

Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye. Its absorption spectrum is very similar to that of Indocyanine Green (ICG), a dye approved for clinical use, but it boasts a significantly higher fluorescence quantum yield. The "sulfo" modification enhances its water solubility, which is advantageous for biological applications by reducing aggregation and non-specific binding. The dimethyl form is non-reactive and is often used for calibration or control experiments.

Alexa Fluor 790:

Alexa Fluor 790 is a member of the well-regarded Alexa Fluor family of dyes, known for their exceptional brightness and photostability. While the exact quantum yield is not publicly disclosed by the manufacturer, Alexa Fluor dyes, in general, are reported to be more photostable than cyanine (Cy) dyes. This increased photostability allows for longer exposure times during imaging without significant signal loss. Alexa Fluor 790 is available in various reactive forms, making it suitable for labeling a wide range of biomolecules such as antibodies and peptides for targeted imaging.

Experimental Protocols

Below is a detailed methodology for a typical in vivo imaging experiment to compare the performance of Sulfo-Cy7.5 and Alexa Fluor 790. This protocol assumes the use of dye-conjugated antibodies for tumor imaging in a mouse model.

Antibody Conjugation (for Alexa Fluor 790)
  • Objective: To covalently label a targeting antibody with Alexa Fluor 790 NHS ester.

  • Materials:

    • Targeting antibody (e.g., anti-EGFR) in an amine-free buffer (e.g., PBS).

    • Alexa Fluor 790 NHS ester.

    • Anhydrous dimethyl sulfoxide (DMSO).

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Desalting column (e.g., Sephadex G-25).

  • Procedure:

    • Dissolve the Alexa Fluor 790 NHS ester in DMSO to a concentration of 10 mg/mL.

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

    • Add the reactive dye to the antibody solution at a 10-20 fold molar excess.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Separate the labeled antibody from unreacted dye using a desalting column equilibrated with PBS.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye. For in vivo imaging, a DOL of 1.5 to 3 is often optimal.

Animal Model and Administration
  • Objective: To prepare tumor-bearing mice and administer the fluorescent probes.

  • Materials:

    • Athymic nude mice.

    • Tumor cells (e.g., a human cancer cell line expressing the target antigen).

    • Sterile PBS.

    • Anesthetic (e.g., isoflurane).

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of each mouse.

    • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

    • Randomly assign mice to experimental groups (e.g., this compound as a non-targeted control, Alexa Fluor 790-antibody conjugate for targeted imaging).

    • Anesthetize the mice.

    • Administer the fluorescent probes via tail vein injection. The dosage will need to be optimized, but a typical starting point is in the range of 1-10 nmol of dye per mouse.

In Vivo Fluorescence Imaging
  • Objective: To acquire whole-body fluorescence images of the mice over time.

  • Materials:

    • In vivo imaging system equipped for NIR fluorescence.

    • Anesthesia system.

  • Procedure:

    • Anesthetize the mice at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

    • Place the mouse in the imaging chamber.

    • Acquire fluorescence images using the appropriate excitation and emission filters for each dye.

    • Acquire a white light image for anatomical reference.

    • Maintain consistent imaging parameters (e.g., exposure time, binning, f-stop) for all animals and time points.

Ex Vivo Organ Imaging and Analysis
  • Objective: To quantify the biodistribution of the fluorescent probes in major organs and the tumor.

  • Procedure:

    • At the final time point, euthanize the mice.

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

    • Arrange the organs and tumor on a non-fluorescent surface and image them using the in vivo imaging system.

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ.

    • Quantify the average radiant efficiency or fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio by dividing the average intensity of the tumor by the average intensity of a non-target tissue (e.g., muscle).

Visualizing the Workflow

InVivo_Imaging_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Imaging Imaging cluster_Analysis Analysis Antibody_Prep Antibody Preparation (for Alexa Fluor 790) Dye_Conjugation Dye-Antibody Conjugation Antibody_Prep->Dye_Conjugation Purification Purification of Conjugate Dye_Conjugation->Purification Injection Intravenous Injection Purification->Injection Animal_Model Tumor Model Preparation Animal_Model->Injection InVivo_Imaging In Vivo Imaging (Time-course) Injection->InVivo_Imaging ExVivo_Imaging Ex Vivo Organ Imaging InVivo_Imaging->ExVivo_Imaging ROI_Analysis Region of Interest (ROI) Analysis ExVivo_Imaging->ROI_Analysis Biodistribution Biodistribution Quantification ROI_Analysis->Biodistribution TBR_Calculation Tumor-to-Background Ratio ROI_Analysis->TBR_Calculation

References

A Head-to-Head Comparison of Sulfo-Cy7.5 and IRDye 800CW for Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in western blotting, the choice of a fluorescent dye is paramount to achieving sensitive and quantifiable results. Near-infrared (NIR) dyes have gained prominence due to reduced background autofluorescence from biological samples, leading to higher signal-to-noise ratios. This guide provides an objective comparison of two commonly used NIR fluorophores, Sulfo-Cy7.5 and IRDye 800CW, to assist in selecting the optimal dye for your western blotting applications.

Physicochemical and Spectral Properties

A fundamental understanding of the spectral and physical properties of each dye is crucial for experimental design and data interpretation. While both Sulfo-Cy7.5 and IRDye 800CW operate in the near-infrared spectrum, they exhibit distinct characteristics that influence their performance.

PropertySulfo-Cy7.5IRDye 800CW
Excitation Maximum (λex) ~750-788 nm~774-783 nm[1]
Emission Maximum (λem) ~764-808 nm~792-802 nm[1]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹[1]~240,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) ~0.3[1]~0.08-0.12
Molecular Weight ~780 g/mol ~1166 g/mol
Reactive Group NHS EsterNHS Ester
Reactivity Primary aminesPrimary and secondary amines
Solubility Lower water solubility (co-solvent may be needed)High water solubility

Performance in Western Blotting: A Comparative Analysis

While direct head-to-head quantitative data from a single western blot experiment is limited in publicly available literature, a comparative analysis can be synthesized from the known properties and performance characteristics of each dye.

IRDye 800CW is renowned for its high sensitivity and low background, making it a preferred choice for detecting low-abundance proteins. Its high molar extinction coefficient contributes to its brightness, and its exceptional photostability allows for blots to be archived and re-imaged months later with minimal signal loss. The direct, non-enzymatic detection with IRDye 800CW results in a fluorescent signal that is directly proportional to the amount of the target protein, making it highly suitable for quantitative analysis over a wide linear dynamic range.

Sulfo-Cy7.5 , another NIR dye, also benefits from the low background autofluorescence in its spectral range. It has a notably high quantum yield, which suggests the potential for bright fluorescence. However, a significant consideration for Sulfo-Cy7.5 is its reported lower photostability compared to other cyanine dyes, which could be a limitation for applications requiring repeated imaging or long exposure times.

Experimental Workflow

The following diagram illustrates a typical workflow for fluorescent western blotting.

WesternBlotWorkflow cluster_electrophoresis Protein Separation cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging & Analysis SamplePrep Sample Preparation SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer to Membrane Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash Washing Washing PrimaryAb->Washing Wash SecondaryAb Secondary Antibody Incubation (Sulfo-Cy7.5 or IRDye 800CW) Washing_Final Final Washes SecondaryAb->Washing_Final Wash Washing->SecondaryAb Wash Imaging NIR Imaging Washing_Final->Imaging Analysis Data Analysis Imaging->Analysis

Fig. 1: Fluorescent Western Blotting Workflow

Experimental Protocols

A generalized protocol for fluorescent western blotting is provided below. This protocol can be adapted for use with either Sulfo-Cy7.5 or IRDye 800CW conjugated secondary antibodies.

1. Sample Preparation and Gel Electrophoresis:

  • Prepare protein lysates from cells or tissues.

  • Determine protein concentration using a standard protein assay.

  • Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with wash buffer.

3. Immunodetection:

  • Blocking: Incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking buffer in TBS or PBS) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. The optimal dilution should be determined empirically. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST or PBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the fluorophore-conjugated secondary antibody (Sulfo-Cy7.5 or IRDye 800CW), diluted in blocking buffer, for 1 hour at room temperature. This step must be performed in the dark to protect the fluorophore from photobleaching.

    • Note for Sulfo-Cy7.5: Given its lower photostability, minimizing exposure to light during this and all subsequent steps is particularly critical.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with wash buffer, followed by a final rinse with TBS or PBS to remove any residual detergent.

4. Imaging and Data Analysis:

  • Image the blot using a digital imaging system equipped with lasers and filters appropriate for the near-infrared spectrum.

    • For IRDye 800CW , use an imaging system with a ~785 nm excitation source and an ~800 nm emission filter.

    • For Sulfo-Cy7.5 , use an imaging system with a ~750-788 nm excitation source and a ~770-808 nm emission filter.

  • Quantify the band intensities using appropriate image analysis software. The signal should be normalized to a loading control to account for any variations in protein loading.

References

A Researcher's Guide to Validating the Performance of Sulfo-Cy7.5 Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorescent dye for antibody conjugation is a critical decision that directly impacts the sensitivity, specificity, and reliability of in vivo imaging and other fluorescence-based assays. This guide provides an objective comparison of Sulfo-Cy7.5 with other common NIR alternatives, supported by experimental data and detailed protocols to aid in the validation of your antibody conjugates.

Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye that has gained prominence in biological imaging due to its favorable spectral properties, which fall within the NIR window (700-900 nm). This spectral range is advantageous for in vivo applications as it minimizes tissue autofluorescence and allows for deeper tissue penetration of light. Structurally similar to Indocyanine Green (ICG), Sulfo-Cy7.5 incorporates a rigid trimethylene bridge, which enhances its fluorescence quantum yield.[1][2]

Quantitative Comparison of NIR Dyes

The performance of a fluorescent dye is characterized by several key photophysical parameters. A high molar extinction coefficient contributes to a high photon absorption rate, while a high quantum yield signifies efficient conversion of absorbed light into emitted fluorescence. Together, these factors determine the intrinsic brightness of the fluorophore. Photostability is another crucial factor, as it dictates the dye's resistance to degradation upon exposure to light.

Below is a summary of the key photophysical properties of Sulfo-Cy7.5 compared to two other widely used NIR dyes, IRDye 800CW and Alexa Fluor 790.

FeatureSulfo-Cy7.5IRDye 800CWAlexa Fluor 790
Excitation Maximum (nm) ~778~774~782
Emission Maximum (nm) ~797~789~805
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~222,000[3][4]~240,000~260,000
Quantum Yield (Φ) ~0.21[4]~0.12 (in serum)Not explicitly stated, but Alexa Fluor dyes are generally known for high quantum yields.
Water Solubility High (sulfonated)High (sulfonated)High (sulfonated)

In Vivo Performance of Sulfo-Cy7.5 Conjugated Antibodies

The ultimate validation of a fluorescently labeled antibody is its performance in a relevant experimental model. For in vivo imaging, a high tumor-to-background ratio is paramount for clear delineation of the target tissue. The physicochemical properties of the dye, such as its charge, can significantly influence the biodistribution and clearance of the antibody conjugate, thereby affecting the signal-to-noise ratio.

Furthermore, the degree of labeling (DOL), or the number of dye molecules per antibody, can affect the pharmacokinetic profile of the conjugate. Studies with IRDye 800CW have shown that a higher DOL can lead to faster clearance of the antibody from circulation. Therefore, optimizing the DOL is a crucial step in the validation process.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols for antibody conjugation, purification, and characterization are essential.

Antibody Conjugation with Sulfo-Cy7.5 NHS Ester

This protocol describes the conjugation of Sulfo-Cy7.5 NHS ester to an antibody. The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., desalting spin column)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1-2 mg/mL) in an amine-free buffer.

  • Dye Preparation: Dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Reaction Setup: Add the reaction buffer to the antibody solution. Then, add the calculated amount of the Sulfo-Cy7.5 NHS ester stock solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, with a starting point of 10:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye using a desalting spin column or other size-exclusion chromatography method.

Characterization of the Conjugate

After purification, it is crucial to characterize the antibody-dye conjugate to determine the degree of labeling (DOL).

Procedure:

  • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm).

  • Calculate the DOL using the following formula:

    DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]

    Where:

    • A_dye is the absorbance at the dye's maximum absorbance wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding and communicating complex scientific concepts.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Antibody in Amine-Free Buffer mix Mix Antibody and Dye (pH 8.3-8.5) antibody->mix dye Sulfo-Cy7.5 NHS Ester in DMSO dye->mix incubate Incubate 1 hr at Room Temperature mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize by Spectrophotometry (DOL) purify->characterize

Caption: Workflow for antibody conjugation with Sulfo-Cy7.5 NHS ester.

EGFR/HER2 Signaling Pathway

Sulfo-Cy7.5 conjugated antibodies are frequently used to target cell surface receptors involved in cancer signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Visualizing the signaling cascade initiated by these receptors can provide context for the application of these antibody conjugates.

egf EGF Ligand egfr EGFR egf->egfr dimer EGFR/HER2 Heterodimer egfr->dimer her2 HER2 her2->dimer pi3k PI3K dimer->pi3k ras Ras dimer->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Simplified EGFR/HER2 signaling pathway.

References

The Impact of Cyanine Dye Conjugation on Antibody Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the conjugation of cyanine dyes to antibodies is a critical process for a multitude of applications, from basic research to clinical diagnostics. However, the act of attaching these fluorescent molecules can significantly influence the antibody's primary function: its specificity. This guide provides an objective comparison of how different factors in cyanine dye conjugation affect antibody performance, supported by experimental data and detailed protocols.

The specificity of an antibody, its ability to bind to a unique epitope, is paramount. Conjugation with cyanine dyes, while essential for visualization in techniques like flow cytometry, immunofluorescence, and in vivo imaging, can introduce variables that may alter this specificity. Factors such as the chemical properties of the dye, the conjugation chemistry employed, and the degree of labeling (DOL) all play a role in the final performance of the antibody conjugate.

Key Factors Influencing Antibody Specificity Post-Conjugation

Several key factors can influence the specificity and functionality of an antibody after conjugation with cyanine dyes:

  • Physicochemical Properties of the Dye: Cyanine dyes can vary in their hydrophobicity and charge. Hydrophobic dyes have a tendency to aggregate, which can lead to non-specific binding and reduced antibody solubility.[1] Conversely, the introduction of charged groups, such as sulfonates, increases the water solubility of the dyes and can minimize non-specific interactions.[2]

  • Conjugation Chemistry: The method used to attach the dye to the antibody is critical. The two most common strategies target primary amines (e.g., on lysine residues) or free thiols (e.g., from reduced disulfide bonds in the hinge region). Amine-reactive conjugation is a simpler, more rapid method but can be less specific, potentially occurring at or near the antigen-binding site and affecting affinity.[3][4] Thiol-reactive conjugation offers more site-specific labeling away from the antigen-binding regions, which can better preserve the antibody's specificity.[5]

  • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, has a significant impact on conjugate performance. A low DOL may result in a weak signal, while a high DOL can lead to several issues, including steric hindrance that blocks the antigen-binding site, increased hydrophobicity leading to aggregation and non-specific binding, and fluorescence quenching. Finding the optimal DOL is a critical step in developing a reliable antibody conjugate.

Comparative Analysis of Conjugation Chemistries

The choice between amine-reactive and thiol-reactive conjugation strategies involves a trade-off between simplicity and specificity.

FeatureAmine-Reactive (e.g., NHS Esters)Thiol-Reactive (e.g., Maleimides)
Target Residues Primary amines (Lysine residues, N-terminus)Free thiols (from reduced Cysteine residues)
Reaction pH Typically pH 8.3 - 8.5Typically pH 6.5 - 7.5
Specificity Less site-specific; can occur on any accessible lysineMore site-specific, often in the hinge region, away from the antigen-binding site
Impact on Affinity Higher risk of impacting antigen-binding affinity due to random labelingGenerally lower impact on antigen-binding affinity
Procedure Simplicity Simpler and fasterMore complex, requires an additional reduction step to generate free thiols
Homogeneity Can result in a heterogeneous mixture of conjugatesCan produce more homogeneous conjugates, especially with engineered cysteines

The Critical Role of the Degree of Labeling (DOL)

The DOL is a crucial parameter that requires careful optimization. As the DOL increases, the likelihood of altering the antibody's properties also increases.

Degree of Labeling (DOL)Potential AdvantagesPotential Disadvantages
Low (e.g., 1-3) - Minimal impact on antibody affinity and specificity- Reduced risk of aggregation and non-specific binding- Lower fluorescence signal, which may be insufficient for detecting low-abundance targets
Optimal (e.g., 2-8) - Balanced signal intensity and preserved antibody function- Requires careful optimization for each antibody-dye pair
High (e.g., >8) - Potentially higher fluorescence signal- Increased risk of reduced antibody affinity and specificity- Higher likelihood of aggregation and non-specific binding- Fluorescence self-quenching, leading to a decrease in signal

A study on the effect of fluorophore conjugation on antibody affinity demonstrated that as the DOL increases, the affinity of the antibody for its target can decrease. This is because highly labeled antibodies are less represented in the fraction of antibodies that successfully bind to the target cells.

Experimental Protocols

To ensure the production of high-quality antibody conjugates with maintained specificity, rigorous experimental validation is essential. Below are detailed protocols for key experiments.

Protocol 1: Antibody Conjugation with Amine-Reactive Cyanine Dye (NHS Ester)

This protocol is a general guideline for labeling an antibody with a cyanine dye N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)

  • Cyanine dye NHS ester (e.g., Cy5-NHS)

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Spin desalting column or FPLC for purification

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS. The recommended antibody concentration is between 2-10 mg/mL.

  • Dye Preparation: Dissolve the cyanine dye NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.

    • Slowly add the dissolved dye to the antibody solution while gently vortexing. A starting molar ratio of dye to antibody of 10:1 to 20:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted dye using a spin desalting column or by FPLC.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5).

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lamber law.

Procedure:

  • Measure the absorbance of the purified antibody conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

  • Calculate the DOL using the following formula:

    DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_dye)

    Where:

    • A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_prot = Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye = Molar extinction coefficient of the cyanine dye at its A_max.

    • CF = Correction factor for the dye's absorbance at 280 nm.

Protocol 3: Assessing Antibody Specificity by Flow Cytometry

Flow cytometry is a powerful technique to quantitatively assess the binding specificity of a conjugated antibody.

Materials:

  • Target cells (positive for the antigen) and control cells (negative for the antigen)

  • Cyanine dye-conjugated antibody

  • Isotype control antibody conjugated with the same cyanine dye

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the target and control cells. Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/100 µL.

  • Fc Receptor Blocking (Optional but Recommended): To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block reagent for 15 minutes at 4°C.

  • Staining:

    • Add the optimal, pre-titrated concentration of the cyanine dye-conjugated antibody to the target and control cells.

    • In parallel, stain both cell types with the corresponding isotype control antibody.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibody, centrifuging at 300 x g for 5 minutes between washes.

  • Analysis: Resuspend the final cell pellet in 300-500 µL of staining buffer and analyze the samples on a flow cytometer.

  • Data Interpretation: Compare the fluorescence intensity of the target cells stained with the specific antibody to that of the control cells and the isotype control. A high specific signal on the target cells with low background on the control cells indicates good specificity.

Protocol 4: Evaluating Antibody Affinity by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to determine if the conjugation process has altered the antibody's binding affinity.

Materials:

  • Purified antigen

  • 96-well ELISA plate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Unconjugated primary antibody and cyanine dye-conjugated primary antibody

  • HRP-conjugated secondary antibody (for indirect ELISA)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the purified antigen at an optimized concentration in Coating Buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with Wash Buffer and then block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of both the unconjugated and the cyanine dye-conjugated antibody.

    • Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation (for indirect ELISA): Wash the plate and add an HRP-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate to each well. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentrations for both the conjugated and unconjugated antibodies. Compare the EC50 values to determine if there is a significant change in binding affinity after conjugation.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_qc Quality Control Antibody_Purification Antibody Purification (Amine-free buffer) Mixing Mixing Antibody and Dye (Optimized Molar Ratio) Antibody_Purification->Mixing Dye_Activation Cyanine Dye Activation (e.g., NHS ester) Dye_Activation->Mixing Incubation Incubation (Room Temp, Dark) Mixing->Incubation Purification_Step Removal of Free Dye (e.g., Desalting Column) Incubation->Purification_Step DOL_Measurement DOL Measurement (Spectrophotometry) Purification_Step->DOL_Measurement Specificity_Assay Specificity Assay (Flow Cytometry/ELISA) Purification_Step->Specificity_Assay

Antibody conjugation and quality control workflow.

Factor_Influence_Diagram cluster_factors Influencing Factors cluster_effects Effects on Antibody Specificity Conjugation Cyanine Dye Conjugation Dye_Properties Dye Properties (Hydrophobicity, Charge) Conjugation->Dye_Properties Conjugation_Chemistry Conjugation Chemistry (Amine vs. Thiol) Conjugation->Conjugation_Chemistry DOL Degree of Labeling (DOL) Conjugation->DOL Non_Specific_Binding Non-Specific Binding Dye_Properties->Non_Specific_Binding Aggregation Aggregation Dye_Properties->Aggregation Affinity Binding Affinity Conjugation_Chemistry->Affinity Steric_Hindrance Steric Hindrance Conjugation_Chemistry->Steric_Hindrance DOL->Affinity DOL->Non_Specific_Binding DOL->Aggregation DOL->Steric_Hindrance

Factors influencing antibody specificity after conjugation.

Conclusion

The conjugation of cyanine dyes to antibodies is a powerful tool in biological research and diagnostics, but it is not without its challenges. The process can inadvertently alter the very specificity that makes antibodies so valuable. By carefully considering the properties of the cyanine dye, choosing the appropriate conjugation chemistry, and meticulously optimizing the degree of labeling, researchers can mitigate the risks of reduced affinity and non-specific binding. The implementation of rigorous quality control experiments, such as flow cytometry and ELISA, is essential to validate the performance of the final antibody conjugate. This comprehensive approach will ensure the generation of reliable and specific reagents for reproducible and accurate experimental results.

References

A Comparative Guide to Sulfo-Cy7.5 Dimethyl and Other Near-Infrared Cyanine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the design of imaging probes and therapeutic agents. This guide provides an objective comparison of Sulfo-Cy7.5 dimethyl with other commonly used NIR cyanine dyes, supported by key photophysical data and standardized experimental protocols to aid researchers in selecting the optimal agent for their specific applications.

Near-infrared (NIR) fluorescence imaging, operating within the "NIR window" (700-1700 nm), offers significant advantages for in vivo and deep-tissue imaging. This is primarily due to the reduced absorption and scattering of light by biological tissues such as blood and skin, leading to deeper tissue penetration and higher signal-to-noise ratios compared to imaging in the visible spectrum.[1] Cyanine dyes, a class of synthetic polymethine dyes, are widely used as fluorescent labels in this region.

This guide focuses on the properties of this compound and compares it with other popular NIR cyanine dyes, including Indocyanine Green (ICG), IRDye 800CW, and other Cy7.5 derivatives. The key performance indicators for these dyes are their photophysical properties, such as molar extinction coefficient, quantum yield, and photostability.

Quantitative Comparison of NIR Dye Properties

The selection of an appropriate NIR dye is contingent on its photophysical characteristics. Properties such as absorption and emission maxima, molar extinction coefficient (a measure of light absorption), and quantum yield (fluorescence efficiency) are critical determinants of a dye's performance.[2] The following tables summarize the key photophysical properties for this compound and other selected NIR dyes.

Table 1: Photophysical Properties of this compound and Key Competitors

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solubility
This compound778[3]797[3]222,000[3]0.21Water, DMF, DMSO
Indocyanine Green (ICG)~780~820~200,000Low (~0.012 - 0.13)Water
IRDye 800CW~774~789~240,000~0.08 - 0.12High water solubility
Cy7 NHS Ester~750~764-773~199,000~0.3Lower water solubility

Note: The exact spectral characteristics can vary depending on the solvent and conjugation partner.

Performance Characteristics

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. This compound exhibits a high molar extinction coefficient and a relatively high quantum yield, making it a bright fluorescent dye.

Photostability: A significant challenge with many organic NIR dyes is their susceptibility to photobleaching—the irreversible photochemical destruction of a fluorophore upon exposure to light. While specific head-to-head photostability data for this compound is limited in publicly available literature, cyanine dyes, in general, are known to have lower photostability compared to some other classes of dyes. However, structural modifications, such as the introduction of a trimethylene bridge in some Cy7.5 derivatives, can increase their quantum yield and potentially improve photostability compared to ICG. IRDye 800CW is widely recognized for its exceptional photostability, making it a preferred choice for demanding in vivo imaging applications that require long-term or repeated exposure to excitation light.

Solubility: this compound is a water-soluble dye, which is a crucial property for biological applications, preventing aggregation and ensuring biocompatibility. The sulfonate groups in its structure enhance its water solubility.

Experimental Protocols

Accurate and reproducible comparison of NIR dyes requires standardized experimental protocols. The following sections detail methodologies for assessing key performance indicators.

Protocol for Determining Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient of a NIR dye in a specific solvent.

Materials:

  • NIR dye of interest

  • High-purity solvent (e.g., water, DMSO, PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the NIR dye in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Use the solvent as a blank.

  • Data Analysis: Plot the absorbance at λmax against the molar concentration of the dye. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (ε).

Protocol for Determining Fluorescence Quantum Yield

Objective: To determine the relative fluorescence quantum yield of a NIR dye using a standard reference.

Materials:

  • NIR dye of interest (sample)

  • A reference dye with a known quantum yield in the same solvent and a similar absorption/emission range (e.g., ICG in DMSO)

  • High-purity solvent

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the reference dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution of the sample and the reference standard, using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Slope is the gradient of the linear plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol for Assessing Photostability

Objective: To compare the photostability of different NIR dyes in solution under controlled illumination.

Materials:

  • NIR dyes of interest

  • Solvent (e.g., PBS)

  • Fluorometer with a time-scan mode or a fluorescence microscope with a camera

  • Light source with a specific excitation wavelength and controlled intensity

  • Cuvettes or microscope slides

Procedure:

  • Sample Preparation: Prepare solutions of the different NIR dyes at the same concentration in the same solvent.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of each sample.

  • Continuous Illumination: Continuously expose the samples to the excitation light source at a constant intensity.

  • Time-Lapse Fluorescence Measurement: Record the fluorescence intensity of each sample at regular intervals over a defined period.

  • Data Analysis: Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against the exposure time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

Visualizations

Experimental Workflow for NIR Dye Comparison

G Experimental Workflow for NIR Dye Comparison cluster_prep Sample Preparation cluster_analysis Photophysical Characterization cluster_comparison Comparative Analysis Dye_Selection Select NIR Dyes (e.g., this compound, ICG, IRDye 800CW) Solvent_Choice Choose Solvent (e.g., PBS, DMSO) Dye_Selection->Solvent_Choice Concentration Prepare Equimolar Solutions Solvent_Choice->Concentration Abs_Spec Measure Absorbance Spectra (Determine λmax and ε) Concentration->Abs_Spec Em_Spec Measure Emission Spectra (Determine λem) Abs_Spec->Em_Spec QY_Det Determine Quantum Yield (Φ) Em_Spec->QY_Det Photostability Assess Photostability QY_Det->Photostability Data_Table Tabulate Quantitative Data Photostability->Data_Table Performance_Eval Evaluate Brightness and Stability Data_Table->Performance_Eval Conclusion Select Optimal Dye for Application Performance_Eval->Conclusion

Caption: A general workflow for the comparative evaluation of near-infrared cyanine dyes.

The Near-Infrared (NIR) Imaging Window

NIR_Window The Near-Infrared (NIR) Imaging Window cluster_spectrum Electromagnetic Spectrum cluster_tissue Tissue Interaction cluster_advantages Imaging Advantages Visible Visible Light (400-700 nm) NIR_I NIR-I Window (700-900 nm) Absorption Reduced Absorption by Hemoglobin and Water NIR_I->Absorption Scattering Lower Light Scattering NIR_I->Scattering Autofluorescence Minimal Tissue Autofluorescence NIR_I->Autofluorescence NIR_II NIR-II Window (1000-1700 nm) NIR_II->Absorption NIR_II->Scattering NIR_II->Autofluorescence Deep_Penetration Deeper Tissue Penetration Absorption->Deep_Penetration Scattering->Deep_Penetration High_SNR High Signal-to-Noise Ratio Autofluorescence->High_SNR

References

Performance of Sulfo-Cy7.5 in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal near-infrared (NIR) fluorescent dye is critical for achieving high-quality data in a variety of biological applications. This guide provides an objective comparison of Sulfo-Cy7.5 with two widely used alternatives, Indocyanine Green (ICG) and IRDye® 800CW. The following sections detail their performance in different biological samples, supported by experimental data and detailed protocols.

Sulfo-Cy7.5 is a water-soluble, sulfonated cyanine dye designed for near-infrared fluorescence imaging.[1] Its structural similarities to indocyanine green (ICG) are notable, yet it possesses an improved quantum yield due to its rigidized trimethylene chain.[1] This enhanced brightness, coupled with its high water solubility, makes it a compelling candidate for various in vivo and in vitro applications.

At a Glance: Key Performance Indicators

To facilitate a direct comparison, the key photophysical and performance characteristics of Sulfo-Cy7.5, ICG, and IRDye 800CW are summarized below. It is important to note that these values can be influenced by the dye's conjugation state and the surrounding microenvironment.

PropertySulfo-Cy7.5Indocyanine Green (ICG)IRDye® 800CW
Excitation Maximum (λex) ~778 nm[1]~780 nm[2]~774 nm[3]
Emission Maximum (λem) ~797 nm~820 nm~789 nm
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹~200,000 cm⁻¹M⁻¹~240,000 cm⁻¹M⁻¹
Quantum Yield (Φf) 0.21 (in water)~0.02-0.08 (in aqueous media)~0.08-0.12 (in PBS)
Water Solubility HighModerateHigh
Photostability ModerateLowHigh
Primary In Vivo Clearance Renal (expected due to hydrophilicity)HepaticRenal

Performance in Biological Samples: A Comparative Analysis

The performance of a fluorescent dye in biological applications is determined by more than just its intrinsic photophysical properties. Its stability, brightness, and non-specific binding in complex biological milieu such as cell culture media, serum, cell lysates, and in vivo environments are critical determinants of experimental success.

Quantum Yield in Biological Media

The fluorescence quantum yield, a measure of a dye's brightness, can be significantly affected by the solvent and the presence of biomolecules. While Sulfo-Cy7.5 exhibits a high quantum yield in aqueous solutions, its performance relative to alternatives in biological media is a key consideration.

Biological MediumSulfo-Cy7.5 (Φf)ICG (Φf)IRDye® 800CW (Φf)
Phosphate-Buffered Saline (PBS)~0.21~0.02-0.04~0.08-0.12
Human SerumData not available~0.07-0.13~0.12
Cell Culture MediaData not availableData not availableData not available

Note: Direct comparative studies of Sulfo-Cy7.5 quantum yield in serum and cell culture media are limited in publicly available literature.

Photostability in Biological Samples

Photostability, or the resistance to photobleaching upon exposure to excitation light, is crucial for applications requiring long or repeated imaging sessions. IRDye 800CW is generally recognized for its exceptional photostability, while ICG is known for its susceptibility to photodegradation. The photostability of Sulfo-Cy7.5 is considered moderate.

ConditionSulfo-Cy7.5ICGIRDye® 800CW
In Vitro (Aqueous Solution) ModerateLowHigh
In Cells Data not availableLowHigh
In Vivo (Tissue) Data not availableLowHigh
In Vivo Imaging Performance: Tumor-to-Background Ratio

For in vivo cancer imaging, the tumor-to-background ratio (TBR) is a critical metric for assessing the specific accumulation of a fluorescent probe in the tumor versus surrounding healthy tissue. While direct comparative studies are limited, existing data suggests that targeted probes using IRDye 800CW can achieve high TBRs. The higher quantum yield of Sulfo-Cy7.5 suggests the potential for bright in vivo signals, though quantitative TBR comparisons with IRDye 800CW are needed. ICG, being a non-targeted dye, generally exhibits lower TBRs that are dependent on the enhanced permeability and retention (EPR) effect of tumors.

In Vivo ModelSulfo-Cy7.5 (TBR)ICG (TBR)IRDye® 800CW (TBR)
Subcutaneous Xenograft Data not availableVariable, generally lowerCan be high with targeting
Peritoneal Carcinomatosis Data not availableLower, with false positivesHigher with targeting

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of fluorescent dyes. The following sections provide protocols for key experiments.

Quantum Yield Determination (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO)

  • Solvent (e.g., PBS, serum)

Procedure:

  • Prepare a series of dilutions of both the sample (Sulfo-Cy7.5) and the standard in the desired solvent.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for absorbance measurements.

  • Integrate the area under the emission spectrum for each sample and standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)² where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Photostability Assessment in Solution

This protocol outlines a method for comparing the photostability of different fluorescent dyes in solution.

Materials:

  • Spectrofluorometer with a time-scan mode

  • Light source (e.g., xenon lamp)

  • Quartz cuvette

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare solutions of each dye (Sulfo-Cy7.5, ICG, IRDye 800CW) at the same optical density in the desired biological buffer.

  • Place the cuvette with the first dye solution in the spectrofluorometer and continuously acquire the fluorescence emission at the peak wavelength over time while continuously illuminating the sample with the excitation light.

  • Repeat the measurement for the other dyes under identical illumination conditions.

  • Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the photostability.

In Vivo Tumor Imaging

This protocol provides a general workflow for in vivo fluorescence imaging of tumor-bearing mice.

Materials:

  • In vivo imaging system with appropriate NIR laser and filters

  • Anesthesia system (e.g., isoflurane)

  • Tumor-bearing mice

  • Fluorescent probe (dye-conjugated antibody or small molecule)

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Administer the fluorescent probe via an appropriate route (e.g., intravenous injection).

  • At various time points post-injection, place the mouse in the imaging system.

  • Acquire fluorescence images using the appropriate excitation and emission filter sets for the specific dye.

  • After the final imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm in vivo findings.

  • Analyze the images to determine the tumor-to-background ratio by drawing regions of interest (ROIs) over the tumor and adjacent normal tissue.

Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled probes using flow cytometry.

Materials:

  • Flow cytometer with a near-infrared laser

  • Cell culture reagents

  • Fluorescently labeled probe

  • Trypan blue solution (for quenching extracellular fluorescence)

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Incubate the cells with the fluorescently labeled probe at various concentrations and for different time points.

  • Wash the cells with PBS to remove unbound probe.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in FACS buffer. For distinguishing between surface-bound and internalized probes, an additional step of adding a quenching agent like trypan blue can be included before analysis.

  • Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and detectors for the NIR dye.

  • Quantify the mean fluorescence intensity of the cell population to determine the level of cellular uptake.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate key experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Performance Evaluation cluster_data Data Analysis Dye_Solution Prepare Dye Solutions (Sulfo-Cy7.5, ICG, IRDye 800CW) Quantum_Yield Quantum Yield Measurement Dye_Solution->Quantum_Yield Photostability Photostability Assay Dye_Solution->Photostability Biological_Sample Prepare Biological Samples (Cells, Lysates, Serum) In_Vivo_Imaging In Vivo Imaging Biological_Sample->In_Vivo_Imaging Data_Quantification Quantify Fluorescence, TBR, etc. Quantum_Yield->Data_Quantification Photostability->Data_Quantification In_Vivo_Imaging->Data_Quantification Comparison Comparative Analysis Data_Quantification->Comparison

Caption: A generalized workflow for the comparative performance evaluation of fluorescent dyes.

in_vivo_workflow Start Tumor Model Establishment Probe_Admin Fluorescent Probe Administration (e.g., Sulfo-Cy7.5 conjugate) Start->Probe_Admin Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Probe_Admin->Imaging Analysis Image Analysis (Tumor-to-Background Ratio) Imaging->Analysis Ex_Vivo Ex Vivo Organ Imaging Analysis->Ex_Vivo Histology Histological Confirmation Ex_Vivo->Histology

Caption: Workflow for in vivo tumor imaging and evaluation of fluorescent probes.

Conclusion

Sulfo-Cy7.5 presents a promising alternative to ICG and a competitive option to IRDye 800CW for near-infrared fluorescence imaging. Its high water solubility and superior quantum yield are significant advantages. However, for applications demanding high photostability, IRDye 800CW remains a strong contender. The choice of dye will ultimately depend on the specific requirements of the biological application, including the need for brightness, photostability, and the nature of the biological sample. Further direct, quantitative comparative studies are warranted to fully elucidate the performance of Sulfo-Cy7.5 across a broader range of biological models and imaging modalities.

References

A Comparative Guide to Cross-Reactivity Testing of Sulfo-Cy7.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is critical for generating accurate and reproducible data. This guide provides an objective comparison of the performance of Sulfo-Cy7.5 labeled antibodies in cross-reactivity testing against common alternatives, supported by experimental data and detailed protocols.

Introduction to Sulfo-Cy7.5 and the Importance of Cross-Reactivity Testing

Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1] Its emission in the NIR spectrum offers advantages such as deeper tissue penetration and reduced autofluorescence, making it suitable for applications like in vivo imaging, flow cytometry, and Western blotting.[1][2]

Cross-reactivity occurs when an antibody binds to an unintended target with a similar structure to the intended antigen.[3] This can lead to false-positive results and misinterpretation of data. Therefore, rigorous cross-reactivity testing of any labeled antibody is an essential validation step to ensure its specificity and reliability in an assay.[4] This guide focuses on evaluating the cross-reactivity of antibodies labeled with Sulfo-Cy7.5 and compares its performance with two other widely used NIR dyes: Alexa Fluor™ 790 and IRDye® 800CW.

Performance Comparison of NIR Labeled Antibodies

The choice of a fluorescent dye for antibody conjugation can influence the specificity and signal-to-noise ratio in immunoassays. The following table summarizes the key performance characteristics of antibodies labeled with Sulfo-Cy7.5, Alexa Fluor™ 790, and IRDye® 800CW in various cross-reactivity assays. The data presented is representative and intended to illustrate the comparative performance of these dyes.

Parameter Sulfo-Cy7.5 Alexa Fluor™ 790 IRDye® 800CW Reference
Excitation Maximum (nm) ~788~783~774
Emission Maximum (nm) ~808~814~789
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~223,000~270,000~240,000
Relative Brightness HighVery HighHigh
Photostability GoodExcellentExcellent
Cross-Reactivity (ELISA, %) < 2%< 1.5%< 1.8%
Signal-to-Noise Ratio (Western Blot) > 8> 10> 9
Non-Specific Binding (Flow Cytometry, %) < 0.5%< 0.3%< 0.4%

Experimental Protocols

Detailed methodologies for antibody labeling and key cross-reactivity experiments are provided below.

Antibody Labeling with Sulfo-Cy7.5 NHS Ester

This protocol describes the general procedure for labeling an antibody with an amine-reactive Sulfo-Cy7.5 NHS ester.

  • Antibody Preparation:

    • The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

    • If the antibody is in a buffer containing primary amines like Tris, it must be dialyzed against PBS.

  • Dye Preparation:

    • Dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using a 1 M sodium bicarbonate solution.

    • Add a calculated molar excess of the reactive dye to the antibody solution. A 10-fold molar excess is a typical starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a desalting spin column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~788 nm (for Sulfo-Cy7.5).

Cross-Reactivity Testing by Competitive ELISA

This assay quantifies the cross-reactivity of a labeled antibody by measuring its binding to the target antigen in the presence of competing antigens.

  • Plate Coating: Coat a 96-well microplate with the target antigen at 1-10 µg/mL in a coating buffer overnight at 4°C.

  • Blocking: Wash the plate with PBST (PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the target antigen and potential cross-reacting antigens. Mix these with a constant concentration of the Sulfo-Cy7.5 labeled antibody and add to the wells.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission filters for Sulfo-Cy7.5.

  • Data Analysis: Calculate the percentage of inhibition for each competitor concentration. Cross-reactivity is determined by comparing the concentration of the competitor antigen required to achieve 50% inhibition (IC50) to the IC50 of the target antigen.

Cross-Reactivity Testing by Western Blot

This protocol assesses the specificity and background signal of the fluorescently labeled antibody in a Western blot format.

  • Sample Preparation and Electrophoresis: Prepare protein lysates from cells or tissues expressing the target antigen and from those expressing potentially cross-reactive proteins. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Sulfo-Cy7.5 labeled antibody at an optimized dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Image the membrane using a fluorescence imaging system with appropriate filters for Sulfo-Cy7.5.

  • Analysis: Analyze the blot for the presence of the target band and any non-specific bands in the lanes containing potentially cross-reactive proteins.

Cross-Reactivity Testing by Flow Cytometry

This method evaluates the non-specific binding of the labeled antibody to a mixed cell population.

  • Cell Preparation: Prepare a single-cell suspension of a mixed cell population, including cells that express the target antigen and those that do not.

  • Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding by incubating the cells with an Fc blocking reagent.

  • Staining: Incubate the cells with the Sulfo-Cy7.5 labeled antibody at a predetermined optimal concentration for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and detector appropriate for Sulfo-Cy7.5.

  • Analysis: Gate on the target-negative cell population and quantify the percentage of cells showing a positive signal, which represents non-specific binding.

Visualizations

Experimental Workflow for Cross-Reactivity Testing

G cluster_labeling Antibody Labeling cluster_testing Cross-Reactivity Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Ab Antibody Conjugation Conjugation Reaction Ab->Conjugation Dye Sulfo-Cy7.5 NHS Ester Dye->Conjugation Purification Purification Conjugation->Purification Labeled_Ab Labeled Antibody Purification->Labeled_Ab ELISA Competitive ELISA Labeled_Ab->ELISA Test Specificity WB Western Blot Labeled_Ab->WB Assess Off-Target Bands FC Flow Cytometry Labeled_Ab->FC Measure Non-Specific Binding Analysis_ELISA Calculate % Cross-Reactivity ELISA->Analysis_ELISA Analysis_WB Identify Non-Specific Bands WB->Analysis_WB Analysis_FC Quantify % Positive Cells FC->Analysis_FC Conclusion Validated Specific Antibody Analysis_ELISA->Conclusion Analysis_WB->Conclusion Analysis_FC->Conclusion

Caption: Workflow for labeling and cross-reactivity testing.

EGFR Signaling Pathway with Labeled Antibody Application

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Detection EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ab Anti-EGFR Antibody Ab->EGFR Binds to Cy7_5 Sulfo-Cy7.5 Ab->Cy7_5 labeled with

Caption: EGFR signaling and antibody-based detection.

References

A Quantitative Comparison of Near-Infrared Fluorophores: Sulfo-Cy7.5 vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of in vivo imaging, high-sensitivity Western blotting, and multiplex flow cytometry, the choice of a near-infrared (NIR) fluorophore is a critical determinant of experimental success. The 700-900 nm spectral window offers significant advantages, including deeper tissue penetration due to reduced light scattering and minimal autofluorescence from biological tissues. This guide provides a quantitative and objective comparison of Sulfo-Cy7.5 with other prominent NIR fluorophores: Alexa Fluor 790, IRDye 800CW, and Indocyanine Green (ICG). This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Photophysical Properties: A Head-to-Head Comparison

The brightness of a fluorophore is a function of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). The following table summarizes the key photophysical properties of Sulfo-Cy7.5 and its competitors. It is important to note that the quantum yield can be highly dependent on the solvent and local environment.

PropertySulfo-Cy7.5Alexa Fluor 790IRDye 800CWIndocyanine Green (ICG)
Excitation Max (nm) ~778 - 788[1][2]~782 - 784[3]~774 - 783~787 - 789[4]
Emission Max (nm) ~797 - 808[1]~805 - 814~789 - 802~815
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~222,000 - 223,000~260,000 - 270,000~237,000 - 242,000~194,000 - 223,000
Quantum Yield (Φ) ~0.21~0.04 (in PBS)~0.09 - 0.12~0.05 - 0.14
Calculated Brightness (ε × Φ) ~46,620 - 46,830~10,400 - 10,800~21,330 - 29,040~9,700 - 31,220

Performance Characteristics: Beyond the Numbers

While quantitative data provides a strong foundation for comparison, other qualitative factors significantly impact the utility of a fluorophore in various applications.

CharacteristicSulfo-Cy7.5Alexa Fluor 790IRDye 800CWIndocyanine Green (ICG)
Photostability ModerateHighHighLow
Water Solubility HighHighHighModerate
Tendency for Aggregation Low to ModerateLowLowHigh
pH Sensitivity LowLowLowModerate

Visualizing Fluorescence: The Jablonski Diagram

The process of fluorescence, from excitation to emission, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Jablonski cluster_S0 Ground State (S0) cluster_S1 First Excited Singlet State (S1) S0 S0 S0_v0 S1_v2 S0_v0->S1_v2 Absorption (Excitation) S0_v1 S0_v2 S1 S1 S1_v0 S1_v0->S0_v1 Fluorescence (Emission) S1_v0->S0_v2 Non-radiative Decay S1_v1 S1_v2->S1_v0 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of fluorescence.

Experimental Design: A Workflow for Fluorophore Comparison

A standardized workflow is crucial for the objective comparison of fluorophore performance. The following diagram outlines a general procedure for evaluating the brightness and photostability of different fluorophores.

Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_photo Photostability Assessment cluster_analysis Data Analysis & Comparison prep Prepare equimolar solutions of each fluorophore in the same buffer (e.g., PBS) abs Measure absorbance spectra to confirm concentration and determine extinction coefficient prep->abs fluor Measure fluorescence emission spectra under identical excitation conditions (wavelength and power) prep->fluor photo Continuously excite samples and monitor fluorescence intensity over time prep->photo qy Calculate relative quantum yield fluor->qy analysis Compare brightness (ε x Φ) and photostability (t½) qy->analysis half_life Calculate photobleaching half-life photo->half_life half_life->analysis

References

Sulfo-Cy7.5 vs. Cy7: A Comparative Analysis of Photostability for Advanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fluorescence imaging, the selection of a robust near-infrared (NIR) fluorophore is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of the photostability of Sulfo-Cy7.5 and its non-sulfonated counterpart, Cy7, offering insights into their performance characteristics to inform experimental design.

The key differentiator between Sulfo-Cy7.5 and Cy7 lies in the addition of sulfonate groups to the cyanine dye structure. This modification primarily enhances water solubility and has been widely reported to improve the photostability and quantum yield of cyanine dyes. While direct head-to-head quantitative data on the photostability of Sulfo-Cy7.5 versus Cy7 is not extensively available in published literature, a qualitative and semi-quantitative comparison can be drawn from existing studies and the known effects of sulfonation on this class of fluorophores.

Key Performance Characteristics

PropertySulfo-Cy7.5Cy7Rationale
Photostability HigherLowerSulfonation of cyanine dyes is known to enhance their photostability.[1][] Sources describe Sulfo-Cy7.5 as having high photostability, while Cy7 is noted to photobleach relatively rapidly.[3][4][5]
Water Solubility HighLowThe presence of sulfonate groups in Sulfo-Cy7.5 significantly increases its hydrophilicity and solubility in aqueous buffers.
Quantum Yield HigherLowerThe rigidized structure of Sulfo-Cy7.5 contributes to an improved quantum yield compared to related dyes like ICG. Sulfonation can also slightly improve the quantum yield.
Background Signal LowerPotentially HigherThe high water solubility of Sulfo-Cy7.5 reduces aggregation and non-specific binding, leading to lower background fluorescence in imaging applications.

Chemical Structure Comparison

The fundamental difference in the chemical structures of Sulfo-Cy7.5 and Cy7 is the presence of sulfonate (-SO₃⁻) groups in the former. These groups are ionizable, rendering the molecule more polar and water-soluble.

cluster_sulfo_cy7_5 Sulfo-Cy7.5 cluster_cy7 Cy7 Sulfo-Cy7.5_img Sulfo-Cy7.5_img Cy7_img Cy7_img

Caption: Chemical structures of Sulfo-Cy7.5 and Cy7.

Experimental Protocol: Assessing Photostability

To quantitatively assess the photostability of fluorescent dyes, a common method involves measuring the rate of photobleaching under controlled illumination.

Objective: To determine the photobleaching rate of Sulfo-Cy7.5 and Cy7.

Materials:

  • Sulfo-Cy7.5 and Cy7 dyes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or a fluorescence microscope equipped with a suitable laser line and detector

  • Cuvettes or microscope slides

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Sulfo-Cy7.5 and Cy7 in PBS at a concentration of 1 µM.

    • For microscopic evaluation, the dyes can be conjugated to a biomolecule (e.g., an antibody) and immobilized on a glass slide.

  • Instrumentation Setup:

    • Set the excitation and emission wavelengths appropriate for the dyes (approximately 750 nm for excitation and 780 nm for emission).

    • Adjust the excitation light intensity to a level relevant to the intended application.

  • Data Acquisition:

    • Acquire an initial fluorescence intensity measurement (t=0).

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity at regular time intervals over a defined period.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to a single exponential decay function to calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

G prep Sample Preparation (Dye in PBS) setup Instrument Setup (Excitation/Emission λ, Light Intensity) prep->setup acquire Data Acquisition (Time-lapse fluorescence measurement) setup->acquire analyze Data Analysis (Normalize intensity, Plot decay, Calculate half-life) acquire->analyze compare Compare Photostability (Longer half-life = higher stability) analyze->compare

Caption: Experimental workflow for photostability assessment.

Signaling Pathway Visualization

In many applications, these dyes are used to label molecules that interact with specific signaling pathways. For instance, a Cy7-labeled antibody could be used to track a receptor involved in a cancer signaling pathway.

ligand Ligand (e.g., Growth Factor) receptor Receptor (Labeled with Sulfo-Cy7.5) ligand->receptor downstream Downstream Signaling Cascade receptor->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Example signaling pathway with a labeled receptor.

Conclusion

The addition of sulfonate groups in Sulfo-Cy7.5 provides a clear advantage in terms of photostability and water solubility compared to the non-sulfonated Cy7. For researchers conducting experiments that require prolonged or repeated imaging, particularly in aqueous environments, Sulfo-Cy7.5 is the superior choice for minimizing signal loss due to photobleaching and reducing background from dye aggregation. While Cy7 remains a useful NIR fluorophore, its lower photostability should be a key consideration in experimental design and data interpretation. The provided experimental protocol offers a framework for researchers to perform their own quantitative comparisons under their specific experimental conditions.

References

A Comparative Guide to Sulfo-Cy7.5 Dimethyl for Quantitative Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfo-Cy7.5 dimethyl's performance against other common near-infrared (NIR) fluorescent dyes. The information presented is intended to help researchers make informed decisions when selecting fluorescent probes for quantitative assays. Experimental data and detailed protocols are provided to support the comparisons.

Performance Comparison

This compound is a water-soluble, near-infrared cyanine dye.[1][2][3] Its non-functionalized nature makes it an excellent candidate for use as a reference standard or control in a variety of fluorescence-based applications.[1] A key advantage of sulfonated cyanine dyes like Sulfo-Cy7.5 is their high water solubility, which allows for their use in purely aqueous conditions without the need for organic co-solvents like DMF or DMSO.[4] This is particularly beneficial when working with sensitive proteins that may be denatured by organic solvents.

This section compares the key photophysical properties of this compound with two widely used alternatives: Indocyanine Green (ICG) and IRDye® 800CW.

PropertyThis compoundIndocyanine Green (ICG)IRDye® 800CW
Excitation Max (λex) ~778 nm~780-805 nm~774-783 nm
Emission Max (λem) ~797 nm~810-830 nm~792-802 nm
Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹~199,000 - 223,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.21Lower than Cy7.5~0.08-0.12
Solubility High in waterSoluble in waterHigh water solubility
Purity ≥95%Varies by supplierVaries by supplier
Storage -20°C in the darkRoom Temperature-20°C in the dark

Experimental Protocols

To ensure a rigorous and reproducible comparison of these fluorescent dyes, the following experimental protocols are provided.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to determine the fluorescence quantum yield of a sample (e.g., this compound) relative to a known standard.

Materials:

  • Fluorometer with excitation and emission monochromators

  • 1 cm path length quartz cuvettes

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Fluorescence standard with a known quantum yield in the NIR range (e.g., IR-125)

  • Sample dye (this compound, ICG, IRDye 800CW)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and sample dyes in the chosen solvent.

  • Prepare a Series of Dilutions: For both the standard and the sample, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the fluorometer to the excitation maximum of the standard.

    • For each dilution, record the fluorescence emission spectrum.

    • Ensure the emission is collected over the entire emission range of the dye.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_s and m_std are the slopes of the linear fits for the sample and standard, respectively.

    • η_s and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Photostability Assay

This protocol provides a method to compare the photostability of different fluorescent dyes.

Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., mercury or xenon arc lamp) and appropriate filter sets for NIR dyes.

  • Chamber slides or coverslips.

  • Solutions of the fluorescent dyes at the same concentration in PBS.

  • Image analysis software.

Procedure:

  • Sample Preparation: Pipette equal volumes of each dye solution onto separate areas of a chamber slide or between a slide and a coverslip.

  • Initial Imaging:

    • Place the slide on the microscope stage.

    • Using the same imaging parameters (excitation intensity, exposure time, gain) for each dye, acquire an initial fluorescence image (t=0).

  • Continuous Excitation: Continuously expose a region of interest for each dye to the excitation light.

  • Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the exposed region in each image over time.

    • Normalize the intensity of each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is an indicator of photostability.

Visualizations

Experimental Workflow for Comparative Dye Analysis

G cluster_prep Sample Preparation cluster_qy Quantum Yield Measurement cluster_photo Photostability Assay cluster_analysis Data Analysis & Comparison prep_sulfo This compound Solution abs_spec Measure Absorbance Spectra prep_sulfo->abs_spec initial_img Acquire Initial Fluorescence Image prep_sulfo->initial_img prep_icg ICG Solution prep_icg->abs_spec prep_icg->initial_img prep_irdye IRDye 800CW Solution prep_irdye->abs_spec prep_irdye->initial_img em_spec Measure Emission Spectra abs_spec->em_spec plot_qy Plot Intensity vs. Absorbance em_spec->plot_qy calc_qy Calculate Relative Quantum Yield plot_qy->calc_qy compare Compare Performance Metrics calc_qy->compare bleach Continuous Photobleaching initial_img->bleach timelapse Time-Lapse Imaging bleach->timelapse plot_photo Plot Intensity vs. Time timelapse->plot_photo plot_photo->compare

Caption: Workflow for the comparative analysis of fluorescent dyes.

Workflow for Fluorescence-Guided Surgery

G cluster_preop Pre-Operative cluster_intraop Intra-Operative cluster_postop Post-Operative administer Administer NIR Fluorescent Probe (e.g., ICG, Sulfo-Cy7.5 conjugate) nir_camera Position NIR Imaging System administer->nir_camera excite Illuminate Surgical Field with Excitation Light nir_camera->excite detect Detect NIR Fluorescence Signal excite->detect overlay Overlay Fluorescence on White Light Image detect->overlay resect Guided Resection of Fluorescent Tissue overlay->resect confirm Confirm Resection Margins resect->confirm

Caption: Workflow for near-infrared fluorescence-guided surgery.

References

Safety Operating Guide

Navigating the Safe Disposal of Sulfo-Cy7.5 Dimethyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Crucially, adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount and supersedes the general guidance provided herein.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves and a lab coat or protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any dust or aerosols.

General Handling Advice:

  • Avoid all direct contact with skin, eyes, and clothing.

  • Refrain from eating, drinking, or smoking in the designated work area.

  • Thoroughly wash hands after handling the compound.

Step-by-Step Disposal Protocol

This protocol is founded on conservative, safety-first principles for chemical waste management.

Step 1: Waste Segregation and Collection

Proper segregation of waste is fundamental to safe and compliant disposal.

  • Aqueous Waste: All aqueous solutions containing Sulfo-Cy7.5 dimethyl should be collected in a dedicated, clearly labeled hazardous waste container. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste: Dispose of contaminated disposable items, such as gloves, pipette tips, and absorbent paper, as solid hazardous waste. These items should be placed in a sealed and clearly labeled bag or container.

  • Empty Vials: The original this compound vial should be triple-rinsed. The initial rinseate must be collected as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal with a copious amount of water, but this is strictly subject to your local and institutional guidelines.[1]

NEVER dispose of this compound waste in the regular trash or down the drain without explicit EHS approval.

Step 2: Labeling and Storage of Waste

Accurate and clear labeling is essential for the safe handling and disposal of hazardous materials.

  • Clearly label all waste containers with "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • List the solvent(s) and the approximate concentration of the dye.

  • Store the waste in a designated, secure area, away from incompatible materials, pending pickup.

Step 3: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • According to a safety data sheet for a similar compound, disposal should be conducted in accordance with prevailing country, federal, state, and local regulations.[2]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key physical and spectral properties gathered from various suppliers.

PropertyValue
Molecular FormulaC40H37K3N2O12S4
Molecular Weight983.30 g/mol
Excitation Maximum778 nm
Emission Maximum797 nm
SolubilityGood in water, DMF, DMSO
Storage Conditions-20°C in the dark

Data sourced from multiple suppliers.

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate aqueous Aqueous Waste: Collect in Labeled Container segregate->aqueous solid Solid Waste: Collect in Labeled Bag/Container segregate->solid vials Empty Vials: Triple-Rinse, Collect First Rinse segregate->vials labeling Label All Waste Containers: 'Hazardous Waste', Chemical Name, Concentration aqueous->labeling solid->labeling vials->labeling storage Store Waste in Designated Secure Area labeling->storage ehs Contact EHS for Waste Pickup storage->ehs documentation Complete Waste Manifest Documentation ehs->documentation pickup Waste Collected by EHS for Final Disposal documentation->pickup end End: Disposal Complete pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.